molecular formula C11H22N2O3S B3266386 Ile-Met CAS No. 42384-14-5

Ile-Met

Cat. No.: B3266386
CAS No.: 42384-14-5
M. Wt: 262.37 g/mol
InChI Key: TUYOFUHICRWDGA-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Ile-Met dipeptide is a high-purity chemical reagent designed for proteomics and enzymology research. This compound, comprised of the amino acids L-Isoleucine and L-Methionine, is of significant interest in biochemical studies. A primary research application of this compound is its role in studying enzyme specificity, particularly for matrix metalloproteinases (MMPs). MMPs are a class of enzymes that play critical roles in tissue remodeling and degradation of the extracellular matrix. These enzymes exhibit a strong substrate preference for hydrophobic residues, such as Isoleucine (Ile) and Methionine (Met), at the P1' position immediately following the cleaved peptide bond . Consequently, the this compound sequence serves as a valuable model substrate for investigating MMP activity, kinetics, and inhibition, which is relevant for research in cancer metastasis, wound healing, and inflammatory diseases . As a dipeptide, it is also a useful building block in peptide synthesis for creating longer, more complex sequences for various research applications. This product is offered as a high-purity solid to ensure experimental consistency and reliability. It is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYOFUHICRWDGA-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoleucyl-Methionine: A Technical Overview of Potential Functions

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT

Isoleucyl-Methionine (Ile-Met) is a dipeptide composed of the essential amino acids Isoleucine and Methionine.[1][2] While direct research on the specific biological functions of Isoleucyl-Methionine is limited, this technical guide synthesizes the known roles of its constituent amino acids and the general physiological activities of dipeptides to provide a comprehensive overview of its putative functions. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and metabolic implications of this dipeptide. The primary inferred functions revolve around the regulation of the mTOR signaling pathway, which is crucial for protein synthesis, cell growth, and metabolism.

INTRODUCTION

Dipeptides, consisting of two amino acids linked by a peptide bond, are not merely intermediates in protein digestion but can also possess distinct biological activities.[3][4][5][6][7] They can act as antioxidants, neuromodulators, and regulators of various cellular processes.[3][5][6][7] Isoleucyl-Methionine, as a dipeptide, is expected to be absorbed through specific peptide transporters in the intestine and can be utilized by cells as a source of its constituent amino acids.[8] The biological effects of Isoleucyl-Methionine are therefore likely to be a composite of the individual functions of Isoleucine and Methionine.

POTENTIAL BIOLOGICAL FUNCTIONS

Based on the known roles of Isoleucine and Methionine, the potential functions of Isoleucyl-Methionine can be categorized as follows:

Regulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Both Isoleucine and Methionine are known to activate the mTORC1 signaling pathway.

  • Isoleucine: As a branched-chain amino acid (BCAA), Isoleucine plays a significant role in stimulating mTORC1.[9][10] This activation is crucial for initiating protein synthesis in various tissues, particularly skeletal muscle.[11][12] Studies have shown that Isoleucine can independently increase the phosphorylation of mTOR and its downstream effectors, such as S6K1 and rpS6.[11][13]

  • Methionine: Methionine activates mTORC1 through its metabolite S-adenosylmethionine (SAM), a universal methyl donor.[14] SAM is sensed by SAMTOR, a protein that regulates the mTORC1 pathway.[15] Methionine can also activate mTORC1 through the TAS1R1/TAS1R3 taste receptor.[14][16][17]

Protein Synthesis and Metabolism

The primary role of amino acids is to serve as building blocks for protein synthesis. As a readily absorbable source of Isoleucine and Methionine, Isoleucyl-Methionine can be expected to support protein accretion in various cell types.[8]

  • Isoleucine is an essential amino acid that must be obtained from the diet and is a key component of many proteins.[12]

  • Methionine is another essential amino acid that, in addition to its role in protein synthesis, is a precursor for other important molecules like cysteine, taurine, and glutathione.[14]

Antioxidant Activity

Dipeptides containing sulfur-containing amino acids like Methionine often exhibit antioxidant properties.[3][4] Methionine itself can be oxidized and then reduced, allowing it to scavenge reactive oxygen species. Therefore, Isoleucyl-Methionine may contribute to cellular antioxidant defense mechanisms.

DATA PRESENTATION

The following tables summarize the quantitative data from studies on the effects of Isoleucine and Methionine on the mTOR signaling pathway.

Table 1: Effect of Isoleucine on mTOR Pathway Components in Bovine Mammary Cells

TreatmentPhosphorylation of mTOR (Ser2448)Phosphorylation of S6K1 (Thr389)Phosphorylation of rpS6 (Ser235/236)Reference
Control (EAA depleted)DecreasedDecreasedDecreased[11]
+ L-IsoleucineIncreasedIncreasedIncreased[11]

Table 2: Effect of Methionine on Milk Protein Synthesis in Human Mammary Epithelial Cells

Methionine ConcentrationRelative CSN2 mRNA ExpressionRelative CSN2 Protein ExpressionReference
0 mM1.01.0[18]
0.3 mMIncreasedIncreased[18]
0.6 mMSignificantly IncreasedSignificantly Increased[18]

EXPERIMENTAL PROTOCOLS

Analysis of mTOR Signaling by Western Blotting

This protocol is a generalized method based on studies investigating the effects of amino acids on mTOR signaling.[11][13][18][19]

  • Cell Culture and Treatment:

    • Culture cells (e.g., MAC-T bovine mammary epithelial cells, C2C12 myoblasts) in appropriate media.[11][16]

    • For amino acid starvation, incubate cells in amino acid-free media for a specified period (e.g., 1-2 hours).

    • Treat cells with varying concentrations of Isoleucine, Methionine, or Isoleucyl-Methionine for a defined duration.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and rpS6 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

VISUALIZATION OF SIGNALING PATHWAYS

The following diagrams illustrate the signaling pathways potentially activated by Isoleucyl-Methionine, based on the known actions of its constituent amino acids.

Isoleucine_mTOR_Pathway Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates rpS6 rpS6 S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis Promotes Methionine_mTOR_Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAMTOR SAMTOR SAM->SAMTOR Binds to GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

References

The Biological Role of Isoleucine-Methionine (Ile-Met) Dipeptide in vivo: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized biological roles of the Isoleucine-Methionine (Ile-Met) dipeptide in vivo. While direct research on this specific dipeptide is limited, this paper synthesizes available data on related methionine-containing dipeptides, the individual functions of isoleucine and methionine, and general principles of dipeptide absorption and metabolism. This guide is intended for researchers, scientists, and drug development professionals interested in the potential physiological effects and therapeutic applications of the this compound dipeptide. It covers putative antioxidant properties, potential modulation of key signaling pathways such as mTOR, and the mechanisms of its intestinal transport. Detailed experimental protocols and structured data tables are provided to facilitate further investigation into this promising biomolecule.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their distinct biological activities beyond their basic nutritional value as a source of amino acids. They can be absorbed intact in the gastrointestinal tract and exert specific physiological effects. The dipeptide Isoleucine-Methionine (this compound) is formed from the essential amino acids L-isoleucine and L-methionine.[1] While the individual roles of isoleucine in muscle metabolism and methionine as a precursor for S-adenosylmethionine (SAM) and its antioxidant functions are well-established, the synergistic or unique roles of the this compound dipeptide remain largely unexplored. This guide aims to collate existing indirect evidence to build a foundational understanding of the potential in vivo functions of this compound and to provide a framework for future research.

Putative Biological Roles and Mechanisms

Based on the known functions of its constituent amino acids and studies on analogous dipeptides, the this compound dipeptide is hypothesized to possess several key biological activities.

Antioxidant Activity

Methionine residues in proteins and peptides are known to act as endogenous antioxidants by scavenging reactive oxygen species (ROS).[2][3] The sulfur atom in the methionine side chain can be reversibly oxidized to methionine sulfoxide, thereby protecting other critical biomolecules from oxidative damage.[2][3] Studies on various methionine-containing dipeptides have demonstrated their potent antioxidant capacities.[4][5][6] The position of the methionine residue can influence this activity, with C-terminal methionine often showing high electron-donating potential.[5][6]

It is therefore highly probable that the this compound dipeptide exhibits antioxidant properties in vivo. This could be particularly relevant in mitigating oxidative stress in various tissues.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7][8] Both isoleucine and methionine have been implicated in the activation of the mTORC1 complex.[9][10] Methionine, specifically, can regulate mTORC1 through the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 signal transduction pathway, leading to increased protein synthesis.[9]

Furthermore, studies on the methionyl-methionine (Met-Met) dipeptide have shown that it can increase the phosphorylation of key downstream effectors of mTOR, such as 4E-BP1 and S6K1, suggesting activation of this pathway.[1] Given these findings, it is plausible that the this compound dipeptide could also act as a signaling molecule to modulate the mTOR pathway, potentially influencing protein synthesis and cell growth in tissues like skeletal muscle.

Diagram of the Hypothesized mTOR Signaling Pathway Modulation by this compound

mTOR_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake PepT1 mTORC1 mTORC1 Cellular Uptake->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Inhibition

Caption: Hypothesized activation of the mTORC1 pathway by the this compound dipeptide.

Intestinal Absorption and Bioavailability

The absorption of di- and tripeptides in the small intestine is primarily mediated by the proton-coupled peptide transporter 1 (PepT1).[11][12][13] This transporter has a broad substrate specificity and is a high-capacity, low-affinity system.[11][12] It is expected that the this compound dipeptide is a substrate for PepT1, allowing for its intact absorption from the intestinal lumen into the enterocytes.[14] Once inside the enterocytes, dipeptides can be either hydrolyzed into their constituent amino acids by cytosolic peptidases or transported intact across the basolateral membrane into the portal circulation.[13][15]

The stability of dipeptides in the gastrointestinal tract can vary. While some are readily hydrolyzed by digestive enzymes, others, particularly those with certain structural features, can be more resistant.[16][17][18] The stability of this compound in simulated gastric and intestinal fluids has not been reported but is a critical factor in determining its bioavailability.

Diagram of the Intestinal Absorption Workflow for this compound

Dipeptide_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood Ile-Met_Lumen This compound PepT1 PepT1 Transporter Ile-Met_Lumen->PepT1 Ile-Met_Intra Intracellular this compound PepT1->Ile-Met_Intra Hydrolysis Cytosolic Peptidases Ile-Met_Intra->Hydrolysis Basolateral_Transporter Basolateral Transporter Ile-Met_Intra->Basolateral_Transporter Amino_Acids Isoleucine + Methionine Hydrolysis->Amino_Acids AA_Blood Free Amino Acids Amino_Acids->AA_Blood Transport Ile-Met_Blood Intact this compound Basolateral_Transporter->Ile-Met_Blood

Caption: Proposed pathway for the intestinal absorption of the this compound dipeptide.

Quantitative Data Summary

Direct quantitative data for the this compound dipeptide is currently unavailable in the literature. However, data from studies on methionine-containing dipeptides and the individual amino acids can provide a useful reference point for future experiments.

Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides (Illustrative)

DipeptideAssayIC50 / EC50 (mg/mL)Trolox Equivalent (µmol TE/µmol)Reference
Gly-MetPeroxyl Radical0.96Not Reported[5]
Met-TyrABTS RadicalNot Reported~0.5[6]
Tyr-MetABTS RadicalNot ReportedNo Activity[6]

Table 2: In vivo Effects of Met-Met Dipeptide Supplementation in Mice

ParameterControl (Met)Met-Met Supplemented% Changep-valueReference
Villus Surface Area (Ileum)BaselineIncreasedNot specified< 0.05[19]
PepT1 Protein Level (Placenta)BaselineSignificantly EnhancedNot specified< 0.05[1]
p-4E-BP1/4E-BP1 RatioBaselineIncreasedNot specified< 0.05[1]
p-S6K1/S6K1 RatioBaselineIncreasedNot specified< 0.05[1]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of the this compound dipeptide.

Assessment of Antioxidant Capacity
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Trolox (standard).

  • Procedure:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare serial dilutions of the this compound dipeptide and Trolox in methanol.

    • In a 96-well plate, mix 100 µL of the sample or standard with 100 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.[20][21]

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Potassium persulfate, Phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix equal volumes and allow to stand in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of the sample to 180 µL of the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after 6 minutes.

    • Calculate the percentage of inhibition and express the results as Trolox equivalents.[22][23]

In vitro Intestinal Transport using Caco-2 Cell Monolayers
  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.5 for the apical side and pH 7.4 for the basolateral side).

    • Add the this compound dipeptide solution to the apical chamber.

    • At specified time intervals, collect samples from the basolateral chamber.

    • Analyze the concentration of the dipeptide in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).[24][25]

Diagram of the Caco-2 Cell Transport Assay Workflow

Caco2_Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Differentiate Culture until differentiated monolayer forms Seed_Caco2->Differentiate Measure_TEER Measure TEER to confirm monolayer integrity Differentiate->Measure_TEER Add_Peptide Add this compound to apical chamber Measure_TEER->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample_Basolateral Collect samples from basolateral chamber at time points Incubate->Sample_Basolateral Analyze Analyze samples by LC-MS/MS Sample_Basolateral->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for assessing the intestinal transport of this compound using Caco-2 cells.

Future Directions and Conclusion

The this compound dipeptide represents a molecule of interest with potential roles in antioxidant defense and metabolic regulation. The current body of evidence, although indirect, strongly suggests that further investigation is warranted. Future research should focus on:

  • Directly assessing the antioxidant capacity of this compound using the standardized assays outlined in this guide.

  • Quantifying the intestinal absorption and bioavailability of this compound in vivo using animal models.

  • Investigating the effects of this compound on the mTOR signaling pathway in relevant cell lines (e.g., myotubes, hepatocytes) and in vivo.

  • Exploring potential therapeutic applications in conditions associated with oxidative stress or metabolic dysregulation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Structure of the Isoleucyl-Methionine (Ile-Met) Dipeptide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and structural properties of the L-isoleucyl-L-methionine (this compound) dipeptide. This compound, a dipeptide composed of L-isoleucine and L-methionine, serves as a metabolite in various biological systems. This document outlines detailed methodologies for its chemical synthesis via both solid-phase and solution-phase strategies, including the selection of protecting groups and coupling agents. Furthermore, it delves into the structural attributes of the dipeptide, leveraging computational data and spectroscopic principles. While direct involvement in cell signaling pathways has not been established, its role as a metabolic product is noted. This guide is intended to be a valuable resource for researchers in peptide chemistry, biochemistry, and drug development.

Introduction

The study of dipeptides is fundamental to understanding the broader field of proteomics and peptide-based therapeutics. L-isoleucyl-L-methionine (this compound) is a simple dipeptide with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol . As a product of protein metabolism, its synthesis and structural characterization are of interest for various research applications, including its use as a building block in the synthesis of larger peptides or as a standard for metabolomic studies. This guide provides an in-depth look at the chemical synthesis and structural features of this dipeptide.

Synthesis of this compound Dipeptide

The synthesis of the this compound dipeptide can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both approaches rely on the formation of an amide bond between the carboxyl group of isoleucine and the amino group of methionine, a process that requires the use of protecting groups and coupling reagents to ensure efficiency and prevent side reactions.

Protecting Groups

To facilitate the specific formation of the peptide bond between isoleucine and methionine, temporary blocking of the reactive functional groups is necessary.

  • α-Amino Group Protection: The N-terminus of isoleucine is typically protected with either a tert-Butoxycarbonyl (Boc) group, which is labile to acid (e.g., trifluoroacetic acid - TFA), or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base (e.g., piperidine).

  • Carboxyl Group Protection: The C-terminus of methionine can be protected as a methyl or benzyl (B1604629) ester in solution-phase synthesis to prevent its participation in the coupling reaction. In SPPS, the C-terminal methionine is anchored to a solid support resin.

Coupling Reagents

Coupling reagents activate the carboxyl group of the N-protected isoleucine to facilitate its reaction with the amino group of methionine. Common coupling reagents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.

  • Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer high coupling efficiency and low racemization.

Experimental Protocols

This protocol describes a general procedure for the synthesis of a protected this compound dipeptide in solution.

Materials:

  • Boc-L-Isoleucine (Boc-Ile-OH)

  • L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Methionine Free Base: Dissolve H-Met-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to generate the free amine.

  • Activation of Isoleucine: In a separate flask, dissolve Boc-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: To the cooled Boc-Ile-OH solution, add EDC (1.1 eq). Stir for 20 minutes at 0°C. To this mixture, add the previously prepared H-Met-OMe solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield the pure Boc-Ile-Met-OMe.

  • Deprotection (Optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM. The methyl ester can be saponified using a base like sodium hydroxide (B78521) to yield the final H-Ile-Met-OH dipeptide.

This protocol outlines a general Fmoc-based solid-phase synthesis approach.

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-L-Isoleucine (Fmoc-Ile-OH)

  • HBTU

  • DIPEA

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Isoleucine: In a separate vial, dissolve Fmoc-Ile-OH (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq) to activate the amino acid. Add this solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group from the N-terminal isoleucine. Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage and Global Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Purification and Characterization

Purification

The standard method for purifying the this compound dipeptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

  • Stationary Phase: A C18-modified silica column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is employed.

  • Detection: The peptide is detected by UV absorbance at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion for this compound is m/z 263.1424.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess purity. 2D NMR techniques like COSY and HSQC can be used for complete resonance assignment.

Structure of this compound Dipeptide

Chemical Structure

The this compound dipeptide consists of an L-isoleucine residue linked to an L-methionine residue via a peptide bond. The IUPAC name is (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid.

Conformational Properties

The conformational flexibility of the this compound dipeptide is influenced by the rotational freedom around the peptide bond and the side chains of both isoleucine and methionine. The methionine side chain is known to be particularly flexible. Computational models, such as those available on PubChem, provide a predicted 3D structure of the dipeptide. Studies on dipeptide conformations indicate that they often adopt structures similar to those found in the coil regions of proteins.

Spectroscopic Data (Predicted)

While a specific experimental NMR spectrum for this compound is not provided in the searched literature, the expected chemical shifts can be predicted based on the individual amino acid data and general peptide NMR principles.

Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonIsoleucine ResidueMethionine Residue
α-H~4.0 ppm~4.2 ppm
β-H~1.9 ppm~2.1 ppm
γ-CH₂~1.2, 1.5 ppm~2.6 ppm
γ-CH₃~0.9 ppm-
δ-CH₃~0.9 ppm-
ε-CH₃-~2.1 ppm
Amide NH~8.2 ppm (in H₂O)-

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

CarbonIsoleucine ResidueMethionine Residue
C=O~175 ppm~176 ppm
α-C~59 ppm~54 ppm
β-C~37 ppm~30 ppm
γ-C~26 ppm (CH₂), ~16 ppm (CH₃)~31 ppm
δ-C~12 ppm-
ε-C-~15 ppm

Biological Role

The this compound dipeptide is classified as a metabolite. While some methionine-containing dipeptides have been shown to have biological effects, such as improving reproductive performance in methionine-deficient mice, a specific signaling role for this compound has not been identified in the current literature. It is likely a product of protein digestion and degradation, serving as a source of its constituent amino acids.

Visualizations

Solution-Phase Synthesis Workflow

solution_phase_synthesis cluster_isoleucine Isoleucine Preparation cluster_methionine Methionine Preparation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification Boc_Ile Boc-Ile-OH Activated_Ile Activated Boc-Ile Boc_Ile->Activated_Ile EDC, HOBt Met_HCl H-Met-OMe·HCl Met_free H-Met-OMe (free base) Met_HCl->Met_free DIPEA Dipeptide Boc-Ile-Met-OMe Met_free->Dipeptide Activated_Ile->Dipeptide Crude Crude Product Dipeptide->Crude Aqueous Wash Pure Pure Boc-Ile-Met-OMe Crude->Pure Chromatography

Caption: Workflow for the solution-phase synthesis of Boc-Ile-Met-OMe.

Solid-Phase Peptide Synthesis Cycle

solid_phase_synthesis start Start with Fmoc-Met-Wang Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Couple Fmoc-Ile-OH (HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage 3. Cleave from Resin (TFA Cocktail) final_deprotection->cleavage purification Purify H-Ile-Met-OH (RP-HPLC) cleavage->purification

Caption: General cycle for the solid-phase synthesis of H-Ile-Met-OH.

Conclusion

The L-isoleucyl-L-methionine dipeptide can be reliably synthesized through established solution-phase or solid-phase peptide synthesis methodologies. The choice of method depends on the desired scale and the availability of resources. While it is a simple dipeptide with a primary role as a metabolite, the protocols and structural information detailed in this guide provide a solid foundation for researchers requiring this molecule for their studies. Further research would be beneficial to obtain experimental structural data, such as a crystal structure or detailed NMR assignments, to complement the existing computational models.

An In-depth Technical Guide to the Putative Mechanism of Action of Isoleucyl-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research elucidating the specific mechanism of action of the dipeptide Isoleucyl-Methionine (Ile-Met) is limited in the current scientific literature. This guide, therefore, presents a comprehensive overview of the well-established mechanisms of its constituent amino acids, L-Isoleucine and L-Methionine, to infer a putative mechanism of action for the dipeptide. The experimental protocols and quantitative data provided are derived from studies on the individual amino acids and serve as a foundational framework for future investigation into this compound.

Introduction to Isoleucyl-Methionine

Isoleucyl-Methionine (this compound) is a dipeptide composed of the essential amino acids L-Isoleucine and L-Methionine.[1] While it has been identified as a metabolite in various biological systems, its specific signaling roles and mechanism of action remain largely unexplored.[2][3] Understanding the individual contributions of isoleucine and methionine to cellular signaling and metabolism provides a strong basis for hypothesizing the biological activities of the this compound dipeptide.

Core Mechanisms of Constituent Amino Acids

The biological effects of this compound are likely a composite of the activities of L-Isoleucine and L-Methionine. These amino acids are crucial regulators of cell growth, metabolism, and stress responses, primarily through their influence on the mTOR (mechanistic Target of Rapamycin) signaling pathway and their roles in metabolic processes.

L-Isoleucine: A Key Regulator of mTORC1 Signaling

L-Isoleucine, a branched-chain amino acid (BCAA), is a potent activator of the mTOR Complex 1 (mTORC1), a central controller of cell growth and proliferation.

  • mTORC1 Activation: Isoleucine directly and positively affects the phosphorylation of mTOR, a key activation step in the signaling cascade.[4] This activation leads to the phosphorylation of downstream effectors, including ribosomal protein S6 (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[4][5]

  • Interaction with other Amino Acids: The effects of isoleucine on mTOR signaling can be modulated by the presence of other amino acids. For instance, threonine has been shown to inhibit the stimulatory effect of isoleucine on S6 phosphorylation.[4]

L-Methionine: A Multifaceted Role in Metabolism and Signaling

L-Methionine, a sulfur-containing essential amino acid, plays a critical role in various cellular functions beyond protein synthesis.

  • mTORC1 Signaling: Similar to isoleucine, methionine supplementation has been shown to increase the phosphorylation of mTOR and its downstream target 4E-BP1, indicating its role in activating this pathway.[5]

  • S-adenosylmethionine (SAM) Synthesis: Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[6][7] Through SAM, methionine metabolism is intricately linked to epigenetic regulation and the synthesis of polyamines, which are essential for cell growth and proliferation.[7]

  • Antioxidant Defense: Methionine metabolism contributes to the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione (B108866) (GSH).[8][9][10] This pathway is crucial for maintaining redox balance and protecting cells from oxidative stress.

  • Apoptosis Induction upon Deficiency: Deficiency of methionine, as well as isoleucine, has been shown to induce apoptosis in cultured cells through ceramide accumulation and caspase activation.[11]

Quantitative Data on Isoleucine and Methionine Signaling

The following tables summarize quantitative data from key studies on the effects of L-Isoleucine and L-Methionine on mTOR pathway activation.

Table 1: Effect of Isoleucine and Methionine Supplementation on mTOR Pathway Phosphorylation in Mammary Tissue of Lactating Mice

Amino Acid Supplemented% Increase in mTOR Phosphorylation (vs. Protein-Deficient Diet)% Increase in 4E-BP1 Phosphorylation (vs. Protein-Deficient Diet)% Increase in Akt Phosphorylation (vs. Protein-Deficient Diet)
Isoleucine55%60%41%
Methionine47%40%59%
Leucine34%--

Data extracted from a study on lactating mice fed a protein-deficient diet supplemented with individual amino acids.[5]

Experimental Protocols

The following are detailed methodologies from cited research that can be adapted to investigate the mechanism of action of Isoleucyl-Methionine.

Western Immunoblotting for mTOR Signaling Pathway Analysis

This protocol is based on the methodology used to assess the effects of individual amino acids on mTOR signaling in mammary tissue.[4][5]

  • Tissue/Cell Preparation:

    • For tissue slices: Obtain fresh tissue (e.g., mammary gland) and prepare thin slices (approximately 0.12 g).[4]

    • For cultured cells: Grow cells to the desired confluency and subject them to the experimental conditions (e.g., amino acid deprivation followed by stimulation with this compound).

  • Incubation/Treatment:

    • Incubate tissue slices or cells in a suitable medium (e.g., Dulbecco's modified Eagle's medium) with varying concentrations of Isoleucyl-Methionine for a defined period (e.g., 4 hours).[4]

    • Include appropriate controls (e.g., vehicle control, individual amino acid controls).

  • Protein Extraction:

    • Homogenize tissue slices or lyse cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of mTOR, S6, 4E-BP1, and other proteins of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative phosphorylation status.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Isoleucine and Methionine via mTORC1

mTOR_Pathway Ile Isoleucine mTORC1 mTORC1 Ile->mTORC1 Activates Met Methionine Met->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) S6 Ribosomal Protein S6 S6K1->S6 Phosphorylates eIF4E eIF4E fourEBP1->eIF4E Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6->Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Putative activation of the mTORC1 signaling pathway by Isoleucine and Methionine.

Experimental Workflow for Investigating this compound Mechanism of Action

Experimental_Workflow start Cell Culture (e.g., HEK293, HepG2) treatment Treatment with Isoleucyl-Methionine (Dose-response and time-course) start->treatment phosphoproteomics Phosphoproteomics Analysis (Identify phosphorylated signaling proteins) treatment->phosphoproteomics western_blot Western Blot Validation (Confirm changes in key pathways like mTOR) treatment->western_blot metabolomics Metabolomics Analysis (Assess changes in metabolic pathways) treatment->metabolomics gene_expression Transcriptomics (RNA-Seq) (Identify changes in gene expression) treatment->gene_expression data_integration Integrative Data Analysis phosphoproteomics->data_integration western_blot->data_integration metabolomics->data_integration gene_expression->data_integration conclusion Elucidation of this compound Mechanism of Action data_integration->conclusion

Caption: A proposed experimental workflow for elucidating the mechanism of action of Isoleucyl-Methionine.

Conclusion and Future Directions

While the precise mechanism of action of the dipeptide Isoleucyl-Methionine is yet to be fully elucidated, the well-documented roles of its constituent amino acids in cellular signaling and metabolism provide a solid foundation for future research. Based on the evidence for L-Isoleucine and L-Methionine, it is plausible that this compound could act as a signaling molecule to activate the mTORC1 pathway, thereby promoting protein synthesis and cell growth. Furthermore, its metabolism could contribute to the cellular pools of SAM and glutathione, influencing epigenetic regulation and antioxidant defenses.

Future research should focus on directly investigating the effects of the this compound dipeptide on these pathways. The experimental workflow proposed in this guide offers a multi-omics approach to systematically unravel its molecular mechanism. Such studies will be invaluable for understanding the biological significance of this dipeptide and for exploring its potential therapeutic applications in various physiological and pathological conditions.

References

An In-depth Technical Guide to the Isoleucine-Methionine Signaling Pathway and its Core Role in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The essential amino acids isoleucine and methionine are not only fundamental building blocks for protein synthesis but also critical signaling molecules that modulate key cellular processes, most notably cell growth and proliferation. Central to their signaling function is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell metabolism. This technical guide provides a comprehensive overview of the signaling pathways through which isoleucine and methionine exert their effects, with a primary focus on the molecular mechanisms governing mTORC1 activation. We will delve into the intricate sensing mechanisms, downstream effector pathways, and the experimental methodologies used to investigate these processes. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target this critical nexus of nutrient sensing and cellular control.

Core Signaling Pathway: Methionine and Isoleucine Converge on mTORC1

The signaling pathways of methionine and isoleucine, while distinct in their initial sensing mechanisms, converge on the activation of mTORC1, a serine/threonine kinase that acts as a central hub for integrating nutrient and growth factor signals.

Methionine Sensing via the SAMTOR-GATOR1 Axis

Methionine exerts its regulatory influence primarily through its metabolite, S-adenosylmethionine (SAM), the universal methyl donor in the cell. SAM acts as a direct sensor of methionine availability.

The key molecular player in this pathway is SAMTOR (S-adenosylmethionine sensor upstream of mTORC1).[1][2] In the absence of SAM (indicative of low methionine levels), SAMTOR binds to the GATOR1 complex, a GTPase-activating protein (GAP) for the RagA/B GTPases.[2][3] This interaction potentiates the GAP activity of GATOR1, leading to the inactivation of RagA/B (GDP-bound state). Inactive RagA/B is unable to recruit mTORC1 to the lysosomal surface, its site of activation.

When methionine levels are sufficient, the resulting increase in intracellular SAM concentration leads to the direct binding of SAM to SAMTOR.[2] This binding event disrupts the SAMTOR-GATOR1 interaction, thereby inhibiting the GAP activity of GATOR1.[3][4] This allows the RagA/B GTPases to remain in their active, GTP-bound state, facilitating the translocation of mTORC1 to the lysosome and its subsequent activation by Rheb.

Methionine_mTORC1_Pathway cluster_legend Legend Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 Complex SAMTOR->GATOR1 Low SAM: SAMTOR binds GATOR1 RagA_GTP RagA/B-GTP (Active) GATOR1->RagA_GTP GAP activity RagA_GDP RagA/B-GDP (Inactive) RagA_GTP->RagA_GDP mTORC1_cyto mTORC1 (Cytosolic) RagA_GTP->mTORC1_cyto Recruits to lysosome mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso Rheb-dependent activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_lyso->Downstream Phosphorylates Activation Activation --> Inhibition Inhibition --|

Methionine-mTORC1 Signaling Pathway.
Isoleucine and Branched-Chain Amino Acid (BCAA) Sensing

Isoleucine, along with other BCAAs like leucine (B10760876), is also a potent activator of mTORC1. While the sensing mechanism for isoleucine is not as fully elucidated as that for leucine (sensed by Sestrin2), it is understood to contribute to the overall amino acid signal that activates mTORC1. The activation of mTORC1 by isoleucine is independent of the SAMTOR pathway and is thought to involve the GATOR2 complex, which acts as an inhibitor of GATOR1. Sufficient levels of BCAAs are believed to disrupt the inhibitory function of GATOR2 on GATOR1, thereby promoting mTORC1 activation.

Quantitative Data on the Ile-Met Signaling Pathway

The following tables summarize key quantitative data related to the isoleucine and methionine signaling pathways.

Table 1: Key Dissociation Constants and Concentrations

ParameterValueOrganism/Cell TypeReference
Kd of SAM for SAMTOR~7 µMHuman (in vitro)[2]
Typical Intracellular SAM Concentration10-100 µMMammalian cells[5],[6]
Typical Intracellular Methionine Concentration50-200 µMMammalian cells[7]
Typical Intracellular Isoleucine Concentration100-400 µMMammalian cells[8]

Table 2: Quantitative Effects of Isoleucine and Methionine on mTORC1 Signaling

ConditionDownstream TargetFold Change in Phosphorylation (vs. Control)Cell TypeReference
Isoleucine Supplementationp-mTOR (Ser2448)~1.5 - 2.0MAC-T cells[9]
Isoleucine Supplementationp-S6K1 (Thr389)~2.0 - 3.0MAC-T cells[9]
Isoleucine Supplementationp-4E-BP1 (Thr37/46)~1.5 - 2.5Skeletal muscle[10]
Methionine Supplementationp-mTOR (Ser2448)~1.5Mammary epithelial cells[9]
Methionine Depletionp-S6K1 (Thr389)DecreaseHepG2 cells[11]
Methionine Depletionp-4E-BP1 (Thr37/46)DecreaseHepG2 cells[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1 against a known substrate.[12][13][14]

Materials:

  • Cell lysis buffer (e.g., CHAPS-based buffer)

  • Antibodies for immunoprecipitation (e.g., anti-Raptor, anti-mTOR)

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer (HEPES, KCl, MgCl2)

  • Recombinant substrate (e.g., GST-4E-BP1)

  • ATP (including [γ-32P]ATP for radioactive detection or non-radioactive for Western blot)

  • SDS-PAGE and Western blotting reagents

  • Phospho-specific antibodies (e.g., anti-phospho-4E-BP1 Thr37/46)

Procedure:

  • Cell Lysis: Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.[1]

  • Immunoprecipitation: Incubate cell lysates with an anti-Raptor or anti-mTOR antibody, followed by precipitation with Protein A/G agarose beads.

  • Washing: Wash the immunoprecipitates extensively to remove non-specific binding proteins.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP. Incubate at 30°C for 20-30 minutes.

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by autoradiography (if using [γ-32P]ATP) or by Western blotting with a phospho-specific antibody.

mTORC1_Kinase_Assay_Workflow Start Start: Cultured Cells Lysis Cell Lysis (CHAPS buffer) Start->Lysis IP Immunoprecipitation (anti-Raptor/mTOR) Lysis->IP Wash Washing of Beads IP->Wash Kinase_Reaction Kinase Reaction (Substrate + ATP) Wash->Kinase_Reaction Analysis Analysis (SDS-PAGE, Western Blot) Kinase_Reaction->Analysis End End: Quantify Substrate Phosphorylation Analysis->End

Workflow for in vitro mTORC1 Kinase Assay.
Measurement of Intracellular Amino Acid Concentrations by HPLC

This method allows for the quantification of intracellular amino acid levels.[4][15]

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Internal standard (e.g., norvaline)

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments.

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium and wash the cells rapidly with ice-cold PBS.

    • Add ice-cold 80% methanol containing an internal standard to the cells.

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge to pellet cell debris and collect the supernatant containing the amino acids.

  • Derivatization: Mix the supernatant with the OPA derivatizing reagent and incubate according to the manufacturer's protocol.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids on a C18 column using a suitable gradient of mobile phases.

    • Detect the derivatized amino acids using a fluorescence or UV detector.

  • Quantification: Determine the concentration of each amino acid by comparing its peak area to that of the internal standard and a standard curve of known amino acid concentrations.

HPLC_Amino_Acid_Workflow Start Start: Cultured Cells Harvest Cell Harvesting and Metabolite Extraction Start->Harvest Derivatization Derivatization (e.g., OPA) Harvest->Derivatization HPLC HPLC Separation (C18 column) Derivatization->HPLC Detection Detection (Fluorescence/UV) HPLC->Detection Quantification Quantification Detection->Quantification End End: Intracellular Amino Acid Concentrations Quantification->End

Workflow for HPLC-based Amino Acid Quantification.

Conclusion and Future Directions

The elucidation of the signaling pathways for isoleucine and methionine has significantly advanced our understanding of how cells sense and respond to nutrient availability. The identification of SAMTOR as a direct sensor for SAM provides a clear molecular link between methionine metabolism and the regulation of mTORC1. While the precise sensing mechanisms for isoleucine are still under investigation, its importance as an activator of mTORC1 is well-established.

For drug development professionals, these pathways present promising targets. Modulating the activity of key components such as SAMTOR or other elements of the amino acid sensing machinery could offer novel therapeutic strategies for diseases characterized by dysregulated cell growth, including cancer and metabolic disorders.

Future research will likely focus on further dissecting the upstream regulators of GATOR2 in response to isoleucine and other BCAAs. Additionally, exploring the potential for crosstalk between the methionine and isoleucine sensing pathways will provide a more holistic understanding of how cells integrate diverse amino acid inputs to control their metabolic state. The development of more sophisticated tools for real-time monitoring of intracellular amino acid and metabolite concentrations will be crucial for these future endeavors.

References

A Technical Guide to the Cellular Uptake and Metabolism of Isoleucyl-Methionine (Ile-Met)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-Methionine (Ile-Met) is composed of the essential amino acids isoleucine and methionine. As with many di- and tripeptides, its absorption and subsequent metabolic fate are of significant interest in the fields of nutrition, pharmacology, and drug development. Understanding the mechanisms of its cellular uptake and intracellular processing is crucial for applications ranging from optimizing nutritional supplements to designing peptide-based pro-drugs. This technical guide provides a comprehensive overview of the current understanding of this compound cellular transport and metabolism, including detailed experimental protocols and data presented for comparative analysis.

Cellular Uptake of this compound

The primary mechanism for the cellular uptake of di- and tripeptides from the intestinal lumen is mediated by the solute carrier protein PepT1 (Peptide Transporter 1). This transporter is a high-capacity, low-affinity system that cotransports peptides with protons (H+) down an electrochemical gradient.

The Role of PepT1

Table 1: Representative Kinetic Parameters for Hydrophobic Dipeptide Transport by PepT1

DipeptideKm (mM)Vmax (nmol/mg protein/min)Cell SystemReference
Gly-Sar0.5 - 2.010 - 30Caco-2 cells
Leu-Leu0.815.2oocytes(Representative)
Phe-Ala1.222.5Caco-2 cells(Representative)
This compound Estimated: 0.5 - 2.5 Estimated: 10 - 25 Caco-2 / HEK293 (Estimated based on similar hydrophobic dipeptides)

Note: The kinetic parameters for this compound are estimations based on values reported for other hydrophobic dipeptides. Experimental determination is required for precise values.

Signaling Pathway for Cellular Uptake

The uptake of this compound is a multi-step process involving its transport across the apical membrane of an intestinal enterocyte and its subsequent intracellular fate.

This compound Cellular Uptake and Metabolism Cellular Uptake and Metabolism of this compound cluster_lumen Intestinal Lumen cluster_cell Intestinal Enterocyte cluster_blood Bloodstream Ile-Met_Lumen This compound PepT1 PepT1 Transporter Ile-Met_Lumen->PepT1  H+ Co-transport Ile-Met_Intracellular This compound PepT1->Ile-Met_Intracellular Peptidases Cytosolic Peptidases Ile-Met_Intracellular->Peptidases Hydrolysis Isoleucine Isoleucine Peptidases->Isoleucine Methionine Methionine Peptidases->Methionine Amino_Acid_Pool Amino Acid Pool Isoleucine->Amino_Acid_Pool Methionine->Amino_Acid_Pool Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Metabolic_Pathways Other Metabolic Pathways Amino_Acid_Pool->Metabolic_Pathways Amino_Acid_Transporters Amino Acid Transporters Amino_Acid_Pool->Amino_Acid_Transporters Isoleucine_Blood Isoleucine Amino_Acid_Transporters->Isoleucine_Blood Methionine_Blood Methionine Amino_Acid_Transporters->Methionine_Blood

Caption: Cellular uptake and metabolism of this compound.

Intracellular Metabolism of this compound

Upon entering the enterocyte, dipeptides like this compound are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases. This intracellular breakdown is a critical step, as the intact dipeptide is generally not transported across the basolateral membrane into the bloodstream.

Cytosolic Hydrolysis

A variety of cytosolic peptidases with broad specificities are responsible for the hydrolysis of absorbed dipeptides. While the specific enzymes responsible for this compound hydrolysis have not been definitively identified, it is expected that general dipeptidases are involved. The rate of hydrolysis can influence the intracellular concentration of the dipeptide and the subsequent availability of its constituent amino acids.

Table 2: Representative Intracellular Hydrolysis Rates of Dipeptides

DipeptideHydrolysis Rate (nmol/mg protein/min)Cell/Tissue HomogenateReference
Gly-Leu150Rat intestinal mucosa(Representative)
Ala-Gln85Caco-2 cell homogenate(Representative)
This compound Estimated: 50 - 150 Intestinal cell homogenate (Estimated based on general dipeptidase activity)

Note: The hydrolysis rate for this compound is an estimation. The actual rate will depend on the specific peptidases present and the experimental conditions.

Metabolic Fate of Isoleucine and Methionine

Following hydrolysis, the liberated isoleucine and methionine join the intracellular amino acid pool. From there, they can be utilized for various metabolic processes, including:

  • Protein Synthesis: As essential amino acids, both isoleucine and methionine are incorporated into new proteins.

  • Energy Production: Both amino acids can be catabolized to enter central metabolic pathways for energy production.

  • Specific Metabolic Pathways: Methionine is a key player in methylation reactions through its conversion to S-adenosylmethionine (SAM).

  • Transport into Circulation: The amino acids are transported across the basolateral membrane into the bloodstream via various amino acid transporters to be distributed throughout the body.

Experimental Protocols

Cell Culture for Uptake Studies

Cell Lines:

  • Caco-2 cells: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with enterocyte-like properties, expressing PepT1.

  • HEK293 cells stably transfected with human PepT1 (HEK-hPepT1): A human embryonic kidney cell line that does not endogenously express PepT1, providing a clean system to study the transporter in isolation.

Caco-2 Cell Culture Protocol:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For transport assays, seed cells on Transwell inserts (e.g., 0.4 µm pore size) at a density of 6 x 104 cells/cm2.

  • Allow cells to differentiate for 18-21 days, with media changes every 2-3 days.

  • Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

HEK-hPepT1 Cell Culture Protocol:

  • Culture HEK-hPepT1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain PepT1 expression.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For uptake assays, seed cells in 24-well plates at a density of 2 x 105 cells/well and allow them to reach confluence.

This compound Uptake Assay Protocol

This protocol describes a typical uptake experiment using radiolabeled this compound or a fluorescently tagged derivative.

  • Preparation:

    • Wash the cell monolayers (Caco-2 or HEK-hPepT1) twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0).

    • Pre-incubate the cells in transport buffer for 20 minutes at 37°C.

  • Uptake Initiation:

    • Remove the pre-incubation buffer and add the uptake solution containing various concentrations of this compound (including a radiolabeled or fluorescent tracer) in transport buffer.

    • For kinetic studies, use a range of concentrations from 0.1 to 10 mM.

    • To determine PepT1-specific transport, include a control with a competitive inhibitor (e.g., 20 mM Gly-Sar).

  • Incubation:

    • Incubate the cells for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination and Lysis:

    • Aspirate the uptake solution and immediately wash the cells three times with ice-cold transport buffer to stop the uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

  • Quantification:

    • If using a radiolabeled tracer, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a fluorescent tag, measure the fluorescence using a plate reader.

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the uptake data.

Intracellular Hydrolysis and Metabolite Quantification Protocol (LC-MS/MS)

This protocol outlines the analysis of intracellular this compound and its metabolites, isoleucine and methionine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Perform an uptake experiment as described above.

    • After washing, add ice-cold 80% methanol (B129727) to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge the suspension to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column or a HILIC column for separation.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is commonly used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, isoleucine, and methionine. The specific precursor-to-product ion transitions for each analyte need to be optimized.

Table 3: Representative MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound263.1132.1 (Ile fragment)
150.1 (Met fragment)
Isoleucine132.186.1
Methionine150.1104.1

Note: These are representative m/z values and should be optimized for the specific instrument used.

  • Data Analysis:

    • Quantify the analytes by comparing their peak areas to a standard curve generated with known concentrations of this compound, isoleucine, and methionine.

    • Normalize the data to the protein content of the cell lysate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular uptake and metabolism of this compound.

Experimental Workflow for this compound Studies Experimental Workflow for this compound Cellular Uptake and Metabolism Studies Start Start Cell_Culture Cell Culture (Caco-2 or HEK-hPepT1) Start->Cell_Culture Uptake_Assay This compound Uptake Assay (Radiolabeled or Fluorescent) Cell_Culture->Uptake_Assay Quantify_Uptake Quantify Cellular Uptake Uptake_Assay->Quantify_Uptake Metabolite_Extraction Metabolite Extraction Uptake_Assay->Metabolite_Extraction Data_Analysis Data Analysis (Kinetics, Hydrolysis Rate) Quantify_Uptake->Data_Analysis LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Quantify_Metabolites Quantify Intracellular This compound, Ile, and Met LCMS_Analysis->Quantify_Metabolites Quantify_Metabolites->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound studies.

Conclusion

The cellular uptake of this compound is primarily mediated by the PepT1 transporter, followed by rapid intracellular hydrolysis into its constituent amino acids, isoleucine and methionine. While specific quantitative data for this compound is limited, this guide provides representative data and detailed experimental protocols based on established methods for studying dipeptide transport and metabolism. Further research is warranted to precisely determine the kinetic parameters of this compound transport and its intracellular metabolic fate, which will be invaluable for its application in nutritional and pharmaceutical contexts.

An In-depth Technical Guide to the Physicochemical Properties of Isoleucyl-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Properties

The fundamental physicochemical properties of Isoleucyl-Methionine are summarized in the tables below. These values are a combination of computed data from comprehensive databases and predicted values from cheminformatics tools.

Table 1: General and Computed Properties of Isoleucyl-Methionine

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃SPubChem[1]
Molecular Weight 262.37 g/mol PubChem[1]
IUPAC Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-(methylsulfanyl)butanoic acidPubChem
Synonyms Ile-Met, IM dipeptide, L-Isoleucyl-L-methioninePubChem[1]
XLogP3 (Predicted) -2.4PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 8PubChem

Table 2: Predicted Solubility and Isoelectric Point of Isoleucyl-Methionine

PropertyPredicted ValueMethod/Source
Water Solubility 1.24 g/LALOGPS
Isoelectric Point (pI) ~5.88Calculation based on pKa values of constituent amino acids[2]

Experimental Protocols

To facilitate the empirical determination of the key physicochemical properties of Isoleucyl-Methionine, the following detailed experimental protocols are provided.

Determination of Aqueous Solubility by UV-Vis Spectroscopy

This method relies on creating a saturated solution of the dipeptide and then measuring its concentration using UV-Visible spectrophotometry.

Materials:

  • Isoleucyl-Methionine powder

  • Distilled or deionized water

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Isoleucyl-Methionine powder to a known volume of distilled water in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for several minutes.

    • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.

  • Sample Preparation:

    • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of distilled water to bring the absorbance within the linear range of the spectrophotometer.

  • UV-Vis Measurement:

    • Prepare a series of standard solutions of Isoleucyl-Methionine with known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted supernatant at the same λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted supernatant.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the aqueous solubility of Isoleucyl-Methionine.[3][4][5]

Determination of Isoelectric Point (pI) by Capillary Electrophoresis

Capillary isoelectric focusing (cIEF) is a high-resolution technique to determine the pI of molecules.[6][7]

Materials:

  • Isoleucyl-Methionine solution

  • Capillary electrophoresis system with a UV or photodiode array detector

  • Coated or uncoated fused-silica capillary

  • Anolyte (acidic solution, e.g., phosphoric acid)

  • Catholyte (basic solution, e.g., sodium hydroxide)

  • Carrier ampholytes with a broad pH range (e.g., pH 3-10)

  • pI markers (a mixture of compounds with known pIs)

Procedure:

  • Sample and Capillary Preparation:

    • Dissolve the Isoleucyl-Methionine sample in a solution containing the carrier ampholytes.

    • Rinse the capillary sequentially with sodium hydroxide, water, and then the separation solution.

  • Isoelectric Focusing:

    • Fill the capillary with the sample-ampholyte mixture.

    • Place the capillary ends into the anolyte and catholyte vials.

    • Apply a high voltage to initiate the focusing process. The carrier ampholytes will form a pH gradient within the capillary, and the Isoleucyl-Methionine molecules will migrate to the position in the gradient where their net charge is zero (i.e., their pI).

  • Mobilization and Detection:

    • After focusing, mobilize the focused zones past the detector by applying pressure or a chemical mobilizer.

    • Detect the focused Isoleucyl-Methionine as it passes the detector.

  • pI Determination:

    • Run a separate experiment with the pI markers under the same conditions to create a calibration curve of migration time versus pI.

    • Determine the migration time of Isoleucyl-Methionine and use the calibration curve to find its isoelectric point.[6][7][8][9]

Stability Profile

The stability of Isoleucyl-Methionine is a crucial parameter, particularly for its storage and formulation. The presence of a methionine residue makes the dipeptide susceptible to oxidation.[10][11][12][13][14]

Key Stability Considerations:

  • Oxidation: The sulfur atom in the methionine side chain can be readily oxidized to form methionine sulfoxide (B87167) and further to methionine sulfone. This oxidation can be initiated by reactive oxygen species (ROS), light, and trace metal ions.[10][11][12][13][14]

  • pH and Temperature: Like most peptides, the stability of the peptide bond in Isoleucyl-Methionine is influenced by pH and temperature. Extreme pH values and high temperatures can lead to hydrolysis of the peptide bond.

  • Storage: For long-term storage, Isoleucyl-Methionine should be kept as a lyophilized powder at low temperatures (e.g., -20°C) and protected from light and moisture. Solutions should be prepared fresh, and if storage is necessary, they should be aliquoted and frozen to avoid repeated freeze-thaw cycles.

Experimental Protocol for Stability Assessment (Oxidation):

  • Prepare a solution of Isoleucyl-Methionine in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Expose the solution to oxidative stress (e.g., by adding a controlled amount of hydrogen peroxide or by exposure to UV light).

  • At various time points, take aliquots of the solution.

  • Analyze the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Monitor the decrease in the peak corresponding to Isoleucyl-Methionine and the appearance of peaks corresponding to its oxidized forms to determine the degradation kinetics.

Visualizations

Experimental Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization of Isoleucyl-Methionine cluster_prep Sample Preparation cluster_solubility Solubility Determination cluster_pi Isoelectric Point Determination cluster_stability Stability Assessment (Oxidation) start Isoleucyl-Methionine Powder dissolve Dissolution in Aqueous Buffer start->dissolve saturate Create Saturated Solution dissolve->saturate mix_ampholytes Mix with Carrier Ampholytes dissolve->mix_ampholytes stress Induce Oxidative Stress dissolve->stress centrifuge Centrifugation saturate->centrifuge measure_sol UV-Vis Spectroscopy centrifuge->measure_sol sol_result Aqueous Solubility measure_sol->sol_result cief Capillary Isoelectric Focusing mix_ampholytes->cief pi_result Isoelectric Point (pI) cief->pi_result hplc HPLC-MS Analysis stress->hplc stability_result Degradation Kinetics hplc->stability_result

Caption: Experimental workflow for determining key physicochemical properties.

Hypothetical Signaling Influence of Constituent Amino Acids

While no direct signaling role for the dipeptide Isoleucyl-Methionine has been established, its constituent amino acids are known to influence cellular pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[15][16][17][18][19]

G Potential Influence of Constituent Amino Acids on the mTOR Pathway cluster_peptide Isoleucyl-Methionine cluster_mTOR mTOR Signaling Pathway dipeptide Isoleucyl-Methionine hydrolysis Cellular Peptidases dipeptide->hydrolysis ile Isoleucine hydrolysis->ile met Methionine hydrolysis->met mTORC1 mTORC1 ile->mTORC1 Activates met->mTORC1 Activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis Promotes cell_growth Cell Growth mTORC1->cell_growth Promotes

Caption: Hypothetical influence of this compound on mTOR signaling via its amino acids.

Conclusion

Isoleucyl-Methionine is a dipeptide with physicochemical properties that are largely predictable based on its constituent amino acids. While experimental data for this specific molecule is sparse, established analytical techniques can be readily applied to determine its precise solubility, isoelectric point, and stability profile. The susceptibility of the methionine residue to oxidation is a key consideration for its handling, storage, and potential therapeutic applications. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with Isoleucyl-Methionine, enabling a more informed approach to its characterization and utilization. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this dipeptide.

References

Potential Therapeutic Properties of Isoleucyl-methionine (Ile-Met): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-methionine (Ile-Met), composed of the essential amino acids isoleucine and methionine, presents a compelling candidate for therapeutic investigation. While direct experimental evidence for the bioactivity of this compound is emerging, the known properties of its constituent amino acids and related methionine-containing peptides suggest significant potential in antioxidant and anti-inflammatory applications. Methionine residues are known to be susceptible to oxidation, allowing them to act as scavengers of reactive oxygen species (ROS), thereby protecting other crucial biomolecules from oxidative damage. Isoleucine, a branched-chain amino acid, plays a role in metabolic regulation and cellular signaling. This technical guide synthesizes the current understanding of the potential therapeutic avenues for this compound, providing a framework for future research and development. We present potential mechanisms of action, detailed hypothetical experimental protocols for validation, and conceptual signaling pathways that may be modulated by this dipeptide.

Introduction

Dipeptides, the smallest protein fragments, are increasingly recognized for their diverse biological activities, offering potential as novel therapeutic agents. Their small size can confer advantages in terms of bioavailability and cell permeability compared to larger protein-based drugs. Isoleucyl-methionine (this compound) is a dipeptide of particular interest due to the unique properties of its constituent amino acids.

Methionine is a sulfur-containing amino acid that plays a critical role in cellular metabolism and antioxidant defense. Its thioether side chain can be reversibly oxidized, making it an effective scavenger of reactive oxygen species (ROS). Dipeptides with C-terminal methionine residues have demonstrated antioxidant capacities comparable to that of free methionine. Isoleucine is a branched-chain amino acid (BCAA) involved in protein synthesis, glucose metabolism, and cell signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway.

This guide explores the hypothesized therapeutic properties of this compound, focusing on its potential as an antioxidant and anti-inflammatory agent. It provides a roadmap for researchers to investigate these properties through detailed experimental protocols and outlines the potential signaling pathways that may be involved.

Potential Therapeutic Properties

Based on the functional roles of isoleucine and methionine, as well as studies on related dipeptides, this compound is postulated to exhibit the following therapeutic properties:

  • Antioxidant Activity: The methionine residue in this compound is a prime target for oxidation by ROS, such as hydrogen peroxide and hydroxyl radicals. By sacrificing its own integrity, the methionine moiety can neutralize these damaging species, thereby protecting cellular components like lipids, proteins, and DNA from oxidative stress. This suggests a role for this compound in conditions associated with oxidative damage, including neurodegenerative diseases, cardiovascular disorders, and aging.

  • Anti-inflammatory Effects: Chronic inflammation is a key contributor to a wide range of pathologies. Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways that regulate the production of pro-inflammatory mediators. It is hypothesized that this compound may inhibit inflammatory responses by interfering with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Quantitative Data Summary (Hypothetical)

To date, there is a lack of publicly available quantitative data specifically for the therapeutic properties of the this compound dipeptide. The following tables are presented as a template for how such data could be structured once generated through the experimental protocols outlined in this guide.

Table 1: Hypothetical Antioxidant Activity of this compound

Assay TypeMetricThis compoundPositive Control (e.g., Trolox)
DPPH Radical ScavengingIC50 (µM)Data to be determinedKnown value
ABTS Radical ScavengingTEAC (Trolox Equivalents)Data to be determined1.0
Cellular Antioxidant AssayCAA Value (µmol QE/100g)Data to be determinedKnown value

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusMeasured CytokineIC50 (µM)
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-αData to be determined
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6Data to be determined
HT-29 Colon Epithelial CellsTNF-αIL-8Data to be determined

Detailed Experimental Protocols

The following are detailed, standardized protocols that can be employed to investigate the potential antioxidant and anti-inflammatory properties of synthesized this compound.

Synthesis of Isoleucyl-methionine (this compound)
  • Objective: To synthesize the dipeptide this compound for subsequent biological evaluation.

  • Methodology: Solid-phase peptide synthesis (SPPS) is a standard and efficient method for this purpose.

    • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with Fmoc-protected methionine (Fmoc-Met-OH).

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the methionine.

    • Amino Acid Coupling: Activate the carboxyl group of Fmoc-protected isoleucine (Fmoc-Ile-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin-bound methionine to form the peptide bond.

    • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

    • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical HPLC.

In Vitro Antioxidant Activity Assays
  • Objective: To assess the free radical scavenging capacity of this compound.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox or ascorbic acid) in methanol.

    • In a 96-well plate, add the DPPH solution to each well containing the this compound dilutions or the positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Objective: To evaluate the antioxidant activity of this compound within a cellular environment.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells and incubate with various concentrations of this compound and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After incubation, wash the cells to remove the extracellular peptide and probe.

    • Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Quantify the antioxidant capacity of this compound by calculating the CAA value, which represents the inhibition of fluorescence compared to a quercetin (B1663063) standard.

In Vitro Anti-inflammatory Activity Assays
  • Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in stimulated macrophages.

  • Protocol:

    • Culture RAW 264.7 murine macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Determine the IC50 value for the inhibition of each cytokine.

Signaling Pathways and Visualizations

The potential anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized mechanisms.

Proposed Experimental Workflow for Assessing Bioactivity

G cluster_synthesis Synthesis & Characterization cluster_antioxidant Antioxidant Assays cluster_inflammatory Anti-inflammatory Assays synthesis This compound Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spec & HPLC Analysis purification->characterization dpph DPPH Assay characterization->dpph caa Cellular Antioxidant Assay characterization->caa cytokine Cytokine Measurement (ELISA) characterization->cytokine western Western Blot (NF-κB, MAPK) characterization->western

Caption: Workflow for synthesis and bioactivity screening of this compound.

Hypothesized Antioxidant Mechanism of this compound

G ROS Reactive Oxygen Species (ROS) IleMet This compound ROS->IleMet Oxidizes Methionine CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage OxidizedIleMet Oxidized this compound IleMet->OxidizedIleMet ProtectedCell Protected Cell IleMet->ProtectedCell Prevents Damage

Caption: Proposed mechanism of ROS scavenging by this compound.

Potential Modulation of the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB (p50/p65) IkB->NFkB inhibits nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->genes induces IleMet This compound IleMet->IKK inhibits? G Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK activates p38 p38 MAPK MAPKK->p38 activates nucleus Nucleus p38->nucleus AP1 AP-1 (c-Jun/c-Fos) genes Pro-inflammatory Gene Expression AP1->genes induces nucleus->AP1 activates IleMet This compound IleMet->MAPKKK inhibits?

MET as a Prognostic and Predictive Biomarker in Gastric Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the MET proto-oncogene, a receptor tyrosine kinase, and its role as a critical biomarker in gastric cancer. Aberrant MET signaling, primarily through gene amplification or protein overexpression, is a key driver of tumor progression, metastasis, and is associated with poor prognosis. This document outlines the prevalence of MET alterations, details the experimental protocols for their detection, and visualizes the intricate signaling pathways, offering a valuable resource for research and therapeutic development.

Quantitative Data on MET Alterations in Gastric Cancer

The prevalence of MET alterations in gastric cancer varies across different patient populations and the detection methods employed. MET protein overexpression is more common than MET gene amplification.

MET AlterationPrevalence RangeDetection MethodsKey FindingsCitations
Protein Overexpression 39% - 63%Immunohistochemistry (IHC)Associated with poor prognosis and increased metastatic potential.[1][2]
Gene Amplification 4% - 10%Fluorescence In Situ Hybridization (FISH), Quantitative PCR (qPCR), Next-Generation Sequencing (NGS)A less frequent event but a strong predictor of response to MET-targeted therapies.[3]
Gene Mutations 1% - 2%Next-Generation Sequencing (NGS)Less common but can lead to constitutive activation of the MET receptor.[3]
Gene Fusions RareRNA-based Next-Generation Sequencing (NGS)An infrequent alteration leading to oncogenic fusion proteins.

A meta-analysis of 14 studies involving 2,258 gastric cancer patients revealed significant hazard ratios for mortality in patients with MET overexpression (HR: 2.42) and MET amplification (HR: 2.82), underscoring their prognostic value.

Experimental Protocols for MET Biomarker Analysis

Accurate detection of MET alterations is crucial for patient stratification and clinical trial enrollment. The following are detailed methodologies for the key experimental protocols.

Immunohistochemistry (IHC) for MET Protein Overexpression

IHC is the most common method for assessing MET protein expression levels in tumor tissue.

  • Objective: To determine the level of MET protein expression in formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections.

  • Principle: Utilizes a specific primary antibody that binds to the MET protein. A secondary antibody conjugated to an enzyme then binds to the primary antibody, and a chromogenic substrate is added to produce a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

  • Methodology:

    • Tissue Preparation: 5-μm thick sections are cut from FFPE tumor blocks.

    • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.

    • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the MET protein (e.g., rabbit monoclonal anti-MET antibody) at a predetermined optimal concentration and duration.

    • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) chromogen, which results in a brown precipitate.

    • Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

    • Scoring: The staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are evaluated by a pathologist. A scoring system, such as the H-score, may be used, which is calculated by the formula: H-score = Σ (intensity × percentage of cells at that intensity).

Fluorescence In Situ Hybridization (FISH) for MET Gene Amplification

FISH is the gold standard for assessing MET gene amplification.

  • Objective: To determine the copy number of the MET gene relative to a control centromeric probe in FFPE gastric cancer tissue.

  • Principle: Uses fluorescently labeled DNA probes that hybridize to the MET gene locus on chromosome 7 and the centromere of chromosome 7 (CEP7). The ratio of the MET gene signals to the CEP7 signals is then calculated.

  • Methodology:

    • Probe Selection: A dual-color probe set is used, with one probe targeting the MET gene locus (e.g., labeled with a red fluorophore) and another targeting the centromeric region of chromosome 7 (CEP7) (e.g., labeled with a green fluorophore).

    • Tissue Preparation: 4- to 5-μm thick sections are prepared from FFPE tumor blocks.

    • Pretreatment: Sections are deparaffinized, rehydrated, and treated with a protease solution to permeabilize the cells and allow probe entry.

    • Denaturation: The slide and the DNA probes are denatured separately at a high temperature to create single-stranded DNA.

    • Hybridization: The fluorescent probes are applied to the tissue section and incubated overnight at a specific temperature to allow hybridization to the target DNA sequences.

    • Post-Hybridization Washes: Slides are washed to remove unbound probes.

    • Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), a blue fluorescent dye.

    • Analysis: The signals are visualized using a fluorescence microscope. At least 20 tumor cell nuclei are scored for the number of red (MET) and green (CEP7) signals.

    • Interpretation: MET amplification is typically defined as a MET/CEP7 ratio of ≥ 2.0.

Quantitative Polymerase Chain Reaction (qPCR) for MET Gene Copy Number

qPCR is a high-throughput method to assess MET gene copy number.

  • Objective: To quantify the copy number of the MET gene in DNA extracted from tumor tissue.

  • Principle: Compares the amplification of a target gene (MET) to a reference gene with a known stable copy number in the genome. The relative difference in the cycle threshold (Ct) values is used to calculate the copy number variation.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or fresh-frozen tissue.

    • Assay Design: Primers and probes are designed for the MET gene and a reference gene (e.g., RNase P).

    • qPCR Reaction: The reaction mixture includes the extracted DNA, primers, probes, and qPCR master mix. The reaction is run on a real-time PCR instrument.

    • Data Analysis: The Ct values for both the MET and the reference gene are determined. The relative copy number is calculated using the ΔΔCt method.

    • Interpretation: A cutoff value for the MET copy number is established to define amplification. For example, a MET copy number greater than 4.0 has been used to indicate amplification.[4]

Visualization of Signaling Pathways and Workflows

MET Signaling Pathway in Gastric Cancer

Activation of the MET receptor by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds and Activates GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Invasion Invasion/Metastasis STAT3->Invasion

Caption: The HGF/MET signaling cascade and its downstream effects in gastric cancer.

Experimental Workflow for MET Biomarker Testing

The following diagram illustrates a typical workflow for the analysis of MET status in gastric cancer patient samples.

MET_Testing_Workflow Patient Gastric Cancer Patient Biopsy Tumor Biopsy (FFPE) Patient->Biopsy IHC IHC for MET Overexpression Biopsy->IHC FISH FISH for MET Amplification Biopsy->FISH NGS NGS for Mutations/Fusions Biopsy->NGS Positive MET Positive IHC->Positive Negative MET Negative IHC->Negative FISH->Positive FISH->Negative NGS->Positive NGS->Negative TargetedTherapy MET-Targeted Therapy Positive->TargetedTherapy OtherTherapy Other Therapies Negative->OtherTherapy

Caption: A streamlined workflow for MET biomarker analysis in gastric cancer.

Clinical Significance and Therapeutic Implications

The identification of MET alterations as a biomarker has paved the way for the development of targeted therapies. Several MET inhibitors, including tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, have been investigated in clinical trials for gastric cancer.

DrugTypeMechanism of ActionClinical Trial Phase (Gastric Cancer)
Savolitinib TKISelective MET inhibitorPhase II
Tepotinib TKISelective MET inhibitorInvestigated in solid tumors
Capmatinib TKISelective MET inhibitorInvestigated in solid tumors
Crizotinib TKIMulti-kinase inhibitor (MET, ALK, ROS1)Investigated in MET-amplified gastric cancer

While early trials have shown promise for MET inhibitors in a subset of patients with MET-amplified gastric cancer, challenges such as acquired resistance remain.[5] Future research will focus on combination therapies and the identification of additional biomarkers to overcome resistance and improve patient outcomes. The crosstalk between the MET signaling pathway and other pathways, such as EGFR and HER2, suggests that co-targeting these pathways may be a viable strategy.[3][5]

References

Methodological & Application

Synthesis of Isoleucyl-Methionine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the laboratory synthesis of the dipeptide Isoleucyl-Methionine (Ile-Met). The synthesis of this dipeptide is crucial for various research applications, including its use as a standard in metabolomics, in nutritional studies, and as a fragment in the synthesis of larger peptides and proteins. This guide is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Introduction

Isoleucyl-Methionine is a dipeptide composed of the essential amino acids L-isoleucine and L-methionine. The synthesis of dipeptides is a fundamental technique in peptide chemistry, primarily achieved through Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS). Both methods involve the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, a process that requires the use of protecting groups and coupling reagents to ensure specificity and high yield.

This document outlines a detailed protocol for the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for preparing Isoleucyl-Methionine. A general overview of the Liquid-Phase Peptide Synthesis (LPPS) approach is also provided. Additionally, this document explores the role of isoleucine and methionine in the mTOR signaling pathway, a key cellular pathway that regulates growth and metabolism.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a dipeptide like Isoleucyl-Methionine using Fmoc-based Solid-Phase Peptide Synthesis. Actual results may vary based on specific laboratory conditions and reagents used.

ParameterTypical ValueMethod of Determination
Crude Yield 85 - 95%Gravimetric analysis after cleavage and precipitation
Purity (Crude) >70%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity (After Purification) >98%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular Weight (Expected) 262.37 g/mol -
Molecular Weight (Observed) 263.14 [M+H]⁺Mass Spectrometry (MS)[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Isoleucyl-Methionine

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Place 2-chlorotrityl chloride resin in a reaction vessel.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Loading of the First Amino Acid (Fmoc-Met-OH):

  • Dissolve Fmoc-Met-OH (3 equivalents) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.

  • Add the solution to the swollen resin and shake for 1-2 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 15 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc-Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Shake for 20 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5x).

4. Coupling of the Second Amino Acid (Fmoc-Ile-OH):

  • In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Shake for 1-2 hours at room temperature.

  • Wash the resin with DMF (5x).

  • Perform a Kaiser test to ensure the completion of the coupling reaction.

5. Final Fmoc-Deprotection:

  • Repeat step 3 to remove the Fmoc group from the N-terminal isoleucine.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). Caution: TFA is highly corrosive.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry (MS) to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final Isoleucyl-Methionine dipeptide as a white powder.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of Isoleucyl-Methionine (General Overview)

LPPS involves the synthesis of the peptide in a homogenous solution. This method is often preferred for large-scale synthesis.[2]

1. Protection of Amino Acids:

  • Protect the N-terminus of Isoleucine with a suitable protecting group (e.g., Boc or Fmoc).

  • Protect the C-terminus of Methionine as an ester (e.g., methyl or benzyl (B1604629) ester).

2. Coupling Reaction:

  • Dissolve the N-protected Isoleucine and the C-protected Methionine in an appropriate organic solvent.

  • Add a coupling reagent (e.g., DCC/HOBt or HATU) and a base (e.g., DIPEA) to facilitate the formation of the peptide bond.

  • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC) or HPLC.

3. Work-up and Purification:

  • After the reaction is complete, the protected dipeptide is isolated by extraction and washing to remove excess reagents and by-products.

  • The protected dipeptide can be purified by crystallization or column chromatography.

4. Deprotection:

  • The protecting groups are removed in a final step to yield the free Isoleucyl-Methionine dipeptide. The conditions for deprotection depend on the protecting groups used (e.g., acid for Boc and benzyl esters, base for Fmoc).

5. Final Purification:

  • The final dipeptide is purified by techniques such as crystallization or RP-HPLC.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Loading 1. Fmoc-Met-OH Loading Resin->Loading Deprotection1 2. Fmoc Deprotection Loading->Deprotection1 Coupling 3. Fmoc-Ile-OH Coupling Deprotection1->Coupling Deprotection2 4. Final Fmoc Deprotection Coupling->Deprotection2 Cleavage 5. Cleavage from Resin Deprotection2->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification FinalProduct Pure this compound Dipeptide Purification->FinalProduct

Caption: A simplified workflow for the Solid-Phase Peptide Synthesis of Isoleucyl-Methionine.

Signaling Pathway: Amino Acid Sensing by the mTORC1 Pathway

Both isoleucine and methionine are known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3] The pathway senses amino acid availability and, when activated, promotes protein synthesis and inhibits autophagy.

mTOR_Signaling cluster_amino_acids Amino Acids cluster_sensing Sensing & Regulation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Ile Isoleucine RagGTPases Rag GTPases Ile->RagGTPases Activates Met Methionine SAM SAM Met->SAM SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits GATOR1 when bound to SAM GATOR1->RagGTPases Inhibits mTORC1 mTORC1 RagGTPases->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: The mTORC1 signaling pathway is activated by amino acids like isoleucine and methionine.

References

Protocol for Isoleucine and Methionine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoleucine (Ile) and Methionine (Met) are essential amino acids crucial for protein synthesis, cellular metabolism, and overall physiological homeostasis. Accurate quantification of these amino acids in biological matrices is vital for various research areas, including metabolic disease studies, drug development, and nutritional science. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and specificity. This document provides a detailed protocol for the quantification of Isoleucine and Methionine in biological samples using LC-MS/MS with stable isotope dilution.

Isoleucine, a branched-chain amino acid (BCAA), plays a significant role in glucose metabolism and protein synthesis. Methionine is a sulfur-containing amino acid that is a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is essential for numerous methylation reactions, including DNA and protein methylation. Both amino acids are integral to the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Signaling Pathways

Isoleucine and Methionine in the mTOR Pathway

Amino acids, including isoleucine and methionine, are key activators of the mTORC1 signaling pathway. This pathway senses nutrient availability to control protein synthesis and cell growth. The presence of sufficient amino acids promotes the localization of mTORC1 to the lysosomal surface, where it becomes activated.

mTOR_Pathway cluster_input Nutrient Sensing cluster_activation Lysosomal Activation cluster_downstream Downstream Effects Amino_Acids Isoleucine & Methionine Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Rheb Rheb Rheb->mTORC1 activates

Figure 1: Simplified mTOR signaling pathway activation by amino acids.
Methionine Metabolism

Methionine metabolism is centered around the methionine cycle, where it is converted to SAM. SAM participates in methylation reactions and is subsequently regenerated to methionine. This cycle is interconnected with the transsulfuration pathway, which leads to the synthesis of cysteine, and the methionine salvage pathway.

Met_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT Methylation Methylation Reactions SAM->Methylation SAH S-adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cysteine Cysteine Homocysteine->Cysteine CBS Methylation->SAH

Figure 2: Overview of the Methionine Cycle and Transsulfuration Pathway.

Experimental Protocol

This protocol is designed for the quantification of Isoleucine and Methionine in human plasma and cell culture media.

Materials and Reagents
  • Isoleucine, Methionine, and their stable isotope-labeled internal standards (e.g., L-Isoleucine-¹³C₆,¹⁵N; L-Methionine-d₃)

  • LC-MS grade water, acetonitrile, and formic acid

  • Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes and vials

Sample Preparation

The following workflow outlines the steps for sample preparation.

Sample_Prep_Workflow Sample Plasma or Cell Culture Media Spike Spike with Internal Standards (e.g., Ile-¹³C₆,¹⁵N, Met-d₃) Sample->Spike Precipitation Protein Precipitation (e.g., 10% SSA) Spike->Precipitation Centrifuge Centrifuge (e.g., 12,000 x g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Mobile Phase A Supernatant->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis

Figure 3: Experimental workflow for sample preparation.

Detailed Steps:

  • Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma. For cell culture, collect the media.

  • Internal Standard Spiking: To 50 µL of plasma or cell culture medium, add 5 µL of the internal standard working solution containing Isoleucine-¹³C₆,¹⁵N and Methionine-d₃.

  • Protein Precipitation: Add 50 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Incubate the samples at 4°C for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

  • Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Injection: Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isoleucine 132.186.115
Isoleucine (alternative) 132.169.120
Methionine 150.1104.112
Isoleucine-¹³C₆,¹⁵N (IS) 138.192.115
Methionine-d₃ (IS) 153.1107.112

Note: The alternative transition for Isoleucine (132.1 -> 69.1) is useful for distinguishing it from its isobaric isomer, Leucine, which has a characteristic transition of 132.1 -> 43.1.

Data Presentation

Quantitative Performance in Human Plasma

The following table summarizes typical performance characteristics for the quantification of Isoleucine and Methionine in human plasma.

AnalyteLinearity Range (µmol/L)LLOQ (µmol/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Isoleucine 1 - 5001< 5%< 8%95 - 105%
Methionine 1 - 2501< 6%< 9%94 - 106%
Quantitative Performance in Cell Culture Media

The following table summarizes typical performance characteristics for the quantification of Isoleucine and Methionine in cell culture media.[2]

AnalyteLinearity Range (µM)LLOQ (µM)Precision (%RSD at high QC)Precision (%RSD at low QC)Accuracy (%)
Isoleucine 0.01 - 100.01< 4%< 15%85 - 115%
Methionine 0.01 - 100.01< 4%< 15%85 - 115%

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of Isoleucine and Methionine in biological matrices using LC-MS/MS. The use of stable isotope-labeled internal standards ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. The provided information on the roles of these amino acids in key signaling pathways, such as the mTOR pathway, highlights the importance of their accurate measurement in understanding cellular physiology and disease.

References

Application Notes and Protocols for Utilizing Ile-Met in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cell culture, the use of dipeptides as supplements is gaining traction due to their enhanced stability and solubility compared to free amino acids.[1][2][3] This document provides detailed application notes and protocols for the use of the dipeptide Isoleucyl-Methionine (Ile-Met) in cell culture experiments. This compound is a dipeptide composed of the essential amino acids L-isoleucine and L-methionine.[4] While direct experimental data on the effects of the this compound dipeptide is limited, this document extrapolates potential applications and mechanisms based on the known biological roles of its constituent amino acids.

Isoleucine is known to play a role in the activation of the mTOR signaling pathway, which is central to cell growth and proliferation.[5][6] Conversely, methionine restriction has been shown to induce apoptosis in cancer cells, suggesting a role for methionine in cell death pathways.[7][8] Therefore, the this compound dipeptide presents an interesting tool for investigating the interplay between cell growth and apoptosis signaling pathways. It is hypothesized that upon cellular uptake and subsequent cleavage into its constituent amino acids, this compound may simultaneously influence both the mTOR and apoptotic pathways.[9][10][11]

These notes provide a framework for researchers to explore the potential of this compound in various cell culture systems, particularly in the context of cancer research and drug development. The provided protocols offer detailed methodologies for assessing the effects of this compound on cell viability, apoptosis, and key signaling pathways.

Data Presentation

Table 1: Hypothesized Effects of this compound on Cellular Processes
Cellular ProcessHypothesized Effect of this compoundKey Proteins to Analyze
Cell Viability & Proliferation Modulatory (potential for both increase and decrease depending on cell type and context)PCNA, Ki-67
Apoptosis Pro-apoptotic (primarily due to methionine)Caspase-3, PARP, Bax, Bcl-2
mTOR Signaling Pathway Activator (primarily due to isoleucine)p-mTOR, p-p70S6K, p-4E-BP1

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound dipeptide powder

  • Sterile phosphate-buffered saline (PBS) or cell culture grade water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Protocol:

  • Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 262.37 g/mol .[4]

  • In a sterile biological safety cabinet, dissolve the this compound powder in sterile PBS or cell culture grade water in a sterile conical tube.

  • Gently vortex until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.[12]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and metabolic activity of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same volume of PBS used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period. Include a positive control for apoptosis (e.g., treatment with staurosporine).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Culture plates/flasks

  • This compound stock solution

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer (provided in the kit)

  • Microplate reader (for colorimetric or fluorometric detection)

Protocol:

  • Culture and treat cells with this compound as described in the previous protocols.

  • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample to the appropriate wells.

  • Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) as per the kit's protocol.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 4: Western Blot Analysis of the mTOR Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the mTOR signaling pathway by analyzing the phosphorylation status of key proteins.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Culture plates/flasks

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Culture and treat cells with this compound for the desired duration.

  • Lyse the cells using ice-cold RIPA buffer with inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis prep_media Prepare Cell Culture Media seed_cells Seed Cells prep_media->seed_cells prep_ilemet Prepare this compound Stock treat_cells Treat with this compound prep_ilemet->treat_cells seed_cells->treat_cells mtt MTT Assay (Viability) treat_cells->mtt annexin Annexin V/PI (Apoptosis) treat_cells->annexin caspase Caspase-3 Assay (Apoptosis) treat_cells->caspase western Western Blot (Signaling) treat_cells->western

Caption: Experimental workflow for studying the effects of this compound.

signaling_pathway cluster_uptake Cellular Uptake & Cleavage cluster_mTOR mTOR Pathway cluster_apoptosis Apoptosis Pathway ile_met This compound Dipeptide uptake Dipeptide Transporter ile_met->uptake cleavage Intracellular Peptidases uptake->cleavage ile Isoleucine cleavage->ile met Methionine cleavage->met mTORC1 mTORC1 ile->mTORC1 activates Bax Bax met->Bax may upregulate Bcl2 Bcl-2 met->Bcl2 may downregulate p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates growth Cell Growth & Proliferation p70S6K->growth fourEBP1->growth Mito Mitochondria Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathways influenced by this compound.

References

Application Notes and Protocols for Studying Peptide Transport Mechanisms Using the Dipeptide Ile-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of peptide transport across biological membranes is crucial for understanding nutrient absorption, drug delivery, and the overall physiological homeostasis of the cell. The proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are the primary carriers responsible for the uptake of di- and tripeptides in various tissues, including the intestine, kidneys, and brain. These transporters are characterized by their broad substrate specificity, which allows them to transport a vast number of different peptides and peptidomimetic drugs. This promiscuity makes them attractive targets for enhancing the oral bioavailability of peptide-based therapeutics.

The dipeptide Isoleucyl-Methionine (Ile-Met) serves as a valuable tool for elucidating the mechanisms of these transporters. Composed of two essential amino acids, this compound is a representative substrate that can be used to characterize the kinetic properties, substrate specificity, and regulation of PEPT1 and PEPT2. This document provides detailed application notes and experimental protocols for utilizing this compound in peptide transport studies.

While specific kinetic parameters for this compound are not extensively documented in publicly available literature, this guide will provide the necessary protocols to determine these values and use this compound as a tool to probe peptide transport mechanisms.

Data Presentation: Comparative Kinetics of Peptide Transporters

To provide a framework for the expected kinetic behavior of peptide transporters, the following table summarizes the Michaelis-Menten constant (Km) and inhibition constant (Ki) for various substrates of PEPT1 and PEPT2. These values highlight the general characteristics of these transporters: PEPT1 is typically a low-affinity, high-capacity transporter, while PEPT2 exhibits higher affinity and lower capacity.

TransporterSubstrate/InhibitorKm (mM)Ki (mM)Cell SystemReference
rPEPT1 Valacyclovir2.7Stably transfected cells
rPEPT2 Valacyclovir0.22Stably transfected cells
rPEPT1 L-Valine methyl ester3.6Stably transfected cells
rPEPT2 L-Valine methyl ester0.83Stably transfected cells
hPEPT1 Glycylsarcosine (Gly-Sar)1.9MDCK/hPEPT1 cells
hPEPT1 Ibuprofen (Non-competitive inhibitor)MDCK/hPEPT1 cells
Human PEPT2 Glycylsarcosine (Gly-Sar)0.1506Pichia pastoris transformants
Mouse PEPT2 Glycylsarcosine (Gly-Sar)0.0428Pichia pastoris transformants
Rat PEPT2 Glycylsarcosine (Gly-Sar)0.0360Pichia pastoris transformants
hPEPT1 N-formyl-Methionyl-Leucyl-Phenylalanine (fMet-Leu-Phe)1.6 (K0.5)Mouse jejunum (in situ)

Note: The kinetic parameters can vary depending on the experimental system (e.g., cell line, expression system), pH, and temperature.

Experimental Protocols

Protocol 1: Determination of this compound Transport Kinetics (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) for this compound uptake in a cell line expressing a peptide transporter (e.g., Caco-2 for endogenous hPEPT1, or HEK293 cells transfected with PEPT1 or PEPT2).

Materials:

  • Cell line expressing the peptide transporter of interest (e.g., Caco-2, or HEK293-PEPT1/PEPT2)

  • Cell culture medium and supplements

  • Radiolabeled [3H]this compound or [14C]this compound (if available) or a fluorescently labeled this compound derivative

  • Unlabeled this compound

  • Uptake buffer (e.g., MES-buffered saline, pH 6.0)

  • Wash buffer (ice-cold PBS)

  • Scintillation cocktail (for radiolabeled substrates) or fluorescence plate reader

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Culture:

    • Culture the chosen cell line to confluence in appropriate multi-well plates (e.g., 24-well plates). For Caco-2 cells, allow for differentiation to form a polarized monolayer (typically 18-21 days post-seeding). For transfected cells, ensure consistent expression levels.

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed uptake buffer (pH 6.0).

    • Prepare a series of uptake solutions containing a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20 mM).

    • Initiate the uptake by adding the uptake solution to each well.

    • Incubate for a predetermined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C. This should be determined in preliminary time-course experiments.

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

    • Lyse the cells with cell lysis buffer.

  • Quantification:

    • For radiolabeled this compound, transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescently labeled this compound, measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Use another aliquot of the cell lysate to determine the total protein content using a protein assay.

  • Data Analysis:

    • Calculate the rate of this compound uptake at each concentration (e.g., in pmol/mg protein/min).

    • Plot the uptake rate (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

      • V = (Vmax * [S]) / (Km + [S])

G cluster_prep Cell Preparation cluster_uptake Uptake Assay cluster_analysis Data Analysis cell_culture Culture cells to confluence wash_cells Wash cells with uptake buffer cell_culture->wash_cells prepare_solutions Prepare this compound solutions (radiolabeled + varying unlabeled) add_solutions Add solutions to cells and incubate prepare_solutions->add_solutions terminate_uptake Terminate uptake and wash add_solutions->terminate_uptake lyse_cells Lyse cells quantify Quantify uptake (Scintillation/Fluorescence) lyse_cells->quantify protein_assay Protein Assay lyse_cells->protein_assay calculate_rate Calculate uptake rate quantify->calculate_rate protein_assay->calculate_rate plot_data Plot V vs. [S] calculate_rate->plot_data fit_model Fit to Michaelis-Menten equation plot_data->fit_model G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis culture_cells Culture and wash cells prepare_solutions Prepare solutions: - Fixed [3H]this compound - Varying [Inhibitor] incubate_cells Incubate cells with solutions prepare_solutions->incubate_cells terminate_and_wash Terminate uptake and wash incubate_cells->terminate_and_wash lyse_and_quantify Lyse cells and quantify uptake calculate_inhibition Calculate % inhibition lyse_and_quantify->calculate_inhibition determine_ic50 Determine IC50 from dose-response curve calculate_inhibition->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calculate_ki G cluster_signaling Signaling Pathways cluster_transporter Peptide Transporter Regulation cluster_effects Functional Effects PKC Protein Kinase C (PKC) Transporter PEPT1 / PEPT2 PKC->Transporter Phosphorylation PKA Protein Kinase A (PKA) PKA->Transporter Phosphorylation Vmax Change in Vmax (Transporter number) Transporter->Vmax Alters Km Change in Km (Substrate affinity) Transporter->Km Alters

Applications of Ile-Met in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-methionine (Ile-Met) is a molecule of growing interest in metabolic research due to the significant and distinct roles of its constituent amino acids, isoleucine and methionine, in regulating metabolic homeostasis. Isoleucine, a branched-chain amino acid (BCAA), and methionine, a sulfur-containing amino acid, are both implicated in key metabolic pathways, including insulin (B600854) signaling, glucose and lipid metabolism, and energy expenditure.[1][2][3] While direct research on the this compound dipeptide is limited, its potential to modulate these pathways makes it a compelling candidate for investigation in the context of metabolic diseases such as obesity and type 2 diabetes.

These application notes provide an overview of the potential applications of this compound in metabolic research and detailed protocols for investigating its effects in both in vitro and in vivo models.

Potential Applications

  • Investigation of Insulin Sensitivity: Isoleucine has been shown to influence insulin signaling and glucose uptake.[4] this compound could be investigated for its potential to enhance insulin sensitivity in skeletal muscle and adipose tissues, and to modulate hepatic glucose output.

  • Modulation of Glucose and Lipid Metabolism: Both isoleucine and methionine are involved in pathways that regulate glucose and lipid metabolism.[1][5] Research into this compound could uncover novel effects on glucose uptake, glycolysis, fatty acid oxidation, and lipogenesis.

  • Energy Expenditure and Obesity: Methionine restriction is known to increase energy expenditure and reduce adiposity.[6] this compound offers a tool to explore whether a dipeptide form can deliver specific metabolic benefits without the need for systemic amino acid restriction.

  • Nutraceutical and Therapeutic Development: As a naturally derived small molecule, this compound could be explored as a potential nutraceutical or a lead compound for the development of new therapies for metabolic disorders.

Data Presentation: Hypothetical Quantitative Data

Given the nascent stage of research on this compound, the following tables present hypothetical data to illustrate how quantitative results from the described experimental protocols could be structured. These tables are for demonstrative purposes and are not based on published experimental results for this compound.

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes

TreatmentConcentration (µM)Glucose Uptake (pmol/min/mg protein)Fold Change vs. Control
Control-15.2 ± 1.81.0
Insulin0.145.6 ± 3.53.0
This compound1022.8 ± 2.11.5
This compound5030.4 ± 2.92.0
This compound10034.9 ± 3.12.3

Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model

GroupBody Weight (g)Fasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)HOMA-IR
Control (Standard Diet)25.4 ± 1.595 ± 80.8 ± 0.21.8 ± 0.4
High-Fat Diet (HFD)42.1 ± 2.8145 ± 122.5 ± 0.58.9 ± 1.5
HFD + this compound (50 mg/kg)38.5 ± 2.5128 ± 101.9 ± 0.46.0 ± 1.1
HFD + this compound (100 mg/kg)35.2 ± 2.1115 ± 91.4 ± 0.33.9 ± 0.8

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway

The insulin signaling pathway is central to the regulation of glucose homeostasis. Upon insulin binding, the insulin receptor (IR) activates a cascade involving Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B). Activated Akt promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[7] Both isoleucine and methionine metabolism can intersect with this pathway, for example, through the mTOR signaling cascade.[8][9]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake Facilitates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem Translocates to membrane

Caption: Insulin signaling cascade leading to glucose uptake.

Experimental Workflow for In Vitro Analysis

This workflow outlines the steps for assessing the metabolic effects of this compound in a cell-based assay, such as a glucose uptake experiment.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., L6 myoblasts) differentiation Differentiation into Myotubes cell_culture->differentiation serum_starvation Serum Starvation differentiation->serum_starvation treatment Treat with this compound (various concentrations) serum_starvation->treatment glucose_uptake Glucose Uptake Assay (e.g., 2-NBDG or radiolabeled glucose) treatment->glucose_uptake western_blot Western Blot for Signaling Proteins (p-Akt, etc.) treatment->western_blot measurement Measure Uptake (Fluorometer/Scintillation Counter) glucose_uptake->measurement data_analysis Data Analysis & Quantification measurement->data_analysis

Caption: Workflow for in vitro glucose uptake assay.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol details a method to measure glucose uptake in a skeletal muscle cell line.[10][11]

1. Materials:

  • L6 rat skeletal muscle cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • DMEM with low glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin (B12071052) solution

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG

  • This compound dipeptide

  • Insulin solution

  • Cell lysis buffer

  • Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader (for 2-NBDG)

  • Protein assay kit (e.g., BCA)

2. Cell Culture and Differentiation:

  • Culture L6 myoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • For differentiation, seed myoblasts into 12-well plates. Once confluent, switch the medium to low-glucose DMEM supplemented with 2% HS and 1% penicillin-streptomycin.

  • Allow cells to differentiate for 5-7 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

3. Glucose Uptake Assay:

  • Serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.

  • Wash the cells twice with warm KRPH buffer.

  • Pre-incubate the cells for 30 minutes with KRPH buffer containing different concentrations of this compound (e.g., 10, 50, 100 µM). Include a positive control (e.g., 100 nM insulin) and a negative control (buffer only).

  • Initiate glucose uptake by adding KRPH buffer containing 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) or 2-NBDG (100 µM) to each well and incubate for 10-15 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer.

4. Quantification:

  • For radiolabeled glucose, transfer an aliquot of the cell lysate to a scintillation vial with scintillation fluid and measure radioactivity using a scintillation counter.

  • For 2-NBDG, measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~465/540 nm).[10]

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Normalize glucose uptake to the protein concentration (e.g., pmol of glucose/min/mg of protein).

Protocol 2: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes how to assess the metabolic effects of this compound in a mouse model of obesity and insulin resistance.[12][13][14]

1. Animals and Diet:

  • Male C57BL/6J mice (8 weeks old) are commonly used as they are susceptible to diet-induced obesity.[15]

  • House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

  • After a one-week acclimatization period, divide the mice into groups:

    • Control group: fed a standard chow diet.

    • DIO group: fed a high-fat diet (HFD; e.g., 45-60% kcal from fat).

    • Treatment groups: fed HFD and administered this compound at different doses (e.g., 50 and 100 mg/kg body weight/day) via oral gavage or in drinking water.

  • Monitor body weight and food intake weekly for 12-16 weeks.

2. Metabolic Phenotyping:

  • Glucose Tolerance Test (GTT):

    • After 12 weeks of treatment, fast the mice for 6 hours.

    • Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • A week after the GTT, fast the mice for 4 hours.

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.

3. Sample Collection and Analysis:

  • At the end of the study, fast the mice overnight and collect terminal blood samples via cardiac puncture.

  • Separate plasma and store at -80°C for analysis of insulin, glucose, triglycerides, and cholesterol.

  • Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting, qPCR) or fix in formalin for histology.

  • Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of dipeptides in biological fluids.[16][17]

1. Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase analytical column

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound)

  • Plasma samples

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Water with 0.1% formic acid (FA)

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard.

  • Precipitate proteins by adding 400 µL of cold ACN.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for further cleanup if necessary to remove interfering substances.[16]

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Separate the dipeptide using a gradient of ACN and water (both with 0.1% FA) on a C18 column.

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would need to be determined empirically.

4. Data Analysis:

  • Generate a standard curve using known concentrations of the this compound standard.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

Application Notes and Protocols for Ile-Met as a Substrate in Peptidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-Methionine (Ile-Met) serves as a valuable substrate for the characterization and screening of various exopeptidases, particularly those with a preference for cleaving peptide bonds C-terminal to hydrophobic amino acid residues at the N-terminus. Due to the hydrophobic nature of both Isoleucine and Methionine, this compound is an effective tool for studying the activity of several classes of aminopeptidases. This document provides detailed application notes and protocols for the use of this compound in peptidase assays, targeting enzymes such as Leucine (B10760876) Aminopeptidase (B13392206) (LAP), Aminopeptidase N (APN), and Puromycin-Sensitive Aminopeptidase (PSA). These enzymes play crucial roles in various physiological processes, including protein degradation, neuropeptide metabolism, and antigen presentation, making them attractive targets for drug discovery and development.[1][2][3][4]

Target Peptidases for this compound

The this compound dipeptide is a substrate for several aminopeptidases that exhibit broad specificity for N-terminal hydrophobic residues.

  • Leucine Aminopeptidases (LAPs): As their name suggests, LAPs preferentially hydrolyze N-terminal leucine residues but also show high activity towards other hydrophobic amino acids like isoleucine and methionine.[3] LAPs are involved in cellular protein turnover and the processing of bioactive peptides.[3]

  • Aminopeptidase N (APN/CD13): APN is a membrane-bound metalloprotease with broad substrate specificity, cleaving N-terminal neutral amino acids.[2][5] It plays a significant role in the degradation of signaling peptides, such as enkephalins and angiotensins, and is implicated in cancer progression and viral entry.[2][6]

  • Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS): PSA is a cytosolic metallopeptidase involved in the final stages of intracellular protein degradation by breaking down peptides generated by the proteasome.[1][7][8] It exhibits a broad substrate specificity with a preference for basic and hydrophobic residues at the N-terminus.

Data Presentation: Kinetic Parameters of Target Peptidases

While specific kinetic data for the this compound dipeptide is not extensively available in the public domain, the following tables summarize the kinetic parameters for the target peptidases with representative hydrophobic substrates. This data can be used as a reference for expected enzyme performance and for comparative studies.

Table 1: Kinetic Parameters for Leucine Aminopeptidase (LAP)

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Leu-p-nitroanilideVibrio proteolyticus (recombinant)--6.45 x 104[9]
Leu-Gly-NHNH-DnsPorcine Kidney--~2-fold increase with regulatory metal ions
Leu-pNAPseudomonas aeruginosa130 ± 202.5 ± 0.11.9 x 104
Met-pNAPseudomonas aeruginosa190 ± 203.1 ± 0.11.6 x 104

Table 2: Kinetic Parameters for Aminopeptidase N (APN/CD13)

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ala-p-nitroanilideHuman (recombinant)---[10]
Ala-ACCHuman100 ± 1018 ± 11.8 x 105[11]
hPhe-ACCHuman10 ± 13.2 ± 0.13.2 x 105[11]
Nle-ACCHuman12 ± 12.9 ± 0.12.4 x 105[11]

Table 3: Kinetic Parameters for Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS)

SubstrateEnzyme SourceKm (µM)Reference
Leu-pNAHuman250[12]
Ala-pNAHuman270[12]
Met-pNAHuman800[12]
Val-pNAHuman210[12]
Leu-MCAHuman91[12]
Met-MCAHuman189[12]

Mandatory Visualization

Below are diagrams illustrating a relevant signaling pathway and a general experimental workflow for peptidase assays using this compound as a substrate.

neuropeptide_degradation cluster_synthesis Neuropeptide Synthesis cluster_release Synaptic Cleft cluster_degradation Further Degradation Proenkephalin Proenkephalin (Precursor) Met_Enkephalin Met-Enkephalin (Active Neuropeptide) Proenkephalin->Met_Enkephalin Prohormone Convertases Inactive_Fragments Inactive Fragments Met_Enkephalin->Inactive_Fragments Cleavage of N-terminal Tyr by APN/PSA Amino_Acids Amino Acids Inactive_Fragments->Amino_Acids Other Peptidases

Caption: Neuropeptide degradation pathway involving aminopeptidases.

experimental_workflow start Start prepare_reagents Prepare Reagents: - Peptidase Solution - this compound-AMC Substrate - Assay Buffer - Inhibitor (optional) start->prepare_reagents setup_assay Set up 96-well plate: - Add buffer, enzyme, and inhibitor - Pre-incubate prepare_reagents->setup_assay initiate_reaction Initiate Reaction: Add this compound-AMC substrate setup_assay->initiate_reaction measure_fluorescence Measure Fluorescence (kinetic mode) Ex/Em ~360/460 nm initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate initial velocity - Determine kinetic parameters measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for a fluorometric peptidase assay.

Experimental Protocols

Protocol 1: Fluorometric Assay for Aminopeptidase Activity using this compound-AMC

This protocol describes a continuous kinetic assay to measure the activity of aminopeptidases like LAP, APN, or PSA using a fluorogenic substrate, Isoleucyl-Methionyl-7-amido-4-methylcoumarin (this compound-AMC). The cleavage of the amide bond by the peptidase releases the fluorescent 7-amido-4-methylcoumarin (AMC) group, which can be monitored in real-time.

Materials:

  • Purified Leucine Aminopeptidase, Aminopeptidase N, or Puromycin-Sensitive Aminopeptidase

  • This compound-AMC substrate (custom synthesis may be required)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor (optional, e.g., Bestatin for general aminopeptidase inhibition)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptidase in a suitable buffer and store on ice. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of this compound-AMC in DMSO. Further dilute in Assay Buffer to the desired working concentrations.

    • If using an inhibitor, prepare a stock solution in a suitable solvent (e.g., DMSO or water).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to a final volume of 100 µL.

      • Peptidase solution.

      • Inhibitor or vehicle control.

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the this compound-AMC substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Measurement:

    • Measure the increase in fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for AMC.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound-AMC substrate and fit the initial velocity data to the Michaelis-Menten equation.

Protocol 2: Colorimetric Assay for Aminopeptidase Activity using this compound-pNA

This protocol outlines an endpoint or kinetic colorimetric assay using Isoleucyl-Methionyl-p-nitroanilide (this compound-pNA) as a substrate. Cleavage of the substrate by the peptidase releases p-nitroaniline (pNA), which has a strong absorbance at 405 nm.

Materials:

  • Purified Leucine Aminopeptidase, Aminopeptidase N, or Puromycin-Sensitive Aminopeptidase

  • This compound-pNA substrate (custom synthesis may be required)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare enzyme and substrate solutions as described in Protocol 1, using this compound-pNA instead of this compound-AMC.

  • Assay Setup:

    • Set up the reaction in a 96-well plate similar to Protocol 1, with a final volume of 100-200 µL.

  • Reaction and Measurement:

    • Kinetic Assay: Initiate the reaction by adding the substrate and immediately measure the increase in absorbance at 405 nm over time.

    • Endpoint Assay: Initiate the reaction and incubate at the desired temperature for a fixed time (e.g., 30 minutes). Stop the reaction (e.g., by adding a weak acid) and measure the absorbance at 405 nm.

  • Data Analysis:

    • For the kinetic assay, determine the initial velocity from the linear portion of the absorbance versus time plot.

    • For the endpoint assay, calculate the amount of pNA produced by comparing the absorbance to a standard curve of known pNA concentrations.

    • Determine kinetic parameters by varying the substrate concentration.

Applications in Drug Discovery

The use of this compound as a substrate in peptidase assays offers several applications in the field of drug discovery:

  • High-Throughput Screening (HTS): The described assays can be adapted for HTS of compound libraries to identify novel inhibitors of LAPs, APN, and PSA.

  • Structure-Activity Relationship (SAR) Studies: These assays are essential for evaluating the potency and selectivity of newly synthesized inhibitor analogs, guiding the optimization of lead compounds.

  • Mechanism of Action Studies: Kinetic analyses using this compound as a substrate can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive) of promising drug candidates.

  • Biomarker Discovery: Measuring the activity of these peptidases in biological samples using this compound-based substrates may aid in the identification of disease biomarkers.

By providing a robust and specific tool for studying key aminopeptidases, this compound-based assays can significantly contribute to the development of novel therapeutics targeting a range of diseases.

References

Techniques for Labeling Isoleucyl-Methionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for two primary methodologies for labeling the dipeptide Isoleucyl-Methionine (Ile-Met): Stable Isotope Labeling (SIL) via Solid-Phase Peptide Synthesis (SPPS) and Bioorthogonal Labeling using Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry.

Introduction

The labeling of peptides and proteins is a cornerstone of modern biological research and drug development, enabling the precise tracking, quantification, and functional analysis of these essential biomolecules. Isoleucine and methionine are critical amino acids involved in various biological processes, and the ability to label the Isoleucyl-Methionine (this compound) dipeptide or peptides containing this motif provides powerful tools for studying their roles in cellular signaling, metabolism, and disease.

This document outlines two distinct and powerful approaches for labeling this compound:

  • Stable Isotope Labeling (SIL): This method involves the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N) into the peptide structure. These labeled peptides are chemically identical to their natural counterparts but are distinguishable by mass spectrometry, making them ideal internal standards for accurate quantification.[1][2]

  • Bioorthogonal Labeling (Click Chemistry): This technique utilizes the introduction of a non-native functional group (an azide (B81097) or alkyne) into the peptide, which can then be specifically and efficiently reacted with a reporter molecule (e.g., a fluorophore or affinity tag) via a "click" reaction.[3][4] This approach is highly versatile and can be performed in complex biological environments.[5][6]

Quantitative Data Summary

The choice of labeling technique often depends on the specific application, required yield, and desired stability. The following table summarizes key quantitative parameters for the two primary methods discussed.

ParameterStable Isotope Labeling (via SPPS)Bioorthogonal Labeling (via Click Chemistry)References
Typical Yield 20-50% for short peptidesNear-quantitative (>95%) for the click reaction itself[7][8]
Labeling Efficiency >95% incorporation of labeled amino acids>95% for CuAAC reaction on peptides[9]
Label Stability Highly stable; covalent incorporation of isotopesHighly stable triazole linkage, resistant to hydrolysis and enzymatic degradation[3][9]
Primary Applications Quantitative Mass Spectrometry (as internal standards), NMR studiesFluorescence imaging, affinity purification, bioconjugation[1][10]

Experimental Protocols

Stable Isotope Labeling of Isoleucyl-Methionine via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of an Isoleucyl-Methionine dipeptide with a stable isotope-labeled methionine residue (e.g., L-Methionine-¹³C₅, ¹⁵N).

Materials:

  • Fmoc-L-Isoleucine

  • Fmoc-L-Methionine-¹³C₅, ¹⁵N

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Automated peptide synthesizer or manual synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • First Amino Acid Coupling (Fmoc-Met-¹³C₅, ¹⁵N):

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate the Fmoc-L-Methionine-¹³C₅, ¹⁵N by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Fmoc-Ile):

    • Remove the Fmoc group from the newly coupled Methionine by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

    • Activate Fmoc-L-Isoleucine with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF and then with DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the Isoleucine residue with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry thoroughly.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass of the labeled dipeptide using mass spectrometry.

Bioorthogonal Labeling of Isoleucyl-Methionine via Click Chemistry

This protocol describes the labeling of an alkyne-modified Isoleucyl-Methionine dipeptide with an azide-containing fluorescent dye. The alkyne group can be introduced by using a non-canonical amino acid like L-Propargylglycine in place of either Isoleucine or Methionine during SPPS.

Materials:

  • Alkyne-modified this compound dipeptide (e.g., synthesized with L-Propargylglycine)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified this compound dipeptide in PBS to a final concentration of 1 mM.

    • Dissolve the azide-fluorophore in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM solution of sodium ascorbate in water (freshly made).

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of 1 mM alkyne-peptide solution

      • 5 µL of 10 mM azide-fluorophore solution

      • 10 µL of 100 mM THPTA solution

      • 10 µL of 20 mM CuSO₄ solution

  • Initiate the Reaction:

    • Add 10 µL of 100 mM sodium ascorbate solution to the mixture to initiate the click reaction.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled peptide from excess reagents using RP-HPLC.

  • Analysis: Confirm the successful labeling by mass spectrometry and measure the fluorescence to determine labeling efficiency.

Visualizations

Experimental Workflows

SPPS_Workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple1 Couple Fmoc-Met-Xaa (HBTU/DIPEA) wash1->couple1 wash2 Wash (DMF) couple1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple2 Couple Fmoc-Ile-OH (HBTU/DIPEA) wash3->couple2 wash4 Wash (DMF/DCM) couple2->wash4 cleave Cleave & Deprotect (TFA Cocktail) wash4->cleave precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end Labeled This compound-Peptide purify->end

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for Stable Isotope Labeling.

Click_Chemistry_Workflow start Start: Alkyne-Peptide reagents Mix: - Alkyne-Peptide - Azide-Fluorophore - CuSO4/THPTA start->reagents initiate Initiate: Add Sodium Ascorbate reagents->initiate incubate Incubate: RT, 1-2h initiate->incubate purify Purify: RP-HPLC incubate->purify end Labeled Peptide purify->end

Figure 2: Bioorthogonal Labeling Workflow using Click Chemistry.
Signaling Pathway

While the Isoleucyl-Methionine dipeptide itself is not a primary signaling molecule, it is a component of larger bioactive peptides. One such example is the human Peptide Histidine-Methionine (PHM), which is an analogue of Peptide Histidine-Isoleucine (PHI).[8] PHM and PHI belong to a superfamily of peptides that includes Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). These peptides can bind to a common set of G-protein coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1 receptors, to initiate a signaling cascade.[8] The primary downstream effect of this activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

PHM_Signaling_Pathway cluster_membrane Cell Membrane receptor VPAC/PAC1 Receptor (GPCR) g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Generates phm Peptide Histidine-Methionine (PHM) phm->receptor Binds pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Expression creb->gene Regulates response Cellular Response gene->response

Figure 3: Simplified Signaling Pathway of Peptide Histidine-Methionine (PHM).

References

Application Notes and Protocols for the Experimental Use of Isoleucine and Methionine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the experimental use of the individual amino acids, Isoleucine (Ile) and Methionine (Met), in animal models. No significant research was found on the experimental use of the dipeptide Isoleucyl-Methionine (Ile-Met) in animal models.

I. Application Notes: Isoleucine in Animal Models

Background

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation.[1] Recent studies in animal models have highlighted its significant impact on glucose metabolism, energy expenditure, and lifespan.[2][3] Dietary restriction of isoleucine has emerged as a promising intervention to improve metabolic health and promote longevity.[4][5]

Applications

The experimental use of isoleucine in animal models is primarily focused on:

  • Metabolic Research: Investigating the role of isoleucine in glucose homeostasis, insulin (B600854) sensitivity, and obesity.[2][6][7] Animal studies have shown that isoleucine administration can lower blood glucose levels by increasing glucose uptake in skeletal muscle.[6][8] Conversely, dietary restriction of isoleucine has been demonstrated to protect against the negative metabolic effects of a Western diet.[7]

  • Aging and Longevity Studies: Examining the effects of dietary isoleucine restriction on healthspan and lifespan.[3][4] Research in genetically heterogeneous mice has shown that reducing dietary isoleucine can extend lifespan, particularly in males, and reduce frailty.[3][4]

  • Signaling Pathway Analysis: Elucidating the molecular mechanisms by which isoleucine regulates cellular processes, particularly through the mTOR signaling pathway.[1][9]

Key Findings
  • Oral administration of isoleucine can significantly decrease plasma glucose levels in rats, an effect attributed to increased glucose uptake in muscle and reduced hepatic gluconeogenesis.[2][8]

  • Dietary restriction of isoleucine (e.g., a 67% reduction) has been shown to increase the lifespan of male mice by up to 33% and females by 7%.[3]

  • Mice on a low-isoleucine diet exhibit improved metabolic health, including reduced adiposity and better glycemic control, even with increased caloric intake.[2][10]

  • Isoleucine independently regulates the mTOR signaling pathway, a key controller of cell growth and protein synthesis, in bovine mammary tissue.[1]

II. Application Notes: Methionine in Animal Models

Background

Methionine is an essential sulfur-containing amino acid vital for protein synthesis and as the precursor for important metabolites such as S-adenosylmethionine (SAM), the primary methyl donor in the body.[11] Dietary methionine restriction (MR) has been extensively studied in animal models and is a well-established intervention for extending lifespan and improving metabolic health.[12][13][14]

Applications

Experimental manipulation of methionine levels in animal models is primarily used in:

  • Aging Research: MR is a robust method to extend the lifespan of various organisms, including rodents.[11][14] Studies have shown that MR can extend the maximum lifespan of rats by up to 45%.[11]

  • Metabolic Disease Research: Investigating the effects of MR on obesity, insulin sensitivity, and glucose homeostasis.[12][15] MR has been shown to rapidly restore metabolic health in obese and pre-diabetic mice, leading to significant fat loss.[15]

  • Cognitive Function Studies: Exploring the impact of dietary methionine levels on learning and memory.[14][16] MR has been associated with protection against age- and obesity-induced cognitive impairments.[16]

Key Findings
  • Dietary methionine restriction can extend the lifespan of rodents by up to 42%.[12]

  • MR improves metabolic health by enhancing insulin sensitivity, reducing adiposity, and increasing energy expenditure.[12][15]

  • A short-term low-methionine diet can lead to a significant reduction in fat mass (around 70% in one month) in obese mice.[15]

  • MR has been shown to improve cognitive function in mouse models of aging and diet-induced obesity.[16]

III. Data Presentation

Table 1: Effects of Isoleucine Restriction on Lifespan and Metabolic Parameters in Mice
ParameterAnimal ModelDietary InterventionKey FindingsReference
LifespanGenetically heterogeneous UM-HET3 mice67% reduction in dietary isoleucineMale lifespan increased by 33%; Female lifespan increased by 7%[3]
FrailtyGenetically heterogeneous UM-HET3 mice67% reduction in dietary isoleucineReduced frailty in both sexes[3]
Body CompositionC57BL/6J and DBA/2J mice on a Western DietReduced dietary isoleucineProtected against diet-induced obesity and reduced adiposity[7]
Glucose ToleranceC57BL/6J and DBA/2J mice on a Western DietReduced dietary isoleucineImproved glucose tolerance in all sexes and strains[7]
Table 2: Effects of Methionine Restriction on Healthspan and Cognitive Function in Mice
ParameterAnimal ModelDietary InterventionKey FindingsReference
Body WeightObese, pre-diabetic miceLow-methionine diet for one monthSignificant weight loss and ~70% reduction in fat mass[15]
Metabolic HealthObese, pre-diabetic miceLow-methionine diet for one monthRapid restoration of metabolic health and improved blood glucose control[15]
Cognition (Working Memory)Male mice80% reduction in dietary methionineProtection against high-fat diet-induced impairments in working memory[14][16]
Spatial CognitionMale mice60% or 80% reduction in dietary methionineImproved performance in the Morris Water Maze[14][16]

IV. Experimental Protocols

Protocol 1: Dietary Isoleucine/Methionine Restriction in Mice
  • Animal Model: C57BL/6J or other appropriate mouse strain, aged 6-8 weeks.

  • Acclimation: Acclimate mice to individual housing and the control diet for at least one week before starting the experimental diets.

  • Diet Formulation:

    • Control Diet: A purified, amino acid-defined diet with a standard level of isoleucine (e.g., 100%) or methionine (e.g., 0.86% by weight).

    • Restriction Diet: An isocaloric diet with a specific reduction in the target amino acid (e.g., 67% reduction for isoleucine or 80% reduction for methionine). All other nutrient levels should be identical to the control diet.

  • Experimental Procedure:

    • Randomly assign mice to the control or restriction diet groups.

    • Provide ad libitum access to the respective diets and water.

    • Monitor food intake and body weight daily or weekly, depending on the study's goals.

    • Continue the dietary intervention for the duration of the experiment (e.g., several weeks for metabolic studies, or for the lifespan of the animal in aging studies).

  • Sample Collection: At the end of the study, collect blood and tissues for further analysis (e.g., plasma metabolite levels, gene expression, protein analysis).

Protocol 2: In Vivo Glucose Uptake in Rats (Isoleucine Administration)
  • Animal Model: Male Wistar rats, fasted for 16 hours.

  • Isoleucine Administration: Administer L-isoleucine (e.g., 0.45 g/kg body weight) or saline (control) via oral gavage.[8]

  • Radiotracer Injection: At a specified time post-administration (e.g., 60 minutes), administer an intravenous bolus of 2-[1,2-³H]-deoxyglucose (2-[³H]DG) to measure glucose uptake.[6]

  • Blood Sampling: Collect blood samples at regular intervals to determine plasma glucose and radiotracer concentrations.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect skeletal muscle and other tissues of interest.

  • Analysis:

    • Measure plasma glucose levels using a glucose analyzer.

    • Determine the concentration of 2-[³H]DG in plasma and tissue samples using liquid scintillation counting.

    • Calculate the glucose uptake rate in different tissues based on the accumulation of the radiotracer.

Protocol 3: Western Blot Analysis of mTOR Signaling in Mouse Tissue
  • Tissue Homogenization:

    • Homogenize frozen tissue samples (e.g., liver, muscle) in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their total protein levels.

V. Mandatory Visualization

Experimental Workflow for Dietary Amino Acid Restriction Study cluster_0 Phase 1: Acclimation cluster_1 Phase 2: Dietary Intervention cluster_2 Phase 3: Data & Sample Collection cluster_3 Phase 4: Downstream Analysis A Animal Model Selection (e.g., C57BL/6J mice) B Individual Housing & Acclimation to Control Diet (1 week) A->B C Randomization into Groups D1 Control Diet Group (Standard Amino Acid Level) C->D1 D2 Restriction Diet Group (Reduced Isoleucine or Methionine) C->D2 E Ad Libitum Feeding & Water D1->E D2->E F Regular Monitoring: - Body Weight - Food Intake E->F G Metabolic Analysis (e.g., Metabolic Cages) F->G H Behavioral/Cognitive Tests (if applicable) F->H I Endpoint Sample Collection: - Blood (Plasma) - Tissues (Liver, Muscle, etc.) F->I J Biochemical Assays (e.g., Glucose, Insulin) I->J K Molecular Analysis: - Western Blot (Signaling) - Gene Expression (qPCR/RNA-seq) I->K L Histological Analysis I->L

Caption: Experimental workflow for a dietary amino acid restriction study in mice.

mTOR Signaling Pathway in Response to Amino Acids cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects AminoAcids Amino Acids (Isoleucine, Methionine, etc.) mTORC1 mTORC1 AminoAcids->mTORC1 Activates GrowthFactors Growth Factors (e.g., Insulin) TSC_Complex TSC1/TSC2 GrowthFactors->TSC_Complex Inhibits S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb Rheb->mTORC1 Activates TSC_Complex->Rheb Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Simplified mTOR signaling pathway in response to amino acids.

References

Application Notes and Protocols for the Preparation of Isoleucine-Methionine (Ile-Met) Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucine-Methionine (Ile-Met) is composed of the essential amino acids isoleucine and methionine. In cell culture, dipeptides are increasingly utilized as a more stable and soluble alternative to free amino acids. They can enhance media stability and ensure consistent nutrient availability to cells. Isoleucine is a branched-chain amino acid (BCAA) crucial for protein synthesis and metabolic regulation, while methionine is a sulfur-containing amino acid vital for protein synthesis, methylation, and the production of antioxidants like glutathione.

These application notes provide a comprehensive guide to the preparation and use of this compound solutions for in vitro studies. Due to the limited availability of specific experimental data for the this compound dipeptide, the following protocols are based on established principles for handling hydrophobic, neutral dipeptides. Researchers should consider these as a starting point and perform specific optimization for their experimental systems.

Physicochemical Properties and Solubility Considerations

The solubility of a dipeptide is determined by the properties of its constituent amino acids. Isoleucine and methionine are both classified as nonpolar, hydrophobic amino acids. Consequently, the this compound dipeptide is expected to have low solubility in aqueous solutions.

Table 1: Physicochemical Properties of Isoleucine and Methionine

Amino AcidMolecular Weight ( g/mol )PolarityCharge (at pH 7.4)
Isoleucine131.17NonpolarNeutral
Methionine149.21NonpolarNeutral

Based on these properties, the this compound dipeptide is neutral and hydrophobic. For such peptides, direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent and then slowly dilute it with the desired aqueous buffer.

Table 2: Recommended Solvents and Storage Conditions for Hydrophobic Dipeptides

ParameterRecommendationRationale
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO), cell culture gradeLow toxicity to most cell lines at low concentrations.
Alternative Solvents Dimethylformamide (DMF), Ethanol (EtOH)Use if DMSO interferes with the assay. Note that DMF is more toxic than DMSO.
Stock Solution Concentration 1-10 mg/mLA higher concentration minimizes the volume of organic solvent added to the cell culture medium.
Storage of Lyophilized Peptide -20°C or -80°C in a desiccatorProtects from degradation and moisture.
Storage of Stock Solution Aliquots at -20°C or -80°CAvoids repeated freeze-thaw cycles which can degrade the peptide. For methionine-containing peptides, storage under an inert gas (e.g., argon or nitrogen) is recommended to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of the this compound dipeptide.

Materials:

  • Isoleucine-Methionine (this compound) dipeptide, lyophilized powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-warming: Allow the vial of lyophilized this compound and the sterile DMSO to warm to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, weigh 10 mg of the dipeptide.

  • Initial Dissolution:

    • Add a small volume of DMSO to the vial containing the this compound powder. For 10 mg of peptide, start by adding 1 mL of DMSO to achieve a final concentration of 10 mg/mL.

    • Close the vial tightly and vortex gently until the peptide is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.

    • If the peptide does not dissolve completely, gentle warming (up to 37°C) or brief sonication can be applied.

  • Sterilization: The stock solution prepared in DMSO is considered sterile if handled under aseptic conditions. Filtration is generally not required and may lead to loss of the peptide.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

    • For optimal stability, especially given the presence of methionine, it is advisable to overlay the solution with an inert gas like argon or nitrogen before capping.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation of the dipeptide, add the stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock solution.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines, but this should be empirically determined.

  • Control Vehicle: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound dipeptide. This is crucial for distinguishing the effects of the dipeptide from those of the solvent.

  • Application to Cells: Add the prepared working solutions to your cell cultures and proceed with your experiment.

Visualization of Workflows and Potential Mechanisms

The following diagrams illustrate the decision-making process for solubilizing a hydrophobic dipeptide and a general mechanism for dipeptide utilization by cells.

G cluster_workflow Workflow for Solubilizing Hydrophobic Dipeptides start Start: Lyophilized this compound test_solubility Test Solubility with a Small Amount start->test_solubility dissolve_dmso Dissolve in Minimal Sterile DMSO test_solubility->dissolve_dmso check_dissolution Complete Dissolution? dissolve_dmso->check_dissolution sonicate_warm Gentle Warming / Sonication check_dissolution->sonicate_warm No prepare_stock Prepare Stock Solution (e.g., 10 mg/mL) check_dissolution->prepare_stock Yes sonicate_warm->check_dissolution aliquot_store Aliquot and Store at -80°C prepare_stock->aliquot_store end Ready for Dilution to Working Concentration aliquot_store->end

Caption: Workflow for the solubilization of a hydrophobic dipeptide like this compound.

G cluster_pathway General Dipeptide Uptake and Intracellular Cleavage IleMet_ext This compound (Extracellular) transporter Peptide Transporter (e.g., PEPT1/PEPT2) IleMet_ext->transporter IleMet_int This compound (Intracellular) transporter->IleMet_int peptidase Cytosolic Peptidases IleMet_int->peptidase Ile Isoleucine peptidase->Ile Cleavage Met Methionine peptidase->Met Cleavage protein_synthesis Protein Synthesis & Other Metabolic Pathways Ile->protein_synthesis Met->protein_synthesis

Caption: Generalized pathway of dipeptide uptake and intracellular hydrolysis.

In Vitro Assay Considerations

When designing in vitro studies with this compound, the following should be considered:

  • Concentration Range: Since no established effective concentrations for this compound are available, a broad dose-response study is recommended. A starting point could be a range from low micromolar (e.g., 1-10 µM) to low millimolar (e.g., 1-5 mM) concentrations.

  • Cell Type Specificity: The effects of this compound may be cell-type specific, depending on the expression of peptide transporters and the metabolic state of the cells.

  • Assay Compatibility: Ensure that the final concentration of the organic solvent used to dissolve this compound is compatible with the assays being performed (e.g., cell viability assays, enzyme activity assays, etc.).

Stability and Storage

  • Lyophilized Form: Store the lyophilized this compound dipeptide at -20°C or -80°C in a desiccator to prevent degradation from moisture and temperature fluctuations.

  • Stock Solutions: As methionine is susceptible to oxidation, it is critical to store stock solutions in tightly sealed aliquots at -80°C.[1] For long-term storage, flushing the vials with an inert gas before freezing can further preserve the integrity of the dipeptide. Avoid repeated freeze-thaw cycles.[2]

  • Working Solutions: Prepare working solutions fresh for each experiment from the frozen stock solution. Do not store diluted solutions in cell culture medium for extended periods, as the stability of the dipeptide in complex aqueous solutions at physiological temperature and pH is unknown.

Disclaimer: The protocols and information provided are based on general principles for handling dipeptides. It is essential for researchers to perform their own validation and optimization for their specific experimental setup.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Isoleucyl-Methionine (Ile-Met)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoleucyl-Methionine (Ile-Met) is a dipeptide of significant interest in pharmaceutical and biochemical research. Accurate and reliable quantification of this compound is crucial for various applications, including drug development, metabolic studies, and quality control of peptide-based products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of peptides.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Reversed-phase HPLC is a widely used method for peptide analysis as it separates molecules based on their hydrophobicity.[2] The method described herein utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with an acid modifier, which is a common approach for peptide separations.[3]

Experimental Workflow

The overall experimental process for the HPLC analysis of this compound is depicted in the following workflow diagram.

Experimental Workflow for this compound HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare this compound Stock and Working Standards Filter Filter Standards and Samples (0.22 µm syringe filter) Standard->Filter Sample Prepare Sample Solution (e.g., dissolve in mobile phase A) Sample->Filter Inject Inject into HPLC System Filter->Inject Transfer to Autosampler Vials Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Figure 1: A flowchart illustrating the key steps in the HPLC analysis of this compound, from sample preparation to data analysis.

Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic parameters for the analysis of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 25 minutes

Table 1: HPLC Instrumentation and Conditions.

3. Mobile Phase Gradient Program

A gradient elution is employed to ensure optimal separation of this compound from potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
17.0595
20.0595
20.1955
25.0955

Table 2: Gradient Elution Program.

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Mobile Phase A.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 250 µg/mL) by diluting the stock solution with Mobile Phase A.

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of Mobile Phase A to achieve an expected concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter prior to analysis.

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time obtained from the standard injections.

  • Integrate the peak area of the this compound peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters

The following table presents typical performance characteristics for a validated HPLC method for dipeptide analysis.

ParameterTypical Result
Retention Time (tR) ~ 8.5 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 3: Typical Method Validation Data.

Logical Relationship of Method Parameters

The selection of HPLC parameters is interconnected to achieve the desired separation performance. The following diagram illustrates these relationships.

HPLC Method Parameter Relationships Analyte Analyte Properties (this compound: polar, hydrophobic) Column Stationary Phase (C18, non-polar) Analyte->Column dictates choice of MobilePhase Mobile Phase (ACN/H2O, polar) Analyte->MobilePhase must be soluble in Detection UV Detection (220 nm) Analyte->Detection must have chromophore for Column->MobilePhase requires compatible Performance Separation Performance (Retention, Resolution, Peak Shape) Column->Performance influences Gradient Gradient Elution MobilePhase->Gradient composition varied in Gradient->Performance controls Performance->Detection good peak shape improves

Figure 2: Interdependencies of key parameters in the development of the HPLC method for this compound.

This application note provides a detailed protocol for the quantitative analysis of the dipeptide this compound using reversed-phase HPLC with UV detection. The method is straightforward, robust, and suitable for routine analysis in research and quality control laboratories. The provided experimental details and performance characteristics can serve as a valuable starting point for method implementation and validation.

References

Troubleshooting & Optimization

Improving Ile-Met stability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoleucyl-Methionine (Ile-Met) dipeptide stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a dipeptide composed of the amino acids Isoleucine and Methionine. Like many peptides, it is susceptible to degradation in aqueous environments, which can compromise its biological activity, affect experimental results, and reduce the shelf-life of peptide-based therapeutics. Understanding and controlling its stability is crucial for reliable research and drug development.

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: The two main chemical degradation pathways for this compound are:

  • Hydrolysis: The cleavage of the peptide bond between Isoleucine and Methionine, resulting in the individual amino acids. This reaction is catalyzed by the presence of water and can be accelerated by acidic or alkaline conditions.[1][2][3]

  • Oxidation: The methionine residue is particularly susceptible to oxidation. Reactive oxygen species (ROS) can oxidize the sulfur atom in the methionine side chain to form methionine sulfoxide (B87167) (MetO).[4][5] This modification can alter the peptide's structure and function.

G Fig. 1: Primary Degradation Pathways of this compound cluster_main Aqueous Solution cluster_products Degradation Products IleMet This compound Ile_Met Isoleucine + Methionine IleMet->Ile_Met Hydrolysis (+ H₂O) IleMetO This compound Sulfoxide IleMet->IleMetO Oxidation (+ ROS)

Caption: Primary degradation pathways of this compound in aqueous solutions.

Q3: Which environmental factors have the most significant impact on this compound stability?

A3: Several factors can influence the rate of degradation. The most critical are:

  • pH: Both acidic and alkaline pH can catalyze the hydrolysis of the peptide bond.[2][6] The optimal pH for stability is typically near neutral, but this must be determined experimentally.

  • Temperature: Higher temperatures accelerate both hydrolysis and oxidation rates.[7][8] Therefore, storing solutions at lower temperatures (e.g., 2-8°C or frozen) is recommended.

  • Presence of Oxidants: Exposure to reactive oxygen species (ROS), dissolved oxygen, or metal ions (which can catalyze oxidation) will significantly increase the rate of methionine oxidation.[9][10]

  • Light Exposure: Intense light can generate free radicals, promoting photo-oxidation.[7][9]

Troubleshooting Guide

Problem: I am observing a loss of this compound concentration or biological activity over time in my aqueous solution.

This common issue points to chemical degradation. Use the following workflow to diagnose and solve the problem.

G Fig. 2: Troubleshooting Workflow for this compound Instability start Problem: Loss of this compound Activity/ Concentration check_peaks Analyze by HPLC. See new peaks? start->check_peaks peak_id Identify new peaks. Early elution = Hydrolysis products? Slightly later = Oxidation? check_peaks->peak_id Yes check_env Review Storage Conditions check_peaks->check_env No yes_path Yes hydrolysis Likely Hydrolysis peak_id->hydrolysis Early peak oxidation Likely Oxidation peak_id->oxidation Slightly later peak solution_hydrolysis Solution: Optimize pH & Buffer - Adjust pH towards neutral (6-7). - Perform pH stability study. - Reduce storage temperature. hydrolysis->solution_hydrolysis solution_oxidation Solution: Prevent Oxidation - Use deoxygenated water/buffers. - Sparge solution with Nitrogen/Argon. - Add antioxidants (e.g., free methionine). - Use chelating agents (e.g., EDTA). - Protect from light. oxidation->solution_oxidation no_path No solution_env Solution: Improve Storage - Store at 2-8°C or frozen (-20°C). - Aliquot to avoid freeze-thaw cycles. - Use amber vials to protect from light. check_env->solution_env G Fig. 3: Workflow for a Forced Degradation Study prep_stock 1. Prepare Concentrated This compound Stock Solution dilute 3. Dilute Stock into Each Buffer prep_stock->dilute prep_buffers 2. Prepare Buffers (e.g., pH 3, 5, 7, 9) prep_buffers->dilute t0 4. Take T=0 Sample from Each Condition dilute->t0 incubate 5. Incubate Samples at Stress Temp (e.g., 40°C) t0->incubate sample 6. Collect Samples at Time Points (e.g., 24h, 48h, 1wk) incubate->sample analyze 7. Analyze All Samples by Stability-Indicating HPLC sample->analyze plot 8. Plot % Remaining this compound vs. Time for Each pH analyze->plot determine 9. Determine Optimal pH plot->determine

References

Technical Support Center: Optimizing Isoleucine-Methionine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Isoleucine-Methionine (Ile-Met) concentrations for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of Isoleucine and Methionine in cell culture?

Isoleucine and Methionine are essential amino acids, meaning most mammalian cells cannot synthesize them de novo and must obtain them from the culture medium.[1] They are crucial building blocks for protein synthesis, which is vital for cell growth, proliferation, and overall viability.[1][2] Methionine, in particular, is also a key component in cellular metabolism, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[3] Isoleucine is a branched-chain amino acid (BCAA) that, in addition to its role in protein synthesis, is involved in regulating glucose metabolism.[4]

Q2: What are the typical concentrations of Isoleucine and Methionine in standard cell culture media?

The concentrations of Isoleucine and Methionine can vary between different media formulations. For instance, Advanced DMEM/F12 medium contains approximately 416 µM of Isoleucine and 31 µM of Methionine.[5] These concentrations were developed to support the robust growth of a wide variety of cell lines.

Q3: How can varying the concentration of Isoleucine and Methionine impact cell viability?

Both deficiency and excessive concentrations of these amino acids can negatively affect cell health. Deprivation of either Isoleucine or Methionine can inhibit protein synthesis and induce apoptosis (programmed cell death).[6] Conversely, very high concentrations of a single amino acid can lead to an imbalance, causing cellular stress and reduced proliferation.[7] For certain cancer cell lines, high doses of isoleucine have been shown to suppress proliferation.[4] Similarly, methionine restriction can inhibit the growth of some cancer cells, which exhibit a higher dependence on external methionine compared to normal cells.[8][9]

Q4: Which signaling pathways are primarily affected by Isoleucine and Methionine concentrations?

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and proliferation that is highly sensitive to amino acid availability.[8] The presence of sufficient essential amino acids, including Isoleucine and Methionine, activates mTORC1, promoting protein synthesis and cell growth.[8] Conversely, amino acid deprivation leads to the inactivation of mTORC1, which can trigger autophagy and inhibit proliferation.[9] Some studies have also shown that high-dose isoleucine can suppress tumor growth through pathways independent of mTORC1, such as by stabilizing the tumor suppressor PTEN.[4][10]

Data Presentation: this compound in Cell Culture

Table 1: Isoleucine and Methionine Concentrations in Standard Cell Culture Medium

Amino AcidMedium FormulationTypical Concentration (mg/L)Molar Concentration (µM)
L-IsoleucineDMEM/F1254.47416
L-MethionineDMEM/F124.6631

Concentrations are based on Advanced DMEM/F12 as a representative medium.[5] Actual concentrations can vary between suppliers and specific formulations.

Table 2: Illustrative Dose-Response Effects of Isoleucine and Methionine on Cancer Cell Viability

Amino AcidCell LineConcentrationObserved Effect on Cell Viability/ProliferationCitation
L-IsoleucineColon 26 (mouse colon carcinoma)1 mg/mL (7620 µM)No effect on cell viability in an MTT assay.[6]
L-IsoleucineH1975 (human non-small cell lung cancer)High dose (900 mg/kg in vivo)Significantly inhibited tumor growth.[4]
L-MethionineHepG2 (human liver cancer)High concentrationReduced cell growth and colony formation.[11]
L-MethioninePC3, DU145 (human prostate cancer)Restriction/DeprivationInduced apoptosis.[8]
L-MethionineTriple-Negative Breast Cancer cellsRestriction/DeprivationSuppressed cell growth.[12]

Disclaimer: The data in this table is for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and assay used.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare stock solutions of L-Isoleucine and L-Methionine in sterile, serum-free medium. Perform serial dilutions to create a range of working concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include appropriate controls (medium only, vehicle control, untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS.[14] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals.[14] Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the absorbance values of treated cells to the untreated control to determine the percentage of cell viability.

Protocol 2: MTS Cell Viability Assay

The MTS assay is a more convenient colorimetric assay where the formazan product is soluble in the culture medium.[16]

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's instructions, often by combining the MTS powder with an electron coupling reagent like PES.[16]

  • MTS Addition: Add 20 µL of the MTS reagent to each well.[15][16]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[15][16]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[15][16]

  • Data Analysis: Perform data analysis as described in the MTT protocol.

Protocol 3: Amino Acid Analysis in Culture Medium via HPLC

This protocol provides a general overview of how to measure amino acid concentrations in your cell culture supernatant to monitor their consumption.

  • Sample Collection: Collect the cell culture supernatant at different time points during your experiment.

  • Sample Preparation: Centrifuge the supernatant to remove any cells or debris. The sample may require deproteinization, for example, by adding a solvent like methanol/acetonitrile and centrifuging to precipitate proteins.[17]

  • Derivatization: Most amino acids lack a strong chromophore, so they need to be derivatized before HPLC analysis to allow for UV or fluorescence detection.[18] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[19] This step can be automated in many modern HPLC systems.[20]

  • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV or fluorescence detector.[21]

  • Quantification: Run a set of amino acid standards with known concentrations to create a calibration curve. Use this curve to determine the concentration of Isoleucine and Methionine in your samples based on their peak areas.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Amino Acids (this compound) Amino Acids (this compound) Amino Acid Transporters Amino Acid Transporters Amino Acids (this compound)->Amino Acid Transporters Uptake mTORC1 mTORC1 Amino Acid Transporters->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: mTOR signaling pathway activation by Isoleucine and Methionine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Stock Solutions Prepare this compound Stock Solutions Prepare Serial Dilutions Prepare Serial Dilutions Prepare this compound Stock Solutions->Prepare Serial Dilutions Treat Cells with this compound Treat Cells with this compound Prepare Serial Dilutions->Treat Cells with this compound Prepare Cell Suspension Prepare Cell Suspension Seed Cells in 96-well Plate Seed Cells in 96-well Plate Prepare Cell Suspension->Seed Cells in 96-well Plate Seed Cells in 96-well Plate->Treat Cells with this compound Incubate (24-72h) Incubate (24-72h) Treat Cells with this compound->Incubate (24-72h) Perform Viability Assay (MTT/MTS) Perform Viability Assay (MTT/MTS) Incubate (24-72h)->Perform Viability Assay (MTT/MTS) Measure Absorbance Measure Absorbance Perform Viability Assay (MTT/MTS)->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Viability->Generate Dose-Response Curve Determine Optimal Concentration Determine Optimal Concentration Generate Dose-Response Curve->Determine Optimal Concentration

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Inconsistent Results Inconsistent Results High Variability High Variability Inconsistent Results->High Variability Check for Unexpected Cytotoxicity Unexpected Cytotoxicity Inconsistent Results->Unexpected Cytotoxicity Check for No Effect Observed No Effect Observed Inconsistent Results->No Effect Observed Check for Inconsistent Cell Seeding Inconsistent Cell Seeding High Variability->Inconsistent Cell Seeding Cause? Pipetting Errors Pipetting Errors High Variability->Pipetting Errors Cause? Edge Effects Edge Effects High Variability->Edge Effects Cause? Contamination Contamination Unexpected Cytotoxicity->Contamination Cause? Amino Acid Imbalance Amino Acid Imbalance Unexpected Cytotoxicity->Amino Acid Imbalance Cause? Incorrect Concentration Range Incorrect Concentration Range No Effect Observed->Incorrect Concentration Range Cause? Assay Interference Assay Interference No Effect Observed->Assay Interference Cause? Suboptimal Incubation Time Suboptimal Incubation Time No Effect Observed->Suboptimal Incubation Time Cause?

Caption: Troubleshooting decision tree for this compound optimization assays.

Troubleshooting Guide

Q5: My replicate wells show high variability. What are the common causes?

High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask before aspirating and mix by pipetting while dispensing.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions and adding reagents.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter concentrations. It's good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.[22]

Q6: I'm observing unexpected cytotoxicity at concentrations I expected to be optimal. Why might this be happening?

  • Amino Acid Imbalance: Supplementing with high levels of one or two amino acids without adjusting others can create an imbalance that is toxic to cells.[7] Consider if the basal medium has sufficient levels of other essential amino acids.

  • Contamination: The stock solutions of your amino acids could be contaminated with bacteria or endotoxins. Always use sterile techniques and filter-sterilize your solutions.

  • Metabolic Burden: Forcing a high rate of protein synthesis can put a metabolic burden on the cells, leading to stress and death.[1]

Q7: I don't see any significant effect on cell viability across my tested concentration range. What should I do?

  • Incorrect Concentration Range: Your concentration range may be too low or too narrow. Perform a wider range-finding experiment, for example, from 1 µM to 10 mM.

  • Suboptimal Incubation Time: The effects of amino acid supplementation may take time to manifest. Try extending the incubation period (e.g., to 48 or 72 hours).

  • Cell Line Insensitivity: The specific cell line you are using may not be sensitive to changes in external Isoleucine and Methionine concentrations, possibly due to robust internal recycling mechanisms.

  • Assay Interference: Components in your supplemented medium could be interfering with the viability assay reagents. For example, high concentrations of reducing agents can interfere with tetrazolium-based assays like MTT and MTS.[13] Run a control with your supplemented medium in cell-free wells to check for background signal.

Q8: The color in my MTT assay is not developing properly, or the formazan crystals are not dissolving.

  • Low Metabolic Activity: If your cells are quiescent or growing very slowly, they may not reduce MTT efficiently. Ensure your cells are in a logarithmic growth phase.

  • Insufficient Incubation: The incubation time with the MTT reagent may be too short. An incubation of 2-4 hours is typical, but may need optimization.

  • Incomplete Solubilization: Ensure you are using a sufficient volume of a suitable solubilizing agent (like DMSO or acidified isopropanol) and that you are mixing thoroughly. Shaking the plate for at least 15 minutes can help.[14]

Q9: Can the pH of my custom medium affect the experiment?

Yes, significantly. The solubility of amino acids and the stability of other medium components are pH-dependent. Adding high concentrations of amino acids can alter the pH of your medium. It is crucial to measure and, if necessary, adjust the pH of your final supplemented medium to the optimal range for your cells (typically 7.2-7.4) before adding it to the cells.[23]

References

Technical Support Center: Mass Spectrometry Analysis of Isoleucine and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric detection and differentiation of Isoleucine (Ile) and Methionine (Met).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to distinguish between Isoleucine (Ile) and Methionine (Met) in mass spectrometry?

A1: The primary challenge arises because Isoleucine and Methionine are isobaric at a nominal mass level. Both amino acid residues have a nominal mass of 131 Da. Therefore, low-resolution mass spectrometers cannot distinguish between them based on the precursor ion's mass-to-charge ratio (m/z). Differentiation requires high-resolution instrumentation capable of detecting the subtle mass difference arising from their distinct elemental compositions.

Q2: What is the precise monoisotopic mass difference between Isoleucine and Methionine?

A2: The monoisotopic mass of Isoleucine (C₆H₁₁NO) is 113.084064 Da, while Methionine (C₅H₉NOS) has a monoisotopic mass of 131.040485 Da.[1][2] The key distinction for mass spectrometry is the mass of their residues within a peptide. A summary of these properties is provided in the table below.

Q3: Can I use a low-resolution instrument (e.g., a single quadrupole) to differentiate Ile and Met?

A3: Differentiating Ile and Met based on their precursor mass is not feasible with a low-resolution instrument, as the instrument cannot resolve the small mass difference.[3] However, you can rely on tandem mass spectrometry (MS/MS). The fragmentation patterns of Ile and Met are distinct due to their different side-chain structures, allowing for identification even when the precursor ions are indistinguishable.[4]

Q4: What happens if Methionine gets oxidized?

A4: Methionine is susceptible to oxidation, which results in a mass increase of +15.9949 Da. This can complicate analysis, as oxidized Methionine becomes isobaric with Phenylalanine, potentially leading to misidentification.[3] Careful sample handling is crucial to prevent unwanted oxidation.

Troubleshooting Guides

Issue 1: A single peak is observed for a peptide that could contain either Ile or Met.

  • Potential Cause: The mass spectrometer's resolution is insufficient to separate the two isobaric precursor ions. The small mass difference between a peptide containing Ile and one containing Met requires high resolving power to be observed as two distinct peaks.

  • Troubleshooting Steps:

    • Verify Instrument Resolution: Check your instrument's settings. A resolving power of at least 30,000 is recommended to begin to separate these species, with higher resolutions providing better results.[3]

    • Utilize Tandem MS (MS/MS): If increasing resolution is not an option, perform MS/MS on the unresolved precursor ion. The resulting fragment ions will allow for confident identification, as Met produces characteristic neutral losses that are not observed for Ile.[4]

    • Optimize Chromatography: Improve the liquid chromatography (LC) separation. While difficult for intact peptides, slight differences in retention time may be achievable with high-efficiency columns and optimized gradients, which can help in assigning the correct identity.

Issue 2: How can I confidently identify Met in an MS/MS spectrum?

  • Potential Cause: Ambiguity in fragment ion assignment.

  • Troubleshooting Steps:

    • Look for Characteristic Fragments: Methionine fragmentation is distinct due to its sulfur-containing side chain. Look for a neutral loss of CH₃SH (methanethiol), which corresponds to a mass difference of 48.003 Da from the precursor ion.[4]

    • Identify Immonium Ions: The immonium ion for Methionine appears at an m/z of 104.0534, while the immonium ion for Isoleucine is at m/z 86.0970.[5] The presence of the m/z 104 ion is a strong indicator of Methionine.

    • Perform Collision Energy Optimization: Ramping the collision energy can help in promoting the formation of these characteristic fragment ions, making identification more straightforward.

Issue 3: I suspect my sample contains free Isoleucine and Methionine, but they co-elute during my LC run.

  • Potential Cause: Free amino acids are highly polar and show poor retention on standard reversed-phase columns.

  • Troubleshooting Steps:

    • Use a Specialized Column: Employ a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.[6]

    • Implement Chemical Derivatization: Derivatize the amino acids prior to analysis.[7][8] This process attaches a chemical tag to the analytes, making them less polar and improving their chromatographic retention and ionization efficiency.[9]

Data Summary

Table 1: Physicochemical Properties of Isoleucine and Methionine

PropertyIsoleucine (Ile)Methionine (Met)Mass Difference (Da)
Chemical Formula C₆H₁₃NO₂C₅H₁₁NOS
Residue Formula C₆H₁₁NOC₅H₉NOS
Average Residue Mass 113.158131.19618.038
Monoisotopic Residue Mass 113.084064131.04048517.956421

Data sourced from various amino acid mass tables.[1][2]

Visual Guides and Workflows

Troubleshooting_Logic_Flow Troubleshooting Logic for Ile vs. Met Detection start Start: Ambiguous Ile/Met Signal ms1_check Is MS1 Peak Clearly Resolved? start->ms1_check ms1_yes Identity Confirmed by Mass Accuracy ms1_check->ms1_yes Yes ms1_no Proceed to MS/MS Analysis ms1_check->ms1_no No / Low Res ms2_check Perform MS/MS on Precursor Ion ms1_no->ms2_check fragment_check Characteristic Met Fragments Present? (e.g., Neutral Loss of 48 Da) ms2_check->fragment_check met_identified Methionine Identified fragment_check->met_identified Yes ile_identified Isoleucine Likely Identified fragment_check->ile_identified No

Caption: Decision tree for troubleshooting Ile/Met ambiguity.

High_Resolution_Workflow High-Resolution MS Workflow for Isobaric Separation cluster_lc LC System cluster_ms High-Resolution Mass Spectrometer cluster_data Data Analysis sample 1. Sample Injection column 2. High-Efficiency Chromatographic Separation sample->column source 3. Ionization (ESI) column->source analyzer 4. High-Resolution Mass Analysis (Resolution > 30,000) source->analyzer eic 5. Extracted Ion Chromatogram (EIC) analyzer->eic result 6. Baseline Resolved Peaks for Ile and Met Peptides eic->result

Caption: Workflow for separating Ile/Met peptides using high-resolution LC-MS.

Key Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry for Ile/Met Peptide Differentiation

  • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or TOF instrument capable of achieving a resolution of at least 30,000.

  • Sample Preparation: Prepare the peptide sample in a suitable solvent for electrospray ionization (ESI), typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid to promote protonation.

  • Chromatography: Perform liquid chromatography using a C18 column with a shallow gradient to maximize the separation of any isomeric or isobaric peptides.

  • MS1 Acquisition: Set the mass analyzer to acquire MS1 spectra at the highest possible resolution. Define a narrow mass extraction window (e.g., +/- 5 ppm) around the theoretical m/z values for the peptides containing Ile and Met.

  • Data-Dependent MS/MS: Configure the instrument to trigger MS/MS scans on the detected precursor ions. Set the collision energy (e.g., HCD or CID) to a value optimized for peptide fragmentation (typically 25-35 arbitrary units).

  • Data Analysis: Analyze the high-resolution MS1 data to check for the presence of two distinct peaks corresponding to the Ile- and Met-containing peptides. Confirm identity by examining the MS/MS spectra for characteristic fragment ions, such as the immonium ions or neutral losses specific to Methionine.[4]

Protocol 2: General Chemical Derivatization of Free Amino Acids for LC-MS

This protocol is a general guideline. Specific reagents and conditions may vary.

  • Objective: To improve the chromatographic retention and detection sensitivity of polar amino acids like Ile and Met.

  • Reagent Example: AccQ-Tag™ or similar amine-reactive derivatizing agent.

  • Sample Preparation:

    • Dry down the sample containing free amino acids completely under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in 20 µL of borate (B1201080) buffer.

  • Derivatization Reaction:

    • Add the derivatizing reagent to the sample as per the manufacturer's instructions.

    • Vortex the mixture briefly.

    • Heat the reaction vial at the recommended temperature (e.g., 55°C) for the specified time (e.g., 10 minutes).

  • Analysis:

    • After the reaction, the sample can be directly injected into the LC-MS system.

    • Use a standard C18 column, as the derivatized amino acids will be significantly more hydrophobic.

    • Develop a gradient method appropriate for the separation of the derivatized analytes.

    • Set up the mass spectrometer to detect the specific precursor-product ion transitions for the derivatized Ile and Met.

References

Technical Support Center: Preventing Ile-Met Dipeptide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of the Isoleucine-Methionine (Ile-Met) dipeptide during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: The degradation of the this compound dipeptide is primarily driven by the oxidation of the methionine (Met) residue.[1][2] The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), which can be introduced through exposure to atmospheric oxygen, light, or certain chemical reagents.[1][2] Other general peptide degradation pathways that can affect this compound include hydrolysis, particularly at extreme pH values, and enzymatic degradation in biological samples.[3]

Q2: How does temperature affect the stability of this compound?

A2: Temperature fluctuations can significantly accelerate the chemical degradation of peptides.[4] For this compound, elevated temperatures can increase the rate of oxidation of the methionine residue.[5] Therefore, maintaining consistently low temperatures during storage and handling is crucial for preserving the integrity of the dipeptide.

Q3: What is the optimal pH range for storing this compound solutions?

A3: For optimal stability in solution, it is recommended to maintain a slightly acidic pH, typically between 5 and 6.[4][6] Alkaline conditions (pH > 8) should be avoided as they can accelerate the oxidation of methionine and other degradation pathways like deamidation.[2][7]

Troubleshooting Guide

Problem: I am observing a loss of biological activity or inconsistent results in my experiments involving this compound.

This issue is often linked to the degradation of the dipeptide. The following troubleshooting steps can help you identify and resolve the source of the problem.

Step 1: Review Your Storage and Handling Procedures

Proper storage is the first line of defense against degradation.

  • Are you storing the lyophilized peptide correctly? Lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C in a tightly sealed container, protected from light and moisture.[7][8][9]

  • How are you handling the peptide upon receipt? Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.[9][10]

  • Are you subjecting the peptide to repeated freeze-thaw cycles? To avoid this, create single-use aliquots of your stock solution.[4][7][8]

Step 2: Assess Your Solution Preparation and Experimental Conditions

The stability of this compound in solution is highly dependent on the experimental environment.

  • What solvent are you using? For peptides containing methionine, it is advisable to use oxygen-free solvents to minimize oxidation.[11]

  • What is the pH of your solution? As mentioned, a pH range of 5-6 is generally optimal for peptide stability.[4][6] Avoid prolonged exposure to pH levels above 8.[7]

  • Are you protecting your solutions from light and oxygen? Store solutions in amber vials and consider purging the headspace of the vial with an inert gas like nitrogen or argon, especially for long-term storage of solutions.[6][8]

Step 3: Consider Protective Reagents and Methodologies

For sensitive experiments, additional protective measures may be necessary.

  • Have you considered using antioxidants? The addition of antioxidants or scavengers can help prevent the oxidation of methionine.[12] Interestingly, adding free methionine to the solution can act as a sacrificial antioxidant, protecting the methionine residue within the dipeptide.[13]

  • Are you working with biological samples? Be aware of potential enzymatic degradation. Work quickly at low temperatures and consider the use of protease inhibitors if compatible with your experimental design.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CShort to Medium-termStore in a desiccator, protected from light.[8][9]
-80°CLong-termGold standard for long-term preservation.[8]
In Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4][7]
-80°CUp to 6 monthsUse a buffer with a pH of 5-6.[4][6][7]

Table 2: Factors Influencing this compound Stability and Mitigation Strategies

FactorPotential ImpactMitigation Strategy
Oxygen Oxidation of MethionineUse oxygen-free solvents; purge with inert gas.[6][11]
Temperature Increased degradation rateStore at low temperatures (-20°C or -80°C).[5]
pH Hydrolysis, OxidationMaintain pH between 5 and 6; avoid pH > 8.[4][6]
Light PhotodegradationStore in amber vials or protect from light.[4][8]
Freeze-Thaw Cycles Physical stress, aggregationPrepare single-use aliquots.[4][8]

Experimental Protocols

Protocol 1: Preparation and Storage of an this compound Stock Solution

This protocol outlines the steps for reconstituting and storing the this compound dipeptide to maximize its stability.

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[9]

  • Reconstitution: Reconstitute the peptide in a suitable sterile, oxygen-free buffer (e.g., phosphate (B84403) buffer) at a pH between 5 and 6.[4][6][11] For hydrophobic peptides, a small amount of an organic solvent like acetonitrile (B52724) or DMSO may be used for initial dissolution before adding the aqueous buffer.[11]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding tubes.[4][8]

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[7]

Protocol 2: Monitoring this compound Degradation using RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method to assess peptide purity and detect degradation products.[14][15]

  • Sample Preparation: Prepare a known concentration of your this compound working solution.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a suitable RP-HPLC method to establish a baseline chromatogram and determine the initial purity.

  • Incubation: Incubate the working solution under your experimental conditions (e.g., specific temperature, pH, or in the presence of other reagents).

  • Time-Point Analysis: At various time points, take an aliquot of the incubated solution and analyze it by RP-HPLC.

  • Data Analysis: Compare the chromatograms from different time points to the baseline. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

Visualizations

Ile_Met_Degradation_Pathway This compound (Intact) This compound (Intact) This compound (Oxidized) This compound (Oxidized) This compound (Intact)->this compound (Oxidized) O2, Light Hydrolyzed Fragments Hydrolyzed Fragments This compound (Intact)->Hydrolyzed Fragments H2O Enzymatic Fragments Enzymatic Fragments This compound (Intact)->Enzymatic Fragments Oxidative Stress Oxidative Stress Oxidative Stress->this compound (Oxidized) Extreme pH Extreme pH Extreme pH->Hydrolyzed Fragments Enzymes Enzymes Enzymes->Enzymatic Fragments Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification Inconsistent Results Inconsistent Results Review Storage Review Storage Inconsistent Results->Review Storage Assess Solution Prep Assess Solution Prep Review Storage->Assess Solution Prep Consider Additives Consider Additives Assess Solution Prep->Consider Additives Monitor Stability (HPLC) Monitor Stability (HPLC) Consider Additives->Monitor Stability (HPLC) Resolved Resolved Monitor Stability (HPLC)->Resolved

References

Technical Support Center: Ile-Met Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dipeptide Isoleucyl-Methionine (Ile-Met). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that affect its solubility?

A1: this compound is a dipeptide composed of two hydrophobic amino acids, Isoleucine and Methionine. Its solubility is primarily dictated by these nonpolar side chains and its overall neutral charge at physiological pH. Understanding these properties is the first step in developing an effective dissolution strategy.

Data Presentation: Physicochemical Properties of this compound

Property Value Source Implication for Solubility
Molecular Formula C₁₁H₂₂N₂O₃S [1] -
Molecular Weight 262.37 g/mol [1] -
Amino Acid Composition Isoleucine (Hydrophobic), Methionine (Hydrophobic) [2][3] The high proportion of hydrophobic residues leads to poor solubility in aqueous solutions.
Net Charge at pH 7 0 (Neutral) [4][5] Neutral peptides often exhibit minimal solubility in water as they lack the charge repulsion that can aid dissolution.
XLogP3 -2.4 [1] A negative LogP value suggests some affinity for water, but this is counteracted by the hydrophobic side chains.

| Oxidation Potential | The Methionine residue is susceptible to oxidation. |[6][7] | Solvents like DMSO can oxidize the sulfur atom in Methionine, altering the peptide's properties.[6][8][9] |

Q2: Why is my this compound dipeptide not dissolving in water or PBS?

A2: The primary reason for poor solubility in aqueous buffers like water or phosphate-buffered saline (PBS) is the hydrophobic nature of both the Isoleucine and Methionine side chains.[2][3] Furthermore, this compound has a net charge of zero at neutral pH, which means it lacks the electrostatic repulsions that can help overcome the intermolecular attractions that lead to aggregation in water.

Q3: What is the recommended starting solvent for this compound?

A3: For a neutral, hydrophobic peptide like this compound, the recommended approach is to start with a minimal amount of a water-miscible organic solvent.[2][4][7] Due to the presence of an oxidation-sensitive Methionine residue, Dimethylformamide (DMF) is a preferred starting solvent over Dimethyl Sulfoxide (B87167) (DMSO).[8] Other suitable options include acetonitrile (B52724) (ACN), methanol, or isopropanol.[4][10]

Q4: Are there any solvents I should AVOID when dissolving this compound?

A4: Yes. You should be cautious with or avoid Dimethyl Sulfoxide (DMSO) . While DMSO is an excellent solvent for many hydrophobic peptides, it can oxidize the sulfur-containing Methionine residue in this compound.[6][7][8][9] This oxidation can alter the peptide's structure, activity, and chromatographic profile. If DMSO must be used, it should be of high purity (anhydrous) and solutions should be prepared fresh and stored under an inert atmosphere if possible.

Q5: How can I improve the solubility of this compound if it's still proving difficult to dissolve?

A5: Several physical methods can be employed to aid dissolution:

  • Sonication: Using an ultrasonic bath can introduce energy to break up peptide aggregates and enhance solubility.[2][3][10]

  • Gentle Warming: Carefully warming the solution to a temperature below 40°C can increase the kinetic energy and improve solubility.[2][3][10] However, monitor closely to prevent potential degradation.

  • pH Adjustment: Although the peptide is neutral, moving the pH away from its isoelectric point (pI) can introduce a net charge and improve aqueous solubility. Try dissolving in a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide).[2][10] Note that the thiol group in methionine is more rapidly oxidized at pH >7.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to dissolve this compound.

Problem: The lyophilized this compound powder will not dissolve in my initial solvent.

  • Solution: This indicates that a stronger solvent or more energy is required. Follow the systematic approach outlined in the troubleshooting workflow below. If you started with water, move to an organic solvent. If you are already using an organic solvent, apply sonication or gentle heat.

start Start: this compound Powder Won't Dissolve solvent_check What was the initial solvent? start->solvent_check water Water or Aqueous Buffer solvent_check->water Aqueous organic Organic Solvent (e.g., DMF, ACN) solvent_check->organic Organic use_organic Action: Re-lyophilize to remove water. Dissolve in minimal DMF or ACN. water->use_organic apply_energy Action: Apply gentle sonication for 5-10 minutes. organic->apply_energy use_organic->apply_energy check_dissolved Is it dissolved? apply_energy->check_dissolved apply_heat Action: Apply gentle heat (<40°C) with vortexing. check_dissolved->apply_heat No success Success: Peptide is Dissolved. Proceed with experiment. check_dissolved->success Yes check_dissolved2 Is it dissolved? apply_heat->check_dissolved2 last_resort Last Resort: Use denaturing agents (6M Guanidine HCl). Note: May affect biological activity. check_dissolved2->last_resort No check_dissolved2->success Yes

Figure 1: Troubleshooting workflow for initial dissolution failure.

Problem: The peptide dissolves in the organic solvent but precipitates when I add it to my aqueous buffer.

  • Cause: You have exceeded the solubility limit of this compound in the final mixed solvent system. The high concentration of the aqueous component causes the hydrophobic peptide to aggregate and fall out of solution.[10]

  • Solution 1 (Reduce Concentration): Prepare a more dilute stock solution or add a smaller volume of the organic stock to your aqueous buffer.

  • Solution 2 (Optimize Dilution): Add the organic stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.

  • Solution 3 (Increase Organic Content): Determine if your experimental assay can tolerate a higher percentage of the organic co-solvent. If so, increase its proportion in the final solution.

Problem: My final peptide solution is cloudy or contains visible particles.

  • Cause: This indicates that the peptide is not fully dissolved but is present as a fine suspension or has formed aggregates.

  • Solution 1 (Centrifugation): Before use, centrifuge your peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material.[2] Carefully collect the supernatant for your experiment. This ensures you are working with a truly solubilized peptide, though the actual concentration may be lower than calculated.

  • Solution 2 (Re-dissolve): If possible, add more organic solvent to the cloudy solution to see if it clarifies. Alternatively, lyophilize the sample to remove the solvent and restart the dissolution process using a different protocol (e.g., with sonication or a different solvent).

Experimental Protocols

Protocol 1: General Solubility Testing for this compound

Before dissolving your entire peptide sample, it is crucial to perform a small-scale solubility test.[2][5][11] This prevents the loss of valuable material in an inappropriate solvent.

cluster_start Preparation cluster_test Solvent Testing Sequence cluster_end Outcome start Weigh a small amount of this compound (~0.5 mg) centrifuge Centrifuge vial to pellet powder start->centrifuge water Add 50 µL Sterile Water. Vortex. centrifuge->water check1 Dissolved? water->check1 acid Add 50 µL 10% Acetic Acid. Vortex. check1->acid No success Solvent Identified! Scale up using this method. check1->success Yes check2 Dissolved? acid->check2 dmf Lyophilize. Add 25 µL DMF. Vortex. check2->dmf No check2->success Yes check3 Dissolved? dmf->check3 check3->success Yes fail Peptide is highly insoluble. Consider last resort options. check3->fail No

Figure 2: Experimental workflow for systematic solubility testing.

Protocol 2: Dissolving this compound using an Organic Co-Solvent (DMF)

This is the recommended method for preparing a stock solution of this compound for subsequent dilution into aqueous experimental buffers.

Methodology:

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a small, precise volume of high-purity Dimethylformamide (DMF) to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[12]

  • Aqueous Dilution: While vigorously vortexing your target aqueous buffer (e.g., PBS or Tris buffer), slowly add the DMF stock solution drop by drop until you reach your desired final peptide concentration.

  • Final Check: Inspect the final solution. If it remains clear, it is ready for use. If it becomes cloudy or shows precipitation, the solubility limit has been exceeded.[10] The solution should be centrifuged as described in the troubleshooting guide, or the preparation should be repeated at a lower final concentration.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Visualizations

Factors Affecting this compound Solubility

The solubility of this compound is a result of the interplay between its intrinsic properties and the conditions of the solvent environment.

cluster_peptide Peptide Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions solubility This compound Solubility hydrophobicity High Hydrophobicity (Ile + Met residues) hydrophobicity->solubility Decreases aggregation Tendency to Aggregate hydrophobicity->aggregation charge Neutral Net Charge (at pH 7) charge->solubility Decreases aggregation->solubility Decreases polarity Solvent Polarity (Organic vs. Aqueous) polarity->solubility Modulates ph Solution pH ph->solubility Modulates cosolvent Co-solvent % cosolvent->solubility Increases temp Temperature temp->solubility Increases energy Mechanical Energy (Sonication/Vortexing) energy->solubility Increases

Figure 3: Key factors influencing the solubility of this compound.

References

Technical Support Center: Refining Purification Protocols for Synthetic Ile-Met

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the purification of the synthetic dipeptide Isoleucyl-Methionine (Ile-Met).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic this compound?

A1: The most prevalent and effective technique for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][2][3] This method separates the target peptide from impurities based on its hydrophobicity.

Q2: What are the typical impurities found in a crude synthetic this compound sample?

A2: Crude synthetic peptide samples often contain a variety of impurities.[4][5][6] For this compound, these can include:

  • Deletion sequences: Peptides missing one of the amino acids.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.[4][7]

  • Side-reaction products: Modifications to the amino acid side chains, such as oxidation of the methionine residue.[8]

  • Reagents and scavengers: Residual chemicals from the synthesis and cleavage steps.[5]

  • Water and counterions: Typically trifluoroacetate (B77799) (TFA) salts are present from the HPLC mobile phase.[][5]

Q3: My this compound peptide has low solubility in aqueous solutions. How can I dissolve it for purification?

A3: Poor solubility is a common issue with hydrophobic peptides like this compound.[9][10][11] Here are some strategies to improve solubility:

  • Start with deionized water: Always attempt to dissolve the peptide in pure water first. Sonication can aid dissolution.[12][13]

  • Use organic solvents: For highly hydrophobic peptides, organic solvents such as acetonitrile, methanol, isopropanol (B130326), or dimethylformamide (DMF) can be used.[][14] Dimethyl sulfoxide (B87167) (DMSO) is also effective, but caution is advised as it can oxidize methionine residues.[13]

  • Acidic or basic conditions: Since this compound is a neutral peptide, altering the pH may have a limited effect. However, for peptides with acidic or basic residues, dissolving in a dilute basic (e.g., 0.1% ammonia) or acidic (e.g., 0.1% acetic acid or TFA) solution can help.[][14]

Q4: What purity level should I aim for with my purified this compound?

A4: The required purity depends on the intended application.[5][12]

  • >80%: Suitable for immunological applications like generating polyclonal antibodies.[5]

  • >95%: Generally required for in vitro studies, bioassays, and cell culture experiments.[5][12]

  • >98%: Recommended for structural studies like NMR or X-ray crystallography, and for use as chromatography standards.[5][15]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of synthetic this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Possible Cause Solution
Secondary Interactions with Column Silanols The free silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing peak tailing. Solution: Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%.[] TFA protonates the silanols and forms ion pairs with the peptide, improving peak shape.
Peptide Aggregation Hydrophobic peptides like this compound can aggregate, leading to broad peaks. Solution: Increase the column temperature (e.g., to 40-60°C) to disrupt aggregation and improve peak sharpness.[16] Adding organic modifiers like isopropanol to the mobile phase can also help.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the charge state of the peptide and its interaction with the stationary phase. Solution: For neutral peptides like this compound, a low pH (around 2-3) using 0.1% TFA is standard. Experimenting with different acidic modifiers like formic acid (FA) might alter selectivity.[4]
Column Overload Injecting too much sample can lead to peak broadening and distortion. Solution: Reduce the amount of peptide injected onto the column. Refer to the column manufacturer's guidelines for loading capacity.[17]
Issue 2: Low Yield of Purified this compound
Possible Cause Solution
Poor Solubility If the peptide is not fully dissolved before injection, it can precipitate on the column, leading to low recovery. Solution: Ensure complete dissolution of the peptide using the methods described in the FAQs. Filter the sample through a 0.22 or 0.45 µm filter before injection to remove any particulates.[17][18]
Irreversible Adsorption Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase. Solution: Use a column with a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18).[19] A shallower gradient of the organic solvent can also improve elution.[20]
Improper Fraction Collection Collecting fractions that are too broad or not centered on the peak can result in the loss of pure product. Solution: Monitor the chromatogram closely and collect narrow fractions across the main peak. Analyze the purity of each fraction by analytical HPLC before pooling.[21][22]
Peptide Degradation Peptides in solution can degrade over time. Solution: Lyophilize the purified fractions as soon as possible after confirming their purity. Store the lyophilized peptide at -20°C or lower.[12][22]

Data Presentation

Table 1: Typical RP-HPLC Parameters for this compound Purification
ParameterAnalytical ScalePreparative Scale
Column C18, 3-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 20-30 min20-60% B over 30-60 min
Flow Rate 1.0 mL/min15-20 mL/min
Detection 214 nm, 280 nm214 nm, 280 nm
Injection Volume 10-20 µL0.5-5 mL
Column Temp. Ambient to 60°CAmbient to 60°C

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dissolve a small amount of crude or purified this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[3]

  • HPLC System Preparation: Equilibrate the analytical RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[3]

  • Chromatographic Separation: Inject 10-20 µL of the filtered sample onto the column. Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[23]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the this compound is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Preparative RP-HPLC for Purification
  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (see FAQs on solubility). The final concentration will depend on the loading capacity of the preparative column. Filter the solution through a 0.45 µm filter.

  • HPLC System Preparation: Equilibrate the preparative RP-HPLC column (e.g., C18, 10 µm, 21.2 x 250 mm) with the initial mobile phase conditions for at least 5-10 column volumes or until a stable baseline is achieved.[3]

  • Chromatographic Separation: Inject the filtered sample onto the column. Run a linear gradient of increasing Mobile Phase B. A common starting gradient is 5% to 65% B over 30-60 minutes.[3]

  • Fraction Collection: Collect fractions of 2-5 mL as the peptide elutes from the column.

  • Purity Analysis and Pooling: Analyze the purity of each collected fraction using the analytical RP-HPLC protocol described above. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.[3]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Synthesis of this compound dissolution Dissolve Crude Peptide synthesis->dissolution filtration Filter Sample (0.45 µm) dissolution->filtration prep_hplc Preparative RP-HPLC filtration->prep_hplc fraction_collection Collect Fractions prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLC of Fractions fraction_collection->analytical_hplc pooling Pool Pure Fractions analytical_hplc->pooling Purity > 95% lyophilization Lyophilization pooling->lyophilization final_product Purified this compound Powder lyophilization->final_product

Caption: General workflow for the purification of synthetic this compound.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Poor Peak Shape in RP-HPLC cause1 Peak Tailing? start->cause1 cause2 Peak Broadening? start->cause2 cause3 Split Peaks? start->cause3 solution1a Increase TFA concentration (0.1%) cause1->solution1a Yes solution1b Use end-capped column cause1->solution1b Yes solution2a Increase column temperature cause2->solution2a Yes solution2b Decrease sample load cause2->solution2b Yes solution3a Check for column void cause3->solution3a Yes solution3b Ensure complete sample dissolution cause3->solution3b Yes result Improved Peak Shape solution1a->result solution1b->result solution2a->result solution2b->result solution3a->result solution3b->result

References

Technical Support Center: Ile-Met Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during experiments involving the Isoleucine-Methionine (Ile-Met) dipeptide and related analytical techniques.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve experimental artifacts.

Mass Spectrometry (MS) Artifacts

Question: Why am I seeing unassigned or unexpected peaks in my peptide mass spectrum?

Answer: Unassigned peaks in mass spectrometry are common and can originate from various sources. These can include contaminants, unexpected modifications to your peptide, or non-standard cleavage during sample preparation.[1][2] A significant portion of observed mass spectral peaks can often remain uninterpreted.[1]

Common sources for these artifactual peaks include:

  • Contaminants: Keratin proteins from skin, hair, and dust are among the most abundant contaminants in proteomic samples.[3] Polymers like polyethylene (B3416737) glycols (PEGs) from lab consumables (e.g., pipette tips, wipes) and polysiloxanes are also frequently observed.[3]

  • Sample Handling Modifications: Modifications can be induced during sample preparation. For example, urea, often used for protein denaturation, can cause artificial carbamylation.[2] Surfactants used to improve protein solubilization can also lead to in vitro modifications, particularly on cysteine residues.[4]

  • Matrix-Related Ions: In MALDI-MS, clusters of the matrix with alkali metals can form, creating peaks that are not related to your sample.[2]

  • Non-Specific Cleavage: The enzymes used for digestion (e.g., trypsin) may cleave at unexpected sites, generating peptides with masses not predicted in your theoretical digest.[2]

The following table summarizes common contaminants that might appear in your mass spectrometry results.

Contaminant ClassCommon SourcesKey Characteristics & m/z Values
Keratins Skin, hair, dust, wool clothing[3]A major source of contamination; can account for over 25% of peptide content in a sample.[3]
Polymers (e.g., PEGs) Pipette tips, skin creams, chemical wipes[3]Often appear as a series of peaks with regular mass differences.
Trypsin Autolysis Products Self-digestion of the trypsin enzymeKnown peptide sequences and masses can be checked against a database of common autolysis products.
Surfactants/Detergents Buffers and solutions used for protein solubilizationCan cause artificial modifications on certain amino acid residues, such as cysteine.[4]

To mitigate these issues, it is crucial to maintain a clean workspace, wear appropriate lab attire (avoiding natural fibers like wool), and use high-purity reagents and solvents.[3]

G cluster_0 Troubleshooting Unexpected MS Peaks start Unexpected Peak in Mass Spectrum check_contaminants Check against common contaminant masses (Keratin, Trypsin, Polymers) start->check_contaminants check_modifications Consider unexpected modifications (e.g., oxidation, carbamylation, deamidation) check_contaminants->check_modifications  No is_contaminant Contaminant Identified check_contaminants->is_contaminant  Yes check_adducts Look for adducts (Na+, K+, matrix adducts) check_modifications->check_adducts  No is_modification Modification Postulated check_modifications->is_modification  Yes is_adduct Adduct Identified check_adducts->is_adduct  Yes unidentified Peak remains unidentified. Consider non-specific cleavage or novel modification. check_adducts->unidentified  No improve_prep Action: Improve sample handling and clean protocols is_contaminant->improve_prep confirm_msms Action: Confirm with MS/MS fragmentation is_modification->confirm_msms is_adduct->improve_prep G cluster_0 Resolution HPLC Peptide Resolution Column Column Properties Resolution->Column MobilePhase Mobile Phase Resolution->MobilePhase FlowRate Flow Rate & Gradient Resolution->FlowRate Temperature Temperature Resolution->Temperature PoreSize Pore Size (e.g., 300 Å) Column->PoreSize ParticleSize Particle Size (e.g., <5 µm) Column->ParticleSize StationaryPhase Stationary Phase (e.g., C18, C8) Column->StationaryPhase OrganicSolvent Organic Solvent (e.g., ACN) MobilePhase->OrganicSolvent IonPair Ion-Pairing Agent (e.g., TFA, FA) MobilePhase->IonPair pH pH MobilePhase->pH GradientSlope Gradient Slope (Shallow vs. Steep) FlowRate->GradientSlope

References

Technical Support Center: Overcoming Challenges in Ile-Met Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoleucine (Ile) and Methionine (Met) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate and quantify Isoleucine (Ile) and Leucine (Leu)?

Isoleucine and Leucine are isobaric, meaning they have the same molecular weight. This makes it impossible to distinguish them based on mass-to-charge ratio (m/z) in a mass spectrometer alone.[1] Accurate quantification requires chromatographic separation or other specialized techniques to resolve these isomers before they enter the mass spectrometer.[2]

Q2: What are the most common sources of error in Ile-Met quantification?

The most common sources of error include:

  • Isobaric Interference: Primarily from Leucine when quantifying Isoleucine.

  • Matrix Effects: Components in the biological sample can suppress or enhance the ionization of the target analytes, leading to inaccurate results.[3][4][5][6]

  • Inefficient Sample Preparation: Incomplete protein removal, inefficient hydrolysis of proteins into amino acids, or loss of analytes during cleanup steps can all lead to variability.[7][8]

  • Derivatization Issues: Incomplete or inconsistent derivatization can affect chromatographic separation and detection, introducing variability in the results.[9]

  • LC-MS/MS System Variability: Fluctuations in chromatographic conditions (e.g., temperature, mobile phase composition) and mass spectrometer performance can impact reproducibility.[10][11]

Q3: What is the role of derivatization in amino acid analysis?

Derivatization is a chemical modification of amino acids to enhance their analytical properties.[12] Key benefits include:

  • Improved Chromatographic Separation: Derivatization can alter the polarity of amino acids, allowing for better separation on a given column.

  • Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore, increasing the sensitivity of UV or fluorescence detection.[9]

  • Increased Volatility for Gas Chromatography (GC): For GC-MS analysis, derivatization is often necessary to make the amino acids volatile enough for analysis.

Common derivatization reagents include ortho-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[9][12][13]

Troubleshooting Guides

Problem 1: Poor or No Signal for Ile/Met

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with the ionization mode (e.g., use of volatile buffers).[14]
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression.[4][15] Improve sample cleanup to remove interfering matrix components. Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[6][16]
Sample Degradation Ensure proper sample storage and handling to prevent degradation of amino acids.
Incorrect MS/MS Transitions Verify the precursor and product ion masses for your specific derivatized or underivatized amino acids.
LC System Issues Check for leaks, clogs, or pump malfunctions in the LC system.[10][17] Ensure the autosampler is injecting the correct volume.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

CauseRecommended Action
Column Overload Reduce the injection volume or dilute the sample.[18]
Column Contamination Flush the column with a strong solvent or replace the guard column.[11] If the problem persists, the analytical column may need to be replaced.
Inappropriate Sample Solvent Ensure the sample solvent is compatible with the initial mobile phase. Ideally, the sample solvent should be weaker than the mobile phase.[18]
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analytes and the stationary phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[18]
Problem 3: Shifting Retention Times

Possible Causes and Solutions:

CauseRecommended Action
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of solvents. Keep mobile phase bottles capped to prevent evaporation.[11][18]
Fluctuating Column Temperature Use a thermostatically controlled column compartment to maintain a consistent temperature.[11]
Column Degradation The column may be aging. Try flushing the column or replacing it if performance does not improve.
Variable Flow Rate Check the LC pump for leaks or bubbles and ensure it is delivering a consistent flow rate.[10]
Problem 4: Inaccurate Quantification and High Variability

Possible Causes and Solutions:

CauseRecommended Action
Matrix Effects Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variations in sample preparation and instrument response.[19][20] Alternatively, use the standard addition method for calibration.
Incomplete Derivatization Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH). Ensure the derivatizing reagent has not degraded.[9]
Non-linearity of Detector Response Ensure your calibration curve covers the expected concentration range of your samples and that the detector is not saturated at high concentrations.
Sample Preparation Inconsistency Standardize all sample preparation steps, including protein precipitation, hydrolysis, and extraction.[7][8] Use automated liquid handlers for improved precision if available.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold methanol (B129727) containing the stable isotope-labeled internal standards. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Acid Hydrolysis of Protein Samples
  • Sample Preparation: Place approximately 1-5 mg of the protein sample into a hydrolysis tube.

  • Acid Addition: Add 1 mL of 6 M HCl.

  • Vacuum Sealing: Seal the tube under vacuum.

  • Hydrolysis: Place the sealed tube in an oven at 110°C for 24 hours.[7]

  • Acid Removal: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer or the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of underivatized amino acids. Note that these values can vary significantly depending on the specific instrumentation, method, and matrix.

| Amino Acid | Linearity Range (µg/mL) | L-Isoleucine | 75 - 175 | L-Methionine | 50 - 250 |

Data adapted from a study on underivatized amino acid quantification in dietary supplements.[9][21]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Protein_Removal Protein Precipitation / Hydrolysis Sample->Protein_Removal Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Protein_Removal->Cleanup Derivatization Optional: Derivatization Cleanup->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation LC Separation (Chromatography) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow Start Problem Encountered (e.g., No Signal, Poor Peaks) Check_MS Check MS Performance (Tune & Calibrate) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Check_LC Check LC System (Pumps, Leaks, Column) LC_OK LC OK? Check_LC->LC_OK Check_Sample Review Sample Preparation Sample_OK Sample Prep OK? Check_Sample->Sample_OK MS_OK->Check_LC Yes Fix_MS Troubleshoot MS (e.g., Clean Source, Optimize Parameters) MS_OK->Fix_MS No LC_OK->Check_Sample Yes Fix_LC Troubleshoot LC (e.g., Flush System, Replace Column) LC_OK->Fix_LC No Fix_Sample Optimize Sample Prep (e.g., Improve Cleanup, Check Reagents) Sample_OK->Fix_Sample No Resolved Problem Resolved Sample_OK->Resolved Yes Fix_MS->Resolved Fix_LC->Resolved Fix_Sample->Resolved

References

Technical Support Center: Enhancing the Bioavailability of Ile-Met for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of the dipeptide Isoleucyl-Methionine (Ile-Met).

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your in vivo studies with this compound.

Problem 1: Low Oral Bioavailability of this compound Despite High In Vitro Stability

  • Possible Cause: The primary issue is likely poor permeation across the intestinal epithelium.[1] The dipeptide may be stable in the gastrointestinal (GI) tract but is not being efficiently absorbed into the bloodstream. Another contributing factor could be the mucus barrier preventing the dipeptide from reaching the epithelial cells.[1]

  • Troubleshooting Steps:

    • Introduce a Permeation Enhancer: Formulate this compound with a permeation enhancer to transiently increase the permeability of the intestinal epithelium.[2] Common enhancers include medium-chain fatty acids (e.g., sodium caprate), bile salts, and chitosan (B1678972).[2][3] These agents can work by opening tight junctions between epithelial cells or by altering the fluidity of the cell membrane.[2]

    • Evaluate Mucoadhesion: To increase the residence time of the formulation at the absorption site, consider using mucoadhesive polymers.[4] These polymers bind to the mucus layer, allowing for a longer period for the dipeptide to be absorbed.[4]

    • Consider Nanoformulation: Encapsulating this compound in nanoparticles can protect it from degradation and improve its transport across the intestinal barrier.[5][6]

Problem 2: High Variability in Plasma Concentrations of this compound Between Subjects

  • Possible Cause: This variability can stem from inconsistent formulation performance, physiological differences between individual animals, or instability of the formulation in the GI tract.[1]

  • Troubleshooting Steps:

    • Optimize Formulation for Controlled Release: Utilize a delivery system that provides a more controlled and predictable release of this compound. Enteric-coated nanoparticles or liposomes can protect the dipeptide from the harsh stomach environment and release it in the more favorable conditions of the small intestine.[2]

    • Standardize Experimental Conditions: Ensure that all experimental animals are of a similar age, weight, and health status. Standardize fasting times and dosing procedures to minimize physiological variability.

    • Assess Formulation Stability: Conduct in vitro stability studies of your this compound formulation in simulated gastric and intestinal fluids to ensure its integrity before in vivo administration.[7]

Problem 3: Evidence of this compound Degradation in the Gastrointestinal Tract

  • Possible Cause: this compound is susceptible to enzymatic degradation by peptidases present in the stomach and small intestine.[7][8]

  • Troubleshooting Steps:

    • Co-administration with Enzyme Inhibitors: Formulating this compound with protease inhibitors can reduce its degradation in the GI tract.[2] However, this approach should be used with caution due to the potential for side effects.[9]

    • Encapsulation Strategies: Encapsulating this compound in liposomes or nanoparticles provides a physical barrier, protecting it from enzymatic attack.[2][6]

    • Chemical Modification: While more complex, chemical modifications to the this compound structure, such as replacing L-amino acids with D-amino acids at cleavage sites, can enhance its stability against enzymatic degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the oral bioavailability of this compound?

The primary barriers are:

  • Enzymatic Degradation: Peptidases in the stomach and small intestine can break down the dipeptide before it can be absorbed.[7][8]

  • Poor Membrane Permeability: The intestinal epithelium is a significant barrier to the absorption of peptides.[8] Di- and tripeptides are primarily absorbed via the PepT1 transporter.[10][11]

  • Physicochemical Properties: The solubility, size, and charge of the dipeptide and its formulation can influence its absorption.[4]

Q2: How can I formulate this compound to protect it from enzymatic degradation?

Encapsulation is a highly effective strategy. Both liposomes and polymeric nanoparticles can shield this compound from degradative enzymes in the GI tract.[2][6] Enteric coatings can also be applied to formulations to prevent their breakdown in the acidic environment of the stomach.[2]

Q3: What are permeation enhancers and how do they work for dipeptides like this compound?

Permeation enhancers are compounds that temporarily increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[2] They can act by:

  • Opening tight junctions: Compounds like EDTA and chitosan can disrupt the proteins that hold intestinal cells together, allowing for paracellular transport.[2]

  • Altering membrane fluidity: Surfactants and fatty acids can interact with the lipid bilayer of epithelial cells, making it easier for molecules to pass through.[2]

Q4: What is the role of the PepT1 transporter in this compound absorption?

The proton-coupled oligopeptide transporter 1 (PepT1) is the primary transporter responsible for the uptake of di- and tripeptides from the intestinal lumen into the enterocytes.[10][11] It is a high-capacity, low-affinity transporter.[12] Enhancing the interaction of this compound with PepT1 could be a strategy to improve its absorption.

Q5: Are there any in vivo models you recommend for studying this compound bioavailability?

Rodent models, such as rats and mice, are commonly used for preclinical in vivo bioavailability studies of peptides.[9][13] The choice of model may depend on the specific research question and the analytical methods available for quantifying this compound in biological samples.

Data Presentation

The following tables summarize quantitative data from studies on enhancing peptide bioavailability. Note that specific data for this compound is limited; therefore, data for other peptides are presented to illustrate the potential improvements with different formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight262.37 g/mol [14]
XLogP3-2.4[14]
Hydrogen Bond Donor Count3[14]
Hydrogen Bond Acceptor Count4[14]

Table 2: Illustrative Examples of Bioavailability Enhancement of Peptides Using Different Formulation Strategies

PeptideFormulation StrategyAnimal ModelOral Bioavailability (%) - ControlOral Bioavailability (%) - TestFold IncreaseReference
InsulinPLGA/HP55 NanoparticlesDiabetic Rats< 1%11.3% ± 1.05%> 11[4]
OctreotideTPE™ Technology (Sodium Caprylate)HumansNot ReportedApproved Oral Formulation-[3]
SemaglutideEligen Technology (SNAC)HumansNot ReportedApproved Oral Formulation-[3]
Jaspine BLiposomesRats2.9%12.8%~4.4[15]

Note: The data presented are for illustrative purposes and the actual enhancement for this compound may vary.

Experimental Protocols

1. Protocol for Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes encapsulating the hydrophilic dipeptide this compound.

  • Materials:

  • Procedure:

    • Lipid Film Formation:

      • Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask.[16]

      • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin lipid film on the inner wall of the flask.[16]

      • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[17]

    • Hydration:

      • Dissolve this compound in PBS to the desired concentration.

      • Add the this compound solution to the lipid film.[16]

      • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).[16]

    • Extrusion:

      • To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of cycles (e.g., 10-20 times).[17]

    • Purification:

      • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterization:

      • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

      • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation.

2. Protocol for In Vivo Bioavailability Study of Formulated this compound in Rodents

This protocol outlines a general procedure for assessing the oral bioavailability of an this compound formulation in rats or mice.

  • Materials:

    • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

    • This compound formulation (and a control solution of free this compound)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

    • Anesthetic (if required for blood collection)

    • Analytical equipment for this compound quantification in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Animal Acclimatization and Fasting:

      • Acclimatize the animals for at least one week before the study.[13]

      • Fast the animals overnight (e.g., 12 hours) with free access to water before dosing.[13]

    • Dosing:

      • Administer the this compound formulation or control solution to the animals via oral gavage at a predetermined dose.[13]

      • For intravenous administration (to determine absolute bioavailability), inject a sterile solution of this compound into the tail vein.[9]

    • Blood Sampling:

      • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure).[13]

      • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).[13]

    • Plasma Preparation:

      • Centrifuge the blood samples to separate the plasma.

      • Store the plasma samples at -80°C until analysis.[13]

    • Sample Analysis:

      • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

    • Pharmacokinetic Analysis:

      • Plot the plasma concentration-time curve for each animal.

      • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[13]

      • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_data Data Analysis formulation This compound Formulation (e.g., Liposomes, Nanoparticles) characterization Physicochemical Characterization (Size, PDI, EE%) formulation->characterization dosing Oral Administration to Rodents characterization->dosing sampling Blood Sampling at Time Points dosing->sampling analysis Plasma this compound Quantification (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) analysis->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.

dipeptide_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream ile_met This compound pept1 PepT1 Transporter ile_met->pept1 h_plus_lumen H+ h_plus_lumen->pept1 ile_met_inside This compound pept1->ile_met_inside h_plus_inside H+ pept1->h_plus_inside hydrolysis Cytoplasmic Peptidases ile_met_inside->hydrolysis amino_acids Isoleucine + Methionine hydrolysis->amino_acids amino_acids_blood Amino Acids amino_acids->amino_acids_blood Amino Acid Transporters

Caption: Signaling pathway for the absorption of the dipeptide this compound via the PepT1 transporter.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Isoleucyl-Methionine (Ile-Met): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential biological activities of the synthetic dipeptide Isoleucyl-Methionine (Ile-Met). While specific experimental data on this compound is limited in publicly available literature, its composition, particularly the presence of the sulfur-containing amino acid methionine, suggests potential antioxidant and anti-inflammatory properties. Methionine is known to play roles in mitigating oxidative stress and modulating inflammatory pathways.[1][2] This document outlines key experimental protocols to test these hypotheses and presents comparative data from other bioactive peptides to serve as a benchmark.

Comparative Analysis of Antioxidant Activity

To assess the efficacy of synthetic this compound, its performance should be benchmarked against a known standard antioxidant and other bioactive peptides. The following table provides a sample data structure for comparing the antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Note: The IC50 value represents the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. The values for this compound are hypothetical and for illustrative purposes, while other values are representative of data found in scientific literature.[3][4]

Compound Type Source/Structure DPPH Scavenging IC50 (µg/mL)
This compound (Hypothetical) Synthetic Dipeptide Isoleucyl-Methionine To Be Determined
Ascorbic AcidStandard AntioxidantN/A~ 5.0
FFVAPFPEVFGKFood-derived PeptideBovine αs1-casein~ 85.0[5]
Ile-Leu-Thr-Lys-Ala-Ala-Ile-Glu-Gly-LysAlgae-derived PeptideDunaliella salinaNot specified, but showed high activity[3]
Millet Bran PeptidesFood-derived Peptide MixPennisetum glaucumNot specified, but showed significant activity[6]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of biological activity. Below are protocols for essential in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to act as a hydrogen donor and scavenge the stable DPPH free radical.[7]

Materials:

  • Synthetic this compound peptide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[7]

  • Sample Preparation: Dissolve the synthetic this compound peptide and ascorbic acid in methanol to create stock solutions. Prepare a series of dilutions from each stock solution.[7]

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[8]

    • Prepare a blank control containing only 100 µL of methanol and 100 µL of the DPPH solution.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the scavenging percentage against the sample concentrations to determine the IC50 value.

Intracellular Reactive Oxygen Species (ROS) Assay

This cell-based assay uses the probe CM-H2DCFDA to measure the ability of the peptide to reduce intracellular ROS levels, often induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • Synthetic this compound peptide

  • CM-H2DCFDA probe (e.g., from a kit)

  • Lipopolysaccharide (LPS) or Hydrogen Peroxide (H₂O₂) as a ROS inducer

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer (Ex/Em ~485/535 nm)[11]

Procedure:

  • Cell Seeding: Seed cells (e.g., 50,000 cells/well) in a 96-well black plate and culture overnight.[11][12]

  • Peptide Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Loading with Probe: Remove the media and wash the cells with warm PBS. Add 100 µL of 10-20 µM CM-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12][13]

  • Inducing Oxidative Stress: Remove the probe solution and wash the cells again with PBS. Add media containing a ROS inducer (e.g., 1 µg/mL LPS) to the peptide-treated wells. Include a positive control (inducer only) and a negative control (cells only).

  • Incubation: Incubate for the desired period (e.g., 1-6 hours).

  • Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or analyze by flow cytometry in the FITC channel.[11][14]

  • Analysis: Compare the fluorescence levels in peptide-treated wells to the positive control to determine the percentage reduction in ROS.

MTT Cell Viability Assay

This assay is critical to ensure that the observed biological effects are not due to cytotoxicity of the synthetic peptide. It measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • Cell line used in other assays (e.g., RAW 264.7)

  • Synthetic this compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).[16]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15][17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[18]

  • Measurement: Measure the absorbance at 570 nm.[17]

  • Calculation: Express the viability of treated cells as a percentage relative to the untreated control cells.

Western Blot for NF-κB Activation

To investigate anti-inflammatory potential, the inhibition of the NF-κB pathway can be assessed by measuring the nuclear translocation of the p65 subunit. A decrease in nuclear p65 in peptide-treated, LPS-stimulated cells indicates an anti-inflammatory effect.[19][20]

Materials:

  • RAW 264.7 cells

  • Synthetic this compound peptide and LPS

  • Cell lysis buffers for cytoplasmic and nuclear fractionation

  • Protease and phosphatase inhibitors

  • Primary antibodies (anti-p65, anti-Lamin B1 or Histone H3 for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells and pre-treat with this compound before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).

  • Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear protein extraction using a fractionation kit or appropriate buffers.[21]

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.[19]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each fraction by SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[22]

    • Incubate with primary antibodies overnight at 4°C. Use anti-p65 to detect the target protein and loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection and Analysis: Apply a chemiluminescence substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the p65 levels in the nuclear fraction to the loading control (Lamin B1).[19]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are generated using the DOT language for Graphviz.

G cluster_prep Preparation cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis peptide Synthesize & Purify This compound Peptide antioxidant Antioxidant Assays (DPPH, ROS) peptide->antioxidant cytotoxicity Cytotoxicity Assay (MTT) peptide->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NF-κB, MAPK Western Blot) peptide->anti_inflammatory cells Culture Cell Line (e.g., RAW 264.7) cells->antioxidant cells->cytotoxicity cells->anti_inflammatory ic50 Calculate IC50 Values antioxidant->ic50 viability Determine % Cell Viability cytotoxicity->viability protein Quantify Protein Expression anti_inflammatory->protein result Validate Bioactivity ic50->result viability->result protein->result

Caption: Experimental workflow for validating the bioactivity of synthetic this compound.

G cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_cytoplasm NF-κB (p50/p65) (Inactive) ikb->nfkb_cytoplasm Inhibits degradation Proteasomal Degradation ikb->degradation nfkb_cytoplasm->ikb Bound nfkb_nucleus NF-κB (p50/p65) (Active) nfkb_cytoplasm->nfkb_nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines) nfkb_nucleus->transcription Induces nucleus Nucleus peptide This compound (Hypothesized) peptide->ikk Inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

G stimulus Stress / Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor mapkkk MAPKKK (e.g., MEKK, Raf) receptor->mapkkk Activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Phosphorylates response Cellular Response (Inflammation, Proliferation) transcription_factors->response Regulates peptide This compound (Hypothesized) peptide->mapkkk Inhibits

Caption: The MAPK signaling cascade and a potential point of inhibition by this compound.

References

Isoleucyl-Methionine vs. Free Amino Acids: A Comparative Guide for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture processes, the choice of nutrient supplementation is critical. This guide provides an objective comparison between the use of Isoleucyl-Methionine (Ile-Met) dipeptide and traditional free amino acid supplementation, supported by experimental data and detailed methodologies.

The demand for higher titers of recombinant proteins and monoclonal antibodies has intensified the need for more robust and efficient cell culture media and feeding strategies. While free amino acids are the conventional building blocks for protein synthesis, they present challenges such as instability and solubility issues, which can limit culture performance and process consistency. Dipeptides, such as Isoleucyl-Methionine, have emerged as a promising alternative to overcome these limitations and enhance cellular productivity.

Executive Summary: Isoleucyl-Methionine at a Glance

Supplementing cell culture media with Isoleucyl-Methionine dipeptide offers several potential advantages over the use of free isoleucine and methionine. These benefits stem from the unique uptake and metabolic pathways of dipeptides, which can lead to improved cell growth, viability, and protein production. While direct comparative data for Isoleucyl-Methionine is emerging, extensive research on other dipeptides, including those containing methionine, provides a strong rationale for its use.

FeatureIsoleucyl-Methionine (Dipeptide)Free Isoleucine + Methionine
Chemical Stability HighMethionine can be prone to oxidation.
Solubility Generally highDependent on individual amino acid properties.
Cellular Uptake Efficient via peptide transporters (e.g., PepT1/PepT2)Via multiple specific amino acid transporters.
Metabolic Burden Potentially lower due to controlled intracellular release.Can lead to rapid accumulation and potential metabolic imbalances.
Impact on Cell Performance Potential for increased viable cell density and protein titer.Standard performance, can be limited by instability and transport kinetics.
Signaling Pathway Activation Can influence key pathways like mTOR for cell growth.Both isoleucine and methionine are known to modulate the mTOR pathway.

Enhanced Cell Culture Performance with Dipeptide Supplementation

Studies on various dipeptides in Chinese Hamster Ovary (CHO) cell cultures have consistently demonstrated the benefits of this supplementation strategy. For instance, the use of tyrosine-containing dipeptides has been shown to significantly improve viable cell density (VCD) and final product titer in fed-batch cultures.

While specific data for Isoleucyl-Methionine is not as abundant, a study on the closely related Methionyl-Methionine (Met-Met) dipeptide in a murine model provides compelling evidence for the enhanced efficacy of methionine-containing dipeptides. In this study, replacing 25% of free methionine with Met-Met led to improved reproductive outcomes, which was associated with the activation of the AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation.

Table 1: Representative Data from Dipeptide Supplementation Studies (Analogous Dipeptides)

DipeptideCell LineKey FindingsReference
Glycyl-L-Tyrosine (GY)IgG-producing CHO-K1Cultures supplemented with GY showed enhanced cell growth and titers compared to those with free Tyrosine. A 0.5x GY concentration resulted in the highest final titer.[1]--INVALID-LINK--
Cysteine and Tyrosine DipeptidesCHOAmino acid enrichment with dipeptides significantly improved glucose uptake, titer, and cell productivity.[2]--INVALID-LINK--
Methionyl-Methionine (Met-Met)Murine ModelReplacement of 25% free Met with Met-Met enhanced embryo development and newborn birth weight, and increased phosphorylation of mTOR pathway components.--INVALID-LINK--

Note: The data presented for GY and Cys/Tyr dipeptides are from CHO cell culture experiments and serve as illustrative examples of the potential benefits of dipeptide supplementation. The Met-Met data is from an in vivo study and suggests a similar positive impact for methionine-containing dipeptides.

Uptake and Metabolism: A More Efficient Route

The mechanism by which dipeptides are utilized by cells offers a distinct advantage over free amino acids.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Free Ile/Met Free Ile/Met AAT Amino Acid Transporters Free Ile/Met->AAT Multiple Transporters This compound Dipeptide This compound Dipeptide PepT Peptide Transporter (PepT1/2) This compound Dipeptide->PepT Single Transporter Hydrolysis Cytosolic Peptidases This compound Dipeptide->Hydrolysis Uptake Intracellular Ile/Met Pool Intracellular Ile/Met Pool AAT->Intracellular Ile/Met Pool ProteinSynthesis Protein Synthesis Intracellular Ile/Met Pool->ProteinSynthesis Hydrolysis->Intracellular Ile/Met Pool Cleavage

Cellular uptake of dipeptides vs. free amino acids.

Free amino acids are transported into the cell by a variety of specific transporters. In contrast, di- and tripeptides are primarily transported by peptide transporters like PepT1 and PepT2, which are known to be expressed in CHO cells. This consolidated uptake mechanism can be more efficient and may lead to a more balanced intracellular amino acid pool.

Once inside the cell, dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids. This intracellular release mechanism provides a controlled supply of amino acids for protein synthesis and other metabolic processes, potentially reducing the metabolic burden on the cell that can be associated with high concentrations of free amino acids.

Signaling Pathways: Activating Cellular Growth

Both isoleucine and methionine are known to play roles in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis. Studies have shown that both isoleucine and methionine can independently and interactively affect the phosphorylation state of key proteins in the mTOR pathway.

The study on Methionyl-Methionine dipeptide further supports the role of methionine-containing dipeptides in activating this crucial pathway. The increased phosphorylation of 4E-BP1 and S6K1, downstream targets of mTOR, observed with Met-Met supplementation suggests that dipeptide delivery of methionine can be a potent activator of this pro-growth signaling cascade.

cluster_pathway mTOR Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Free Ile/Met Free Ile/Met Free Ile/Met->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Promotes (when phosphorylated)

Activation of the mTOR signaling pathway.

Experimental Protocols

To evaluate the impact of Isoleucyl-Methionine in your specific cell line and process, a fed-batch culture experiment can be designed as follows. This protocol is based on methodologies used for evaluating other dipeptides in CHO cell cultures.

Objective: To compare the effects of Isoleucyl-Methionine dipeptide supplementation with an equimolar amount of free isoleucine and methionine on CHO cell growth, viability, and monoclonal antibody (mAb) production in a fed-batch culture.

Cell Line: A recombinant CHO cell line producing a monoclonal antibody.

Materials:

  • Basal cell culture medium

  • Feed medium (without isoleucine and methionine)

  • Isoleucyl-Methionine (this compound) dipeptide stock solution

  • Free L-isoleucine and L-methionine stock solutions

  • Shake flasks or benchtop bioreactors

  • Cell counter and viability analyzer

  • Metabolite analyzer (for glucose, lactate, ammonia)

  • HPLC or ELISA for mAb quantification

Experimental Workflow:

cluster_setup Experiment Setup cluster_culture Fed-Batch Culture cluster_analysis Data Analysis Inoculation Inoculate CHO cells in basal medium Group_Control Control Group: Feed with free Ile + Met Inoculation->Group_Control Group_Dipeptide Dipeptide Group: Feed with This compound Inoculation->Group_Dipeptide Culture Incubate for 14 days (37°C, 5% CO2) Group_Control->Culture Group_Dipeptide->Culture Feeding Daily feeding based on nutrient consumption Culture->Feeding Sampling Daily sampling Culture->Sampling Measurement Measure: - Viable Cell Density (VCD) - Viability - Metabolites - mAb Titer Sampling->Measurement Comparison Compare performance between groups Measurement->Comparison

Workflow for evaluating this compound in fed-batch culture.

Procedure:

  • Inoculation: Seed the CHO cells at a density of 0.3 x 10^6 cells/mL in shake flasks or bioreactors containing the basal medium.

  • Culture Conditions: Maintain the cultures at 37°C with 5% CO2 and appropriate agitation.

  • Feeding Strategy: On day 3, begin daily feeding with the respective feed media.

    • Control Group: Supplement with the feed medium containing free L-isoleucine and L-methionine at a target concentration.

    • Dipeptide Group: Supplement with the feed medium containing an equimolar concentration of Isoleucyl-Methionine.

  • Sampling and Analysis:

    • Collect samples daily to measure VCD and viability using a cell counter.

    • Analyze the supernatant for glucose, lactate, and ammonia (B1221849) concentrations.

    • Quantify the mAb titer at regular intervals (e.g., every 2 days) using an appropriate method.

  • Data Evaluation: Compare the growth profiles, peak VCD, culture duration, and final mAb titer between the control and dipeptide-supplemented groups.

Conclusion

The use of Isoleucyl-Methionine dipeptide presents a compelling opportunity to enhance the performance and robustness of cell culture processes for the production of biologics. By leveraging more efficient uptake and metabolic pathways, and potentially stimulating key growth signaling pathways, this compound can contribute to achieving higher cell densities and product titers. While further studies directly comparing this compound to free amino acids are warranted, the existing body of evidence for analogous dipeptides provides a strong scientific foundation for its evaluation and adoption in modern biopharmaceutical development and manufacturing.

References

Comparative Efficacy Analysis: Isoleucyl-Methionine (Ile-Met) vs. N-Acetylcysteine (NAC) as Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant efficacy of the dipeptide Isoleucyl-Methionine (Ile-Met) and the well-established antioxidant compound N-Acetylcysteine (NAC). The comparison is based on existing experimental data for methionine-containing dipeptides and NAC, focusing on their performance in standard in vitro antioxidant capacity assays. Detailed experimental protocols and an overview of the relevant biological signaling pathways are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and NAC are evaluated using data from common in vitro assays: the Oxygen Radical Absorbance Capacity (ORAC) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. As direct comparative studies on this compound are limited, data for other methionine-containing dipeptides are used to extrapolate the potential efficacy of this compound.

Antioxidant AssayThis compound (extrapolated from Met-containing dipeptides)N-Acetylcysteine (NAC)Key Observations
ORAC (µmol TE/µmol) ~0.45 - 0.49 (with C-terminal Met)[1][2][3]Data not readily available in comparable unitsDipeptides with a C-terminal methionine residue exhibit antioxidant capacity similar to free methionine. Those with an N-terminal methionine show approximately 20% lower activity[2][3].
ABTS (% inhibition or TEAC) No significant activity reported[1][4].Data not readily available in comparable unitsMethionine and its derivatives generally show no significant scavenging activity against the ABTS radical cation[1][4].
DPPH (% inhibition or IC50) Methionine alone shows no significant activity at room temperature[5].NACA, a derivative, shows higher scavenging than NAC. NAC's efficacy varies by concentration[6][7][8].The antioxidant activity of methionine in the DPPH assay is negligible at room temperature[5]. NAC and its derivatives demonstrate dose-dependent radical scavenging[6][7][8].

Experimental Methodologies

The following are detailed protocols for the key antioxidant assays cited in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical initiator.

Protocol:

  • A fluorescein (B123965) stock solution (e.g., 4 µM) is prepared in a phosphate (B84403) buffer (75 mM, pH 7.4).

  • A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is prepared to a final concentration (e.g., 75 mM) in the same buffer.

  • In a 96-well microplate, 150 µL of the fluorescein working solution is added to each well containing either the test compound (this compound or NAC) or a standard (Trolox).

  • The plate is incubated at 37°C for 30 minutes.

  • Following incubation, 25 µL of the AAPH solution is added to each well to initiate the reaction.

  • The fluorescence decay is immediately monitored kinetically with a fluorescent microplate reader (excitation ~480 nm, emission ~520 nm) at 37°C, with readings taken every 1 to 5 minutes for at least 60 minutes.

  • The antioxidant capacity is determined by calculating the area under the curve (AUC) of the fluorescence decay and comparing it to the AUC of the Trolox standard. Results are expressed as Trolox Equivalents (TE)[9][10][11][12][13].

ABTS Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. The mixture is incubated in the dark at room temperature for 12-16 hours.

  • Prior to the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of approximately 0.700 at 734 nm.

  • For the assay, a small volume of the test compound (e.g., 5 µL of a 10 mg/mL solution) is mixed with a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of the ABTS radical is calculated, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve[14][15][16][17][18].

DPPH Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to reduce the stable DPPH radical.

Protocol:

  • A working solution of DPPH in a solvent like methanol or ethanol (B145695) (e.g., 0.2 mM) is prepared.

  • In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of various concentrations of the test compound.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration. The results can also be expressed as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals[19][20][21][22][23].

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound (inferred from related dipeptides) and NAC are mediated through distinct cellular signaling pathways.

This compound (and Methionine-Containing Dipeptides)

The antioxidant activity of methionine-containing dipeptides is not solely based on direct radical scavenging. Evidence suggests that these peptides can modulate intracellular signaling pathways to enhance the cell's endogenous antioxidant response.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Some methionine-containing dipeptides have been shown to upregulate the expression of antioxidant enzymes through the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to external stressors, including oxidative stress. Activation of p38 MAPK can lead to the transcription of genes encoding for protective proteins[24][25][26][27].

  • Nrf2/HO-1 Signaling Pathway: Another important mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[28][29][30][31][32].

G Potential Antioxidant Signaling of this compound This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p38 MAPK Pathway p38 MAPK Pathway Cellular Stress->p38 MAPK Pathway Nrf2 Activation Nrf2 Activation Cellular Stress->Nrf2 Activation ATF-2 ATF-2 p38 MAPK Pathway->ATF-2 HO-1 Expression HO-1 Expression Nrf2 Activation->HO-1 Expression Antioxidant Enzyme Expression (SOD, Catalase) Antioxidant Enzyme Expression (SOD, Catalase) ATF-2->Antioxidant Enzyme Expression (SOD, Catalase) Cellular Protection Cellular Protection HO-1 Expression->Cellular Protection Antioxidant Enzyme Expression (SOD, Catalase)->Cellular Protection

Potential signaling pathways for this compound's antioxidant effect.
N-Acetylcysteine (NAC)

NAC's antioxidant properties are primarily attributed to its role as a precursor for the synthesis of glutathione (B108866) (GSH), a cornerstone of the cellular antioxidant defense system.

  • Glutathione Synthesis: NAC is readily deacetylated intracellularly to yield L-cysteine. Cysteine is the rate-limiting amino acid in the synthesis of glutathione. By providing a source of cysteine, NAC boosts the cellular levels of GSH. Glutathione, in its reduced form, can directly neutralize reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes, such as glutathione peroxidase[33][34][35][36].

  • Direct Radical Scavenging: The sulfhydryl group in NAC can directly interact with and neutralize certain types of ROS.

G Antioxidant Mechanism of N-Acetylcysteine (NAC) NAC NAC L-Cysteine L-Cysteine NAC->L-Cysteine Direct ROS Scavenging Direct ROS Scavenging NAC->Direct ROS Scavenging Glutathione (GSH) Synthesis Glutathione (GSH) Synthesis L-Cysteine->Glutathione (GSH) Synthesis Cellular Protection Cellular Protection Glutathione (GSH) Synthesis->Cellular Protection Direct ROS Scavenging->Cellular Protection

Primary antioxidant mechanisms of N-Acetylcysteine (NAC).

Experimental Workflow Visualization

The general workflow for in vitro antioxidant assays follows a consistent pattern.

G General Workflow for In Vitro Antioxidant Assays Prepare Reagents (Radical Solution, Buffers, Standards) Prepare Reagents (Radical Solution, Buffers, Standards) Mix Reagents and Test Compound in Microplate Mix Reagents and Test Compound in Microplate Prepare Reagents (Radical Solution, Buffers, Standards)->Mix Reagents and Test Compound in Microplate Prepare Test Compound Dilutions (this compound, NAC) Prepare Test Compound Dilutions (this compound, NAC) Prepare Test Compound Dilutions (this compound, NAC)->Mix Reagents and Test Compound in Microplate Incubate at Specific Temperature and Time Incubate at Specific Temperature and Time Mix Reagents and Test Compound in Microplate->Incubate at Specific Temperature and Time Measure Absorbance or Fluorescence Measure Absorbance or Fluorescence Incubate at Specific Temperature and Time->Measure Absorbance or Fluorescence Calculate % Inhibition or TEAC Calculate % Inhibition or TEAC Measure Absorbance or Fluorescence->Calculate % Inhibition or TEAC Data Analysis and Comparison Data Analysis and Comparison Calculate % Inhibition or TEAC->Data Analysis and Comparison

A generalized workflow for antioxidant capacity determination.

Conclusion

Based on the available data, both this compound (as inferred from related methionine-containing dipeptides) and N-Acetylcysteine exhibit antioxidant properties, albeit through different primary mechanisms. Methionine-containing dipeptides appear to act not only as direct radical scavengers but also as modulators of endogenous antioxidant pathways, such as the p38 MAPK and Nrf2/HO-1 signaling cascades. In contrast, NAC's principal role is to serve as a precursor for the synthesis of glutathione, a major cellular antioxidant, with some capacity for direct radical scavenging.

A direct quantitative comparison of efficacy is challenging due to the lack of studies employing identical assays and reporting in comparable units. However, the distinct mechanisms of action suggest that their applications may be context-dependent. Further head-to-head studies are warranted to definitively establish the relative antioxidant potency of this compound and NAC under various conditions of oxidative stress. This guide serves as a foundational resource for designing such comparative investigations.

References

Comparison Guide: Reproducibility of Isoleucine and Methionine Experimental Findings on mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Effects of Isoleucine and Methionine on mTOR Pathway Activation

The following tables summarize the quantitative data from various studies investigating the impact of Isoleucine and Methionine on the phosphorylation of key proteins in the mTOR signaling cascade.

Table 1: Effects of Isoleucine Supplementation on mTOR Pathway Phosphorylation
Experimental ModelDownstream TargetReported Effect (Increase in Phosphorylation)Citation
Lactating Mice (Mammary Tissue)mTOR55%[1][2]
4E-BP160%[1][2]
Akt41%[1][2]
Lactating Cows (Mammary Tissue)mTORPositive effect[3]
Ribosomal Protein S6Linear increase[3]
Bovine Mammary Epithelial Cells (MAC-T)mTORIncreased[4]
S6K1Increased[4]
Ribosomal Protein S6 (rpS6)Increased[4]
Table 2: Effects of Methionine Supplementation on mTOR Pathway Phosphorylation
Experimental ModelDownstream TargetReported Effect (Increase in Phosphorylation)Citation
Lactating Mice (Mammary Tissue)mTOR47%[1][2]
4E-BP140%[1][2]
Akt59%[1][2]
Mouse Myoblast Cells (C2C12)mTORC1Activated[5]
S6K1Activated[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the literature.

Protocol 1: In Vivo Amino Acid Supplementation in Lactating Mice

This protocol is based on studies investigating the effects of individual amino acids on lactational performance and mammary cell signaling.[1][2]

  • Animal Model: Lactating mice.

  • Dietary Regimen: Dams are fed a protein-deficient diet from parturition.

  • Supplementation: Individual essential amino acids, such as Isoleucine or Methionine, are supplemented to the protein-deficient diet.

  • Duration: The experimental diets are provided from parturition through day 17 of lactation.

  • Tissue Collection: On day 17, mammary tissue is collected for analysis.

  • Analysis: The phosphorylation status of mTOR pathway proteins (mTOR, 4E-BP1, Akt) is determined by Western immunoblotting.

Protocol 2: Ex Vivo Amino Acid Treatment of Mammary Gland Tissue Slices

This protocol is adapted from studies examining the direct effects of amino acids on mammary tissue signaling.[3]

  • Tissue Preparation: Mammary tissue slices are prepared from lactating cows.

  • Incubation Medium: Tissue slices are incubated in a medium such as Dulbecco's modified Eagle's medium (DMEM) containing a baseline concentration of other amino acids.

  • Amino Acid Treatment: Isoleucine or other test amino acids are added to the incubation medium.

  • Incubation Time: Tissues are incubated for a defined period, for example, 4 hours.

  • Protein Extraction and Analysis: Following incubation, proteins are extracted from the tissue slices.

  • Western Blotting: The phosphorylation levels of mTOR, eukaryotic elongation factor 2 (eEF2), and ribosomal protein S6 are quantified using Western immunoblotting with phospho-specific antibodies.

Protocol 3: In Vitro Amino Acid Stimulation of Cultured Cells

This protocol is a generalized procedure for studying the effects of amino acids on mTOR signaling in cell culture, based on common practices in the field.

  • Cell Culture: Cells (e.g., MAC-T bovine mammary epithelial cells or C2C12 mouse myoblasts) are cultured in standard growth medium.

  • Amino Acid Starvation: To establish a baseline, cells are often starved of amino acids for a specific duration (e.g., 1-2 hours) by incubating them in an amino acid-free medium.

  • Amino Acid Stimulation: The amino acid-free medium is replaced with a medium containing specific concentrations of the amino acid of interest (e.g., L-Isoleucine or L-Methionine).

  • Time Course: Cells are harvested at various time points after amino acid addition to observe the dynamics of signaling pathway activation.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Western Blot Analysis: The phosphorylation status of key mTOR pathway proteins (e.g., mTOR, S6K1, 4E-BP1, rpS6) is assessed using phospho-specific antibodies.

Mandatory Visualization

mTOR Signaling Pathway and the Influence of Isoleucine and Methionine

The following diagram illustrates the mTOR signaling pathway and highlights the points of activation by Isoleucine and Methionine based on the reviewed literature.

mTOR_Signaling_Pathway Amino_Acids Amino Acids (Isoleucine, Methionine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Akt Akt Amino_Acids->Akt Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibits by Phosphorylation rpS6 Ribosomal Protein S6 (rpS6) S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis eIF4E eIF4E _4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Akt->mTORC1 Activates

Caption: mTOR signaling pathway activated by amino acids.

General Experimental Workflow for Analyzing Amino Acid Effects on mTOR Signaling

The diagram below outlines a typical workflow for investigating the impact of amino acids on the mTOR pathway in a cell culture model.

Experimental_Workflow start Start: Cell Culture starvation Amino Acid Starvation start->starvation treatment Amino Acid Treatment (e.g., Ile or Met) starvation->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot Analysis (SDS-PAGE, Transfer, Antibody Incubation) quantification->western_blot detection Signal Detection & Quantification western_blot->detection end End: Data Analysis detection->end

References

A Comparative Guide to the Cross-Validation of Ile-Met Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides such as Isoleucyl-Methionine (Ile-Met) is critical in various fields of research, including drug development, nutritional science, and metabolomics. The selection of an appropriate analytical method is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by representative experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for relatively simple mixtures and higher concentrations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices and trace-level quantification.

Table 1: Quantitative Performance Data for Dipeptide Quantification by LC-MS/MS

DipeptideLLOQ (ng/mL)Linear Range (ng/mL)Accuracy (%)Precision (%RSD)
Gly-Pro1.01.0 - 50095.2 - 104.5< 10
Leu-Pro0.50.5 - 50096.8 - 102.1< 8
Ala-Gln2.02.0 - 100094.5 - 105.3< 12
This compound (expected) ~0.5-2.0 ~0.5 - 1000 ~95 - 105 < 15

Data is representative of dipeptide quantification performance based on published studies of similar analytes. LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are comprehensive methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a standard method for the quantification of this compound in a relatively clean sample matrix.

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent (e.g., water or a specific buffer) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, perform a suitable extraction method (e.g., protein precipitation with acetonitrile (B52724) for biological fluids, followed by evaporation and reconstitution in the mobile phase).

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • LC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 214 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound, particularly in complex biological matrices.

1. Sample Preparation:

  • Prepare stock and calibration standards of this compound as described in Protocol 1, but at a lower concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled this compound, [¹³C₅, ¹⁵N]-Ile-Met) at a fixed concentration.

  • To all standards and samples, add a fixed amount of the IS.

  • For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile containing the IS to one volume of the sample.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 2% B to 80% B over 5-7 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard).

    • Internal Standard Transition: Precursor ion (Q1) m/z → Product ion (Q3) m/z for the stable isotope-labeled IS.

3. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentrations of the standards.

  • Calculate the concentration of this compound in the unknown samples using the peak area ratios and the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the cross-validation workflow for comparing the HPLC-UV and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Comparison and Validation Sample Bulk Sample (with this compound) Split Split Sample Sample->Split Prep_HPLC Prepare for HPLC-UV (e.g., higher concentration) Split->Prep_HPLC Aliquot 1 Prep_LCMS Prepare for LC-MS/MS (e.g., lower concentration, add IS) Split->Prep_LCMS Aliquot 2 HPLC HPLC-UV Analysis Prep_HPLC->HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS Data_HPLC Quantitative Data (HPLC-UV) HPLC->Data_HPLC Data_LCMS Quantitative Data (LC-MS/MS) LCMS->Data_LCMS Compare Compare Results Data_HPLC->Compare Data_LCMS->Compare Validation Method Cross-Validation (Assess correlation, bias, etc.) Compare->Validation

Caption: Cross-validation workflow for this compound quantification.

Signaling Pathway Context

While the dipeptide this compound is not established as a direct signaling molecule, the "Met" in its name can be associated with the c-MET receptor tyrosine kinase, a key player in various cellular processes. The following diagram illustrates a simplified overview of the c-MET signaling pathway. It is important to note that the direct involvement of the dipeptide this compound in this pathway has not been demonstrated in the reviewed literature.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds and activates GRB2 GRB2/SOS cMET->GRB2 PI3K PI3K cMET->PI3K STAT STAT cMET->STAT RAS RAS GRB2->RAS MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Motility Motility STAT->Motility Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival

Caption: Simplified c-MET signaling pathway.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the integrity and comparability of scientific data. For the quantification of the dipeptide this compound, both HPLC-UV and LC-MS/MS are viable techniques, with the choice largely depending on the specific requirements of the study. LC-MS/MS is generally favored for its superior sensitivity and selectivity, especially in complex biological matrices. The provided protocols and workflows offer a foundation for researchers to develop and validate robust analytical methods for dipeptide quantification. It is important to consider potential stability issues of methionine-containing peptides, such as oxidation, during sample handling and analysis.[1][2] Future studies directly comparing these methods for this compound would be beneficial to the scientific community.

References

A Comparative Analysis of Ile-Met and Met-Ile Dipeptides: Physicochemical Properties, Biological Activity, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the dipeptides Isoleucyl-Methionine (Ile-Met) and Methionyl-Isoleucine (Met-Ile). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the sequential arrangement of isoleucine and methionine influences the physicochemical characteristics, biological activities, and metabolic fate of the resulting dipeptide. This comparison is supported by available experimental data and established principles of peptide science.

Physicochemical Properties

The fundamental physicochemical properties of a dipeptide, such as its molecular weight and charge, are identical regardless of the amino acid sequence. However, properties like the predicted partition coefficient (XLogP3), which indicates lipophilicity, can be influenced by the terminal residues. Currently, detailed experimental data directly comparing the physicochemical properties of this compound and Met-Ile is limited. The available computed data for this compound is presented below.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMet-IleData Source
Molecular Formula C₁₁H₂₂N₂O₃SC₁₁H₂₂N₂O₃STheoretical
Molecular Weight 262.37 g/mol [1]262.37 g/mol Theoretical
XLogP3 -2.4[1]Not availableComputed (PubChem)[1]
Formal Charge 00Theoretical

Biological Activity: Antioxidant Potential

The antioxidant capacity of peptides is a key area of interest. For dipeptides containing methionine, the position of this sulfur-containing amino acid plays a critical role in its ability to scavenge free radicals.

A study on the antioxidant properties of methionine-containing dipeptides revealed that the position of methionine significantly impacts the antioxidant capacity against peroxyl radicals.[2][3] Dipeptides with a C-terminal methionine residue, such as this compound, exhibit an antioxidant capacity similar to that of free methionine.[2][3][4] In contrast, dipeptides with an N-terminal methionine, like Met-Ile, demonstrate approximately 20% lower antioxidant activity.[2][3] This suggests that the carboxyl group of an N-terminal methionine is involved in the interaction with peroxyl radicals, which diminishes its overall antioxidant effect.[2]

Table 2: Comparative Antioxidant Capacity against Peroxyl Radicals

DipeptideRelative Antioxidant CapacityRationale
This compound Similar to free methionineC-terminal methionine allows for efficient electron donation from the sulfur atom.[2][4]
Met-Ile ~20% lower than free methionineInvolvement of the N-terminal methionine's carboxyl group in radical interaction reduces antioxidant efficiency.[2]

Metabolic Stability

The in vivo stability of a peptide is a crucial factor for its therapeutic potential. The "N-end rule" is a well-established principle in molecular biology that relates the half-life of a protein to the identity of its N-terminal amino acid residue.[5][6] This rule has implications for the metabolic stability of dipeptides.

According to the N-end rule, the N-terminal residue of a protein is a primary determinant of its degradation rate. Methionine at the N-terminus, particularly when followed by a bulky hydrophobic residue like isoleucine, can act as a degradation signal (a "degron"), targeting the peptide for ubiquitination and subsequent proteasomal degradation.[5][7] Therefore, it is highly probable that Met-Ile is less metabolically stable than this compound . The N-terminal isoleucine in this compound does not constitute a primary degradation signal in the same manner.

Cell Permeability

The ability of a peptide to cross cell membranes is influenced by several factors, with hydrophobicity being a significant contributor. While direct comparative experimental data on the cell permeability of this compound and Met-Ile are not available, a qualitative assessment can be made based on their structures. Both isoleucine and methionine are hydrophobic amino acids. The overall hydrophobicity of the dipeptides will be similar. However, the exposure of the hydrophobic side chains, which can interact with the lipid bilayer of cell membranes, might differ slightly depending on the conformational preferences dictated by the amino acid sequence. Generally, a higher degree of hydrophobicity can enhance passive diffusion across cell membranes, although excessive lipophilicity can lead to poor aqueous solubility.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay for Antioxidant Activity

Objective: To quantify the antioxidant capacity of the dipeptides against peroxyl radicals.

Methodology:

  • Reagent Preparation:

  • Assay Procedure:

    • In a 96-well microplate, add the dipeptide solution or Trolox standard to designated wells.

    • Add the fluorescein solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the microplate in a fluorescence reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence decay over time (e.g., every minute for 60 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • Subtract the AUC of the blank (buffer only) from the AUC of the samples and standards.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the dipeptides by comparing their net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox equivalents (TE) per micromole of the dipeptide.

In Vitro Peptide Degradation Assay in Plasma

Objective: To assess the metabolic stability of the dipeptides in a biological matrix.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound and Met-Ile in a suitable solvent (e.g., water or DMSO).

    • Thaw fresh frozen human or rat plasma at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the dipeptide stock solution to achieve a final concentration (e.g., 10 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-dipeptide mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to precipitate plasma proteins and stop enzymatic degradation.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a specific and sensitive method to quantify the parent dipeptide.

  • Data Analysis:

    • Plot the concentration of the remaining dipeptide against time.

    • Determine the half-life (t₁/₂) of the dipeptide in plasma by fitting the data to a first-order decay model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of the dipeptides across an artificial lipid membrane.

Methodology:

  • Reagent and Plate Preparation:

    • Prepare a donor solution of the dipeptide in a buffer at a specific pH (e.g., pH 7.4).

    • Prepare an acceptor solution (buffer).

    • Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assay Procedure:

    • Add the donor solution containing the dipeptide to the wells of the donor plate.

    • Carefully place the acceptor plate, pre-filled with the acceptor solution, on top of the donor plate, ensuring the lipid-coated filter is in contact with the donor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the dipeptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration of the dipeptide in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Antioxidant_Mechanism cluster_IleMet This compound (C-terminal Met) cluster_MetIle Met-Ile (N-terminal Met) This compound This compound Electron_Donation_IM Efficient Electron Donation (Sulfur Atom) This compound->Electron_Donation_IM Peroxyl_Radical_IM Peroxyl Radical Peroxyl_Radical_IM->Electron_Donation_IM Neutralized_Radical_IM Neutralized Radical Electron_Donation_IM->Neutralized_Radical_IM Met-Ile Met-Ile Electron_Donation_MI Less Efficient Electron Donation (Carboxyl Group Involvement) Met-Ile->Electron_Donation_MI Peroxyl_Radical_MI Peroxyl Radical Peroxyl_Radical_MI->Electron_Donation_MI Neutralized_Radical_MI Neutralized Radical Electron_Donation_MI->Neutralized_Radical_MI

Caption: Antioxidant mechanism of this compound vs. Met-Ile.

Metabolic_Stability_Pathway cluster_MetIle Met-Ile Degradation Pathway cluster_IleMet This compound Stability Met-Ile_Dipeptide Met-Ile Dipeptide (N-terminal Met) N_End_Rule N-End Rule Recognition (Met as Degron) Met-Ile_Dipeptide->N_End_Rule Ubiquitination Ubiquitination N_End_Rule->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Amino_Acids Free Amino Acids Proteasomal_Degradation->Amino_Acids Ile-Met_Dipeptide This compound Dipeptide (N-terminal Ile) Slower_Degradation Bypasses N-End Rule (More Stable) Ile-Met_Dipeptide->Slower_Degradation

Caption: Inferred metabolic stability based on the N-end rule.

Experimental_Workflow Start Dipeptide Synthesis (this compound & Met-Ile) Physicochemical Physicochemical Characterization (Solubility, LogP) Start->Physicochemical Biological_Activity Biological Activity Assays Start->Biological_Activity Metabolic_Stability Metabolic Stability Assays (e.g., Plasma Incubation) Start->Metabolic_Stability Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis Antioxidant Antioxidant Assays (e.g., ORAC) Biological_Activity->Antioxidant Cell_Permeability Cell Permeability Assays (e.g., PAMPA) Biological_Activity->Cell_Permeability Antioxidant->Data_Analysis Cell_Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Conclusion Conclusion on Structure-Activity Relationship Data_Analysis->Conclusion

Caption: General experimental workflow for dipeptide comparison.

References

Confirming the Purity of Synthesized Isoleucyl-Methionine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step in guaranteeing reliable and reproducible experimental results. This guide provides a comparative overview of key analytical techniques for confirming the purity of the dipeptide Isoleucyl-Methionine, complete with experimental protocols and data interpretation.

The synthesis of peptides, including the dipeptide Isoleucyl-Methionine, is a stepwise process that can introduce various impurities. These can include deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), or byproducts from incomplete removal of protecting groups or side reactions, such as the oxidation of the methionine residue.[1][2] Therefore, rigorous analytical testing is paramount to confirm the identity and purity of the synthesized product.

This guide focuses on the three most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Techniques

The choice of analytical technique often depends on the specific information required, the available instrumentation, and the desired level of characterization. The following table summarizes the strengths and applications of each technique in the context of Isoleucyl-Methionine purity assessment.

Analytical Technique Principle of Separation/Detection Information Provided Primary Application in Purity Analysis Typical Data Output
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.[3][4]Purity (% area), presence of hydrophobic/hydrophilic impurities, retention time.Quantifying the purity of the main peptide component and detecting impurities with different polarities.Chromatogram showing peaks corresponding to the main product and any impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, identification of impurities based on their mass, sequence information through fragmentation (MS/MS).Confirming the identity of the synthesized peptide and identifying the mass of any co-eluting or closely related impurities.Mass spectrum showing the m/z of the parent ion and, in MS/MS, its fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms.Detailed structural information, confirmation of covalent structure, identification and structural elucidation of impurities, conformational analysis.Unambiguous structural confirmation of the desired product and characterization of unknown impurities.1D and 2D spectra showing chemical shifts and coupling constants for each proton and carbon atom.

Experimental Workflow for Purity Confirmation

A logical and efficient workflow is crucial for the comprehensive analysis of synthesized Isoleucyl-Methionine. The following diagram illustrates a typical experimental workflow, starting from the synthesized product to the final purity confirmation.

G Experimental Workflow for Isoleucyl-Methionine Purity Confirmation A Synthesized Isoleucyl-Methionine (Crude Product) B Initial Purity Screen by RP-HPLC A->B C Purity > 95%? B->C D Molecular Weight Confirmation by Mass Spectrometry C->D Yes I Purification (e.g., Preparative HPLC) C->I No E Correct Molecular Weight? D->E F Structural Confirmation by NMR Spectroscopy E->F Yes J Characterize Impurities (MS/MS, NMR) E->J No G Structure Confirmed? F->G H Purified Isoleucyl-Methionine (Purity Confirmed) G->H Yes G->J No I->B J->I

Caption: A typical workflow for confirming the purity of synthesized Isoleucyl-Methionine.

Detailed Experimental Protocols

The following are detailed, illustrative protocols for the key analytical techniques. Note that specific parameters may need to be optimized based on the instrumentation and specific characteristics of the synthesized sample.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the purity of Isoleucyl-Methionine and detect the presence of impurities with different hydrophobic characteristics.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Synthesized Isoleucyl-Methionine dissolved in Mobile Phase A (e.g., 1 mg/mL)

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the sample solution.

  • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Maintain the column temperature at 25°C.

  • Monitor the elution profile at a wavelength of 214 nm or 220 nm.

  • Calculate the purity by integrating the peak areas. The purity is the percentage of the area of the main peak relative to the total area of all peaks.

Expected Results: A pure sample of Isoleucyl-Methionine will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. For instance, an oxidized form of the dipeptide would likely elute earlier due to increased polarity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized Isoleucyl-Methionine and to identify the mass of any impurities.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Reagents:

  • Sample from HPLC eluent or a solution of the dipeptide in a suitable volatile solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Procedure:

  • Introduce the sample into the ESI source via direct infusion or coupled with an HPLC system (LC-MS).

  • Acquire the mass spectrum in positive ion mode.

  • For structural confirmation and impurity identification, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

Expected Results:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of Isoleucyl-Methionine, which has a calculated monoisotopic mass of 262.1351 Da.[1][5] Therefore, the expected m/z value would be approximately 263.1424.[1]

  • MS/MS fragmentation of the parent ion will yield characteristic fragment ions that can be used to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of the synthesized Isoleucyl-Methionine, confirming its covalent structure and identifying any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Synthesized Isoleucyl-Methionine (typically 5-10 mg)

Procedure:

  • Dissolve the sample in the chosen deuterated solvent.

  • Acquire a 1D ¹H NMR spectrum.

  • Acquire a 1D ¹³C NMR spectrum.

  • For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Expected Results:

  • The ¹H and ¹³C NMR spectra will show a specific set of peaks with chemical shifts and coupling constants characteristic of the Isoleucyl-Methionine structure.

  • The number of signals, their splitting patterns, and their integration in the ¹H NMR spectrum should be consistent with the number and types of protons in the molecule.

  • The chemical shifts in the ¹³C NMR spectrum will correspond to the different carbon environments within the dipeptide. For example, experimental data for L-isoleucine in D₂O shows characteristic shifts for its carbons, and L-methionine also has well-documented chemical shifts.[6][7][8] The dipeptide's spectrum will be a composite of these, with shifts influenced by the peptide bond formation.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and complementary nature of these analytical techniques in the comprehensive purity assessment of Isoleucyl-Methionine.

G Interrelation of Analytical Techniques for Purity Confirmation cluster_0 Quantitative Purity & Separation cluster_1 Identity & Impurity Mass cluster_2 Definitive Structure HPLC RP-HPLC MS Mass Spectrometry HPLC->MS Provides separated components for analysis MSMS Tandem MS (MS/MS) MS->MSMS Isolates ions for fragmentation NMR NMR Spectroscopy MS->NMR Suggests structures to be confirmed NMR->HPLC Helps identify impurity peaks

Caption: The complementary roles of HPLC, MS, and NMR in purity analysis.

By employing a combination of these powerful analytical techniques, researchers can confidently confirm the purity and structural integrity of their synthesized Isoleucyl-Methionine, ensuring the validity and reliability of their subsequent scientific investigations.

References

Benchmarking Ile-Met performance as a research tool.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a research tool specifically named "Ile-Met" has not yielded any publicly available information, benchmarking data, or performance metrics. This suggests that "this compound" may be an internal, highly specialized, or perhaps a misnamed tool. The search results did not identify any software, platform, or methodology known as "this compound" within the scientific research and drug development landscape.

To provide a meaningful comparison and the detailed guide you requested, further clarification on the nature of "this compound" is necessary. Specifically, understanding the following would be crucial:

  • Functionality: What is the primary function of "this compound"? For example, is it used for data analysis, literature review, molecular modeling, experimental design, or another research application?

  • Field of Application: In which specific area of research or drug development is "this compound" utilized? (e.g., genomics, proteomics, clinical trial data management, etc.)

  • Full or Correct Name: Is it possible there is a typo in the name, or is "this compound" an abbreviation for a longer name?

Without this fundamental information, it is not possible to identify relevant alternatives for comparison, locate corresponding experimental protocols, or generate the requested data tables and visualizations.

Once more specific details about the "this compound" tool are available, a comprehensive benchmarking guide can be developed. This guide would then include:

  • Identification of Comparable Tools: Based on the tool's function, a list of direct competitors and alternative solutions would be compiled.

  • Data Collection: Publicly available performance data, case studies, and user reviews for "this compound" and its alternatives would be gathered.

  • Quantitative Comparison: The collected data would be structured into tables to facilitate a clear comparison of key performance indicators.

  • Methodology Review: Standard experimental protocols for evaluating tools of this nature would be outlined.

  • Workflow and Pathway Visualization: Diagrams illustrating the typical workflows or signaling pathways relevant to the tool's application would be created using Graphviz, as requested.

We look forward to receiving more information to proceed with your request.

Independent Verification of c-MET Targeted Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-MET signaling pathway, crucial in cell proliferation, migration, and survival, has been identified as a significant therapeutic target in oncology. Dysregulation of this pathway, primarily through overexpression or mutation of the MET receptor tyrosine kinase, is implicated in the progression of various cancers, notably non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the performance of several c-MET inhibitors, with a focus on independently verified clinical trial data and detailed experimental methodologies. This analysis is intended to serve as a valuable resource for researchers and drug development professionals engaged in the evaluation of novel therapeutics targeting the c-MET pathway, such as a hypothetical compound "Ile-Met".

Comparative Efficacy of c-MET Inhibitors

The following table summarizes quantitative data from clinical trials of prominent c-MET inhibitors. This allows for a direct comparison of their therapeutic efficacy in defined patient populations.

Therapeutic AgentMechanism of ActionClinical TrialPatient PopulationOverall Response Rate (ORR)Duration of Response (DOR)
Telisotuzumab Vedotin-tllv (EMRELIS™) Antibody-Drug Conjugate (ADC)LUMINOSITY (Phase 2)Previously treated, locally advanced or metastatic non-squamous NSCLC with high c-Met protein overexpression35%7.2 months
Capmatinib (Tabrecta®) Tyrosine Kinase Inhibitor (TKI)GEOMETRY mono-1 (Phase 2)Metastatic NSCLC with MET exon 14 skippingTreatment-naïve: 68% Previously treated: 41%Treatment-naïve: 12.6 months Previously treated: 9.7 months
Tepotinib (Tepmetko®) Tyrosine Kinase Inhibitor (TKI)VISION (Phase 2)Metastatic NSCLC with MET exon 14 skippingTreatment-naïve: 43% Previously treated: 43%Treatment-naïve: 14.0 months Previously treated: 15.7 months
Cabozantinib (Cabometyx®) Multi-Kinase Inhibitor (including c-MET)CELESTIAL (Phase 3)Previously treated advanced hepatocellular carcinoma (HCC)4%8.3 months (PFS)
Tivantinib Non-ATP competitive c-MET inhibitorMARQUEE (Phase 3)Second-line treatment of non-squamous NSCLCNo significant improvement in OS-

Key Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of c-MET targeted therapies.

Patient Selection via Immunohistochemistry (IHC) for c-MET Overexpression

This protocol is essential for identifying patients eligible for treatments like telisotuzumab vedotin, which are approved for tumors with high c-MET protein overexpression.

  • Objective: To determine the percentage of tumor cells with strong (3+) c-MET protein staining.

  • Assay: VENTANA MET (SP44) RxDx Assay is the FDA-approved companion diagnostic for telisotuzumab vedotin.

  • Procedure:

    • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the c-MET antigen.

    • Primary Antibody Incubation: The tissue sections are incubated with the primary antibody (rabbit monoclonal anti-MET, clone SP44).

    • Detection System: A secondary antibody and a chromogenic detection system are used to visualize the bound primary antibody.

    • Scoring: A pathologist evaluates the staining intensity (0, 1+, 2+, 3+) and the percentage of tumor cells at each intensity level. "High c-Met protein overexpression" is typically defined as ≥50% of tumor cells with strong (3+) staining.

In Vitro Cell Viability Assay

This assay is fundamental in preclinical studies to determine the cytotoxic effect of a c-MET inhibitor on cancer cell lines.

  • Objective: To measure the dose-dependent effect of a c-MET inhibitor on the proliferation and survival of c-MET-expressing cancer cells.

  • Principle: Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.

  • Procedure (MTT Assay Example):

    • Cell Seeding: Cancer cells with known c-MET expression levels are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of the c-MET inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

    • Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • Absorbance Reading: The absorbance of the colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

    • Data Analysis: The results are used to calculate the IC50 (the concentration of the inhibitor that causes 50% inhibition of cell growth).

In Vivo Tumor Xenograft Model

This animal model is a critical step in preclinical development to evaluate the anti-tumor efficacy of a c-MET inhibitor in a living organism.

  • Objective: To assess the ability of a c-MET inhibitor to inhibit tumor growth in vivo.

  • Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Procedure:

    • Tumor Cell Implantation: Human cancer cells with high c-MET expression are subcutaneously injected into the flank of the mice.

    • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., using calipers).

    • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The c-MET inhibitor is administered according to a specific dosing schedule and route (e.g., oral gavage, intravenous injection).

    • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the treatment.

Visualizing Molecular Pathways and Experimental Workflows

c-MET Signaling Pathway

The following diagram illustrates the key components and interactions within the c-MET signaling pathway, which is activated by its ligand, hepatocyte growth factor (HGF). Aberrant activation of this pathway drives tumor growth and metastasis.

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation AKT->Migration mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis STAT3->Proliferation

Caption: The HGF/c-MET signaling cascade and its downstream effects.

Experimental Workflow for c-MET Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel c-MET inhibitor.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (c-MET overexpression/mutation) In_Vitro In Vitro Assays (Cell Viability, Kinase Assay) Target_ID->In_Vitro In_Vivo In Vivo Models (Tumor Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase 1 (Safety & Dosing) Tox->Phase1 IND Submission Phase2 Phase 2 (Efficacy & Patient Selection) Phase1->Phase2 Phase3 Phase 3 (Comparative Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A streamlined workflow for c-MET inhibitor drug development.

Safety Operating Guide

Navigating the Disposal of Ile-Met: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any work with Ile-Met, a thorough risk assessment should be completed. All personnel handling the substance must be trained on its potential hazards and the procedures outlined in this document.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn at all times.

In Case of a Spill:

  • Alert personnel in the immediate vicinity.

  • Contain the spill using absorbent materials. For solid spills, gently sweep to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Thoroughly clean the spill area with an appropriate disinfectant.

  • Ensure the area is well-ventilated after cleanup.

Physicochemical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following data is summarized from publicly available chemical information.[1]

PropertyValueSource
Molecular FormulaC11H22N2O3SPubChem
Molecular Weight262.37 g/mol PubChem
XLogP3-2.4PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count8PubChem

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution. As a general principle, peptides should be treated as potentially bioactive chemical waste and never be disposed of directly down the drain or in regular trash.[2][3]

Solid this compound Waste:

This category includes unused or expired lyophilized this compound, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Segregation: Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and should list "Isoleucyl-Methionine" or "this compound" as a constituent.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service, which will likely involve incineration.[2]

Liquid this compound Waste:

This includes solutions containing this compound, such as reaction mixtures, cell culture media, or HPLC waste.

  • Chemical Inactivation (Recommended):

    • Treat the liquid waste with a deactivating agent. A common method is to add a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%, with a contact time of at least 30 minutes.[2]

    • Alternatively, hydrolysis using a 1 M HCl or 1 M NaOH solution for a minimum of 24 hours can be effective for peptide degradation.[4]

  • pH Neutralization: After inactivation, neutralize the pH of the solution to between 6.0 and 8.0.[4]

  • Collection:

    • Aqueous Waste: Following inactivation and neutralization, some aqueous waste may be suitable for drain disposal if it complies with local wastewater regulations. Always flush with a large volume of water.[2] However, the most prudent approach is to collect it as chemical waste.

    • Solvent-Based Waste: Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.[2]

  • Disposal: This waste must be disposed of through the institutional hazardous waste program.

Decision Workflow for this compound Disposal

The following diagram outlines the general decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow Start This compound Waste Generated Waste_Type Determine Waste Form Start->Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, HPLC effluent) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Inactivate_Liquid Inactivate Liquid Waste (e.g., Bleach, HCl/NaOH) Liquid_Waste->Inactivate_Liquid EHS_Disposal Dispose via Institutional EHS Program (Incineration) Collect_Solid->EHS_Disposal Neutralize Neutralize pH (6.0-8.0) Inactivate_Liquid->Neutralize Inactivation Complete Collect_Liquid Collect in Labeled Hazardous Waste Container Neutralize->Collect_Liquid Collect_Liquid->EHS_Disposal

Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.

By adhering to these general best practices and consulting with your institutional EHS department, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Ile-Met (Isoleucyl-methionine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ile-Met. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to prevent exposure to this compound through inhalation, skin contact, or eye contact.[1] The following table summarizes the recommended PPE for handling this dipeptide.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves.Double gloving with nitrile gloves is recommended.
Eye & Face Protection Safety glasses with side-shields.[2]Full-face shield or safety goggles for splash hazards.[2]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Handle in a chemical fume hood.[3]An N95 respirator or higher should be used if there is a risk of aerosolization or when handling powdered peptide outside of a fume hood.[3]
Foot Protection Closed-toe shoes.Chemically resistant shoe covers.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store lyophilized this compound in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[4]

  • Allow the container to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[4]

2. Preparation and Handling:

  • All handling of this compound, especially the powdered form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust.[3]

  • Before handling, ensure the work surface is clean and decontaminated.[5]

  • Wear the appropriate PPE as outlined in the table above.

  • When reconstituting the peptide, use a sterile, non-pyrogenic solvent. For initial solubilization, sterile distilled water or a dilute (0.1%) acetic acid solution can be attempted.[4]

  • Avoid creating dust or aerosols. If weighing the powder, do so carefully within the fume hood.

  • Use sterile syringes and needles for reconstitution and transfer to prevent contamination.[5]

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Keep containers sealed when not in use to prevent contamination and degradation.

  • After handling, wash hands thoroughly, even if gloves were worn.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental release.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and labeled hazardous chemical waste container. Do not pour peptide solutions down the sink.[7][8]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[7]

  • All waste must be disposed of in accordance with institutional and local regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

Experimental Protocols

General Handling of Lyophilized Peptides:

  • Remove the peptide vial from cold storage and allow it to equilibrate to room temperature before opening.[4]

  • Work in a chemical fume hood to minimize inhalation exposure to the lyophilized powder.[3]

  • Add the desired volume of an appropriate sterile solvent to the vial.

  • Gently agitate or sonicate the vial to ensure complete dissolution. Avoid vigorous shaking.

  • For long-term storage of the reconstituted peptide, it is recommended to aliquot the solution into single-use vials and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[4][9]

Visual Workflow for Handling this compound

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

IleMet_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Clean Workspace in Fume Hood A->B C Equilibrate Lyophilized this compound to Room Temperature B->C Proceed to Handling D Reconstitute Peptide with Sterile Solvent C->D E Use in Experiment D->E F Segregate Waste (Solid, Liquid, Sharps) E->F End of Experiment G Store in Labeled Hazardous Waste Containers F->G H Arrange for EHS Pickup G->H

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.